molecular formula C9H9N3O2 B1384346 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol CAS No. 1091990-90-7

4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Cat. No.: B1384346
CAS No.: 1091990-90-7
M. Wt: 191.19 g/mol
InChI Key: FSRKZKWIIJSCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-11-12-9(14-5)7-4-6(10)2-3-8(7)13/h2-4,13H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRKZKWIIJSCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=C(C=CC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651543
Record name 4-Amino-6-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1091990-90-7
Record name 4-Amino-6-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol" chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol for Advanced Drug Discovery

Executive Summary: The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its broad spectrum of pharmacological activities and favorable pharmacokinetic properties.[1][2] This guide focuses on a specific derivative, this compound, a molecule that synergistically combines the therapeutic potential of the 1,3,4-oxadiazole core with the reactive and targeting capabilities of an aminophenol substituent. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthesis protocol, and an exploration of its potential biological activities and mechanisms of action, tailored for researchers and professionals in drug development.

Molecular Profile and Physicochemical Characteristics

This compound (CAS No. 1091990-90-7) is a heterocyclic aromatic compound designed to integrate multiple functional groups critical for biological interactions.[3] The molecule's architecture features a central phenol ring substituted with an amino group and a 5-methyl-1,3,4-oxadiazole ring. This strategic combination of a hydrogen-bond-donating phenol, a nucleophilic amino group, and a metabolically stable oxadiazole ring, which acts as a hydrogen bond acceptor, creates a versatile platform for engaging with biological targets.[3]

Chemical Structure and Identifiers

The structural arrangement positions the key functional groups to maximize potential interactions with enzymatic active sites or receptors. The amino group is para to the hydroxyl group, while the oxadiazole ring is positioned at the ortho position.



Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name This compound Internal
CAS Number 1091990-90-7 [3]
Molecular Formula C₉H₉N₃O₂ [3]
Molecular Weight 191.19 g/mol [3]
Canonical SMILES CC1=NN=C(O1)C2=CC(=C(C=C2)N)O Internal

| InChI Key | FSRKZKWIIJSCSA-UHFFFAOYSA-N |[3] |

Physicochemical Properties

Computational analysis suggests that the compound possesses favorable drug-like properties, aligning with established pharmaceutical guidelines for potential oral bioavailability.[3] The properties outlined below are crucial for predicting its behavior in biological systems, from solubility and membrane permeability to metabolic stability.

Table 2: Predicted Physicochemical Properties

Property Value Significance in Drug Discovery
Molecular Weight 191.19 g/mol Adheres to Lipinski's Rule of Five, favoring oral absorption.
XLogP3 1.3 Indicates balanced lipophilicity for membrane permeability and aqueous solubility.
H-Bond Donors 2 (OH, NH₂) Provides key interaction points for target binding.
H-Bond Acceptors 4 (2xN, 2xO) Facilitates interactions with biological macromolecules.[3]

| Topological Polar Surface Area (TPSA) | 84.9 Ų | Suggests good potential for oral absorption and cell permeability. |

Synthesis Pathway and Experimental Protocol

Retrosynthetic Strategy

The proposed synthesis begins with commercially available 4-amino-2-hydroxybenzoic acid. This starting material undergoes esterification followed by hydrazinolysis to form the key 4-amino-2-hydroxybenzohydrazide intermediate. This hydrazide is then acylated with acetic anhydride, and the resulting diacylhydrazide is subjected to acid-catalyzed cyclization to yield the target molecule.

G Target This compound Intermediate3 N'-Acetyl-4-amino-2-hydroxybenzohydrazide Target->Intermediate3 Dehydrative Cyclization (POCl₃ or H₂SO₄) Intermediate2 4-Amino-2-hydroxybenzohydrazide Intermediate3->Intermediate2 Acylation SM3 Acetic Anhydride Intermediate3->SM3 Intermediate1 Methyl 4-amino-2-hydroxybenzoate Intermediate2->Intermediate1 Hydrazinolysis SM2 Hydrazine Hydrate Intermediate2->SM2 SM1 4-Amino-2-hydroxybenzoic Acid Intermediate1->SM1 Esterification (Fischer)

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol

Expertise & Rationale: This multi-step protocol is designed for efficiency and control. The initial esterification protects the carboxylic acid and facilitates the subsequent hydrazinolysis. The use of phosphorus oxychloride (POCl₃) as a dehydrating agent is a standard and highly effective method for cyclizing acylhydrazides to 1,3,4-oxadiazoles.[4]

Step 1: Synthesis of Methyl 4-amino-2-hydroxybenzoate

  • Suspend 4-amino-2-hydroxybenzoic acid (10 mmol) in methanol (50 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise while cooling in an ice bath. Causality: The acid catalyzes the Fischer esterification.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Synthesis of 4-Amino-2-hydroxybenzohydrazide

  • Dissolve the crude methyl 4-amino-2-hydroxybenzoate (8 mmol) in ethanol (40 mL).

  • Add hydrazine hydrate (16 mmol, 2 equivalents) to the solution.

  • Reflux the mixture for 6-8 hours. A precipitate should form upon cooling. Causality: Hydrazine displaces the methoxy group to form the more stable hydrazide.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the hydrazide intermediate.

Step 3: Synthesis of this compound

  • To a solution of 4-amino-2-hydroxybenzohydrazide (5 mmol) in phosphorus oxychloride (15 mL), add acetic acid (5.5 mmol) dropwise under stirring at 0°C. Self-Validation: This step first forms the N'-acetyl intermediate in situ.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then reflux for 4-6 hours. Causality: POCl₃ acts as a powerful dehydrating agent to facilitate the ring closure to the oxadiazole.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified final compound.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

Pharmacological Potential and Applications in Drug Discovery

The 1,3,4-oxadiazole nucleus is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. Derivatives of this scaffold have demonstrated a remarkable range of biological activities, establishing them as "new chemical entities" (NCEs) in medicinal chemistry.[1]

Broad-Spectrum Biological Activity of the 1,3,4-Oxadiazole Core

The versatility of the 1,3,4-oxadiazole scaffold allows it to serve as a pharmacophore in drugs with diverse therapeutic actions.[2][5] Documented activities include:

  • Anticancer: Many derivatives act as inhibitors of crucial enzymes in cancer progression, such as tubulin polymerization or histone deacetylases.[6][7][8]

  • Antimicrobial: The scaffold is present in compounds with potent antibacterial and antifungal properties.[9][10]

  • Anti-inflammatory & Analgesic: Certain derivatives show significant anti-inflammatory and pain-relieving effects.[1]

  • Antiviral: The FDA-approved HIV integrase inhibitor, Raltegravir, features a 1,3,4-oxadiazole ring, highlighting its clinical significance.[9]

Predicted Activity Profile and Mechanism of Action

For this compound, the combination of the oxadiazole core with the aminophenol moiety suggests strong potential as an anticancer or antimicrobial agent. The phenolic hydroxyl and amino groups can form critical hydrogen bonds within the active site of target enzymes, while the planar aromatic system can engage in π-π stacking interactions.[3]

A plausible mechanism of action, particularly in an anticancer context, is the inhibition of protein kinases. Many kinase inhibitors bind in the ATP-binding pocket, where the drug molecule forms hydrogen bonds with the "hinge region" of the enzyme. The structure of our target compound is well-suited for such interactions.

G cluster_0 Enzyme Active Site cluster_1 Enzyme Kinase Hinge Region NH... C=O... Pocket Hydrophobic Pocket Inhibitor Oxadiazole (H-bond Acceptor) Phenol OH (H-bond Donor) Amino NH₂ (H-bond Donor) Inhibitor:n0->Enzyme:f1 H-bond Inhibitor:n1->Enzyme:f0 H-bond

Caption: Hypothetical binding mode in a kinase active site.

Chemical Reactivity and Derivatization

The presence of the amino and phenolic hydroxyl groups makes this compound an excellent candidate for further chemical modification and the development of compound libraries.[3]

  • Amino Group: Can undergo nucleophilic substitution, acylation, or be converted into a diazonium salt for Sandmeyer-type reactions, allowing for the introduction of a wide array of substituents.

  • Phenolic Hydroxyl: Can participate in Williamson ether synthesis to add alkyl chains, potentially modulating solubility and lipophilicity, or undergo condensation reactions.[4]

  • Oxidation: The aminophenol system is susceptible to oxidation, a factor to consider in formulation and stability studies.[3]

Conclusion

This compound stands out as a molecule of significant interest for drug discovery. Its composite structure, leveraging the proven pharmacological value of the 1,3,4-oxadiazole core and the versatile reactivity of the aminophenol group, provides a rich foundation for developing novel therapeutic agents. This guide offers the foundational knowledge—from synthesis to potential biological function—required for researchers to explore and unlock the full potential of this promising chemical entity.

References

[3] Benchchem. (n.d.). This compound. Retrieved from Google Search. [1] Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals. Retrieved from Google Search. [2] Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved from Google Search. [6] 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (n.d.). Retrieved from Google Search. [5] Journal of University of Shanghai for Science and Technology. (n.d.). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Retrieved from Google Search. [11] PubMed. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved from Google Search. [12] ChemicalBook. (n.d.). 4-(5-AMINO-[2][3][6]THIADIAZOL-2-YL)-PHENOL synthesis. Retrieved from Google Search. [13] Smolecule. (2024). 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol. Retrieved from Google Search. [14] ResearchGate. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. Retrieved from Google Search. [15] Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. (2025). Retrieved from Google Search. [16] PubChem. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Retrieved from Google Search. [17] ResearchGate. (2025). The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. Retrieved from Google Search. [18] BLDpharm. (n.d.). 293737-93-6|4-Amino-2-(5-chlorobenzo[d]oxazol-2-yl)phenol. Retrieved from Google Search. [19] MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from Google Search. [20] ResearchGate. (n.d.). The synthesis of [4-(5-amino)-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid.... Retrieved from Google Search. [4] NIH. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Retrieved from Google Search. [9] MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from Google Search. [7] MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from Google Search. [21] ACS Publications. (n.d.). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry. Retrieved from Google Search. [22] BLDpharm. (n.d.). 25877-46-7|4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol. Retrieved from Google Search. [23] Matrix Fine Chemicals. (n.d.). 4-AMINO-2-METHYLPHENOL | CAS 2635-95-2. Retrieved from Google Search. [] BOC Sciences. (n.d.). CAS 51706-55-9 4-(2-Amino-2-methylpropyl)phenol. Retrieved from Google Search. [10] ResearchGate. (2025). Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. Retrieved from Google Search. [8] PubMed. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from Google Search. [25] Sigma-Aldrich. (n.d.). 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol. Retrieved from Google Search. [26] Benchchem. (n.d.). 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol. Retrieved from Google Search. [27] Arabian Journal of Chemistry. (n.d.). Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. Retrieved from Google Search.

Sources

Unraveling the Mechanism of Action of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the hypothesized mechanism of action of a specific derivative, 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol. While direct experimental data for this exact molecule is emerging, compelling evidence from structurally analogous compounds points towards a potent role in oncology, primarily through the induction of apoptosis via modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. This document provides a comprehensive overview of the putative molecular interactions, suggested experimental validation protocols, and the broader therapeutic potential of this class of compounds for researchers and drug development professionals.

Introduction: The Prominence of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system that has garnered significant attention in drug discovery due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2][3] This scaffold is a bioisostere for carboxylic acids and amides, capable of participating in hydrogen bonding and enhancing molecular stability, which contributes to its diverse pharmacological applications.[4] Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of therapeutic effects, including antimicrobial, anti-inflammatory, analgesic, antiviral, and notably, anticancer properties.[2][5][6][7][8] The anticancer activity of these compounds is often attributed to their ability to inhibit various enzymes crucial for cancer cell proliferation and survival, such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerases.[9]

A Hypothesized Mechanism of Action: Targeting the MAPK Signaling Pathway

Based on recent advancements in the study of structurally similar 4-aminophenol-1,3,4-oxadiazole derivatives, a plausible mechanism of action for this compound is the induction of apoptosis in cancer cells through the targeted inhibition of the p38 mitogen-activated protein kinase (MAPK).[10] A novel library of 4-aminophenolbenzamide-1,3,4-oxadiazole molecules has shown potent antiproliferative activity, with a specific compound, designated 7i, significantly inducing apoptosis in triple-negative breast cancer cells.[10] The proposed mechanism suggests that compound 7i potentiates apoptosis by targeting p38 MAPK and subsequently altering the mitochondrial membrane potential.[10]

The MAPK signaling pathways are critical regulators of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The p38 MAPK cascade, in particular, is often activated in response to cellular stress and can play a dual role in either promoting cell survival or inducing apoptosis, depending on the cellular context. By inhibiting p38 MAPK, this compound could potentially shift the balance towards apoptosis, making it a promising candidate for anticancer therapy.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Extracellular_Stimuli Cellular Stressors (e.g., Chemotherapeutics) p38_MAPK p38 MAPK Extracellular_Stimuli->p38_MAPK Activates Mitochondrion Mitochondrion p38_MAPK->Mitochondrion Influences Mitochondrial Membrane Potential Apoptotic_Factors Release of Apoptotic Factors (e.g., Cytochrome c) Mitochondrion->Apoptotic_Factors Apoptosis Apoptosis Apoptotic_Factors->Apoptosis Initiates Target_Compound This compound Target_Compound->p38_MAPK Inhibits

Figure 1: Hypothesized signaling pathway of this compound.

Broader Therapeutic Potential: Beyond MAPK Inhibition

The versatility of the 1,3,4-oxadiazole scaffold suggests that this compound may possess a broader range of biological activities. Numerous studies have highlighted the potential of 1,3,4-oxadiazole derivatives as inhibitors of various other enzymes implicated in disease.

Target Enzyme ClassExamplesPotential Therapeutic Application
Cancer-Related Enzymes Thymidylate Synthase, HDAC, Topoisomerase II, Telomerase, Thymidine Phosphorylase, Carbonic AnhydraseOncology
Metabolic Enzymes α-Glucosidase, α-AmylaseDiabetes
Neurological Enzymes Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's Disease

This broad inhibitory profile underscores the potential for developing this compound and its analogs for a variety of therapeutic indications beyond cancer.

Experimental Protocols for Mechanistic Validation

To rigorously validate the hypothesized mechanism of action, a series of well-defined experimental protocols are essential.

In Vitro Antiproliferative Assay

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MDA-MB-231, HT-29) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for 24-72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm to determine cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis following compound treatment.

Methodology:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a predetermined time.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis for MAPK Pathway Proteins

Objective: To assess the effect of the compound on the phosphorylation status of key proteins in the p38 MAPK pathway.

Methodology:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total p38, phospho-p38, and other relevant downstream targets. Use a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

G Cell_Culture 1. Cell Culture (Cancer Cell Lines) Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment MTT_Assay 3. MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Apoptosis_Assay 4. Apoptosis Assay (Flow Cytometry) Compound_Treatment->Apoptosis_Assay Western_Blot 5. Western Blot (Protein Expression) Compound_Treatment->Western_Blot Data_Analysis 6. Data Analysis & Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 2: Experimental workflow for mechanistic validation.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is still to be fully elucidated, the data from structurally similar compounds provides a strong foundation for a hypothesis centered on the inhibition of the p38 MAPK pathway and induction of apoptosis. The broad pharmacological profile of the 1,3,4-oxadiazole scaffold further suggests the potential for this compound to exhibit a range of therapeutic activities. Rigorous experimental validation, as outlined in this guide, is the critical next step in confirming its mechanism and unlocking its full therapeutic potential. Future research should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising class of molecules.

References

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (URL: )
  • Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and comput
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])

  • New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (URL: [Link])

  • ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (URL: )
  • Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. (URL: [Link])

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (URL: [Link])

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (URL: )
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])

  • (PDF) ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (URL: [Link])

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (URL: [Link])

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 1, 3, 4-OXADIAZOLE DERIVATIVES: A REVIEW OF LITERATURE. (URL: [Link])

  • A Review on Oxadiazoles as a Pharmacologically Active Nucleus. (URL: )
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: )
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (URL: [Link])

  • A mini review on biological potential of 1,3,4-oxadiazole derivatives. (URL: [Link])

  • 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (URL: )
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (URL: [Link])

  • Synthesis and Antioxidant Activity of 2-Amino-5-R-1,3,4-Oxadiazoles with Hindered Phenol Fragments. (URL: [Link])

Sources

An In-depth Technical Guide on the Potential Biological Activities of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse and potent biological activities. This technical guide focuses on a specific derivative, 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol , a molecule that, based on extensive structure-activity relationship (SAR) studies of related compounds, holds significant promise as a therapeutic agent. While direct experimental data on this particular molecule is limited in publicly accessible literature, this document will provide a comprehensive overview of its potential biological activities by drawing parallels with structurally similar oxadiazole-containing compounds. We will delve into its potential as an anticancer, antimicrobial, anti-inflammatory, and antioxidant agent. Furthermore, this guide will present detailed, field-proven experimental protocols for the synthesis and rigorous biological evaluation of this compound, equipping researchers with the necessary tools to explore its therapeutic potential.

Introduction: The Prominence of the 1,3,4-Oxadiazole Moiety in Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This scaffold is of significant interest to medicinal chemists due to its unique physicochemical properties. The presence of the N=C-O moiety contributes to its metabolic stability and ability to participate in hydrogen bonding, which is crucial for interacting with biological targets.[1] A vast body of research has demonstrated that 1,3,4-oxadiazole derivatives possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antifungal, and analgesic properties.[2][3][4] The versatility of the oxadiazole ring allows for substitution at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[5][6]

The subject of this guide, This compound , incorporates several key pharmacophoric features:

  • The 1,3,4-Oxadiazole Core: Provides the foundational scaffold associated with diverse biological activities.

  • A Phenolic Moiety: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with key residues in enzyme active sites. Phenolic compounds are also well-known for their antioxidant properties.

  • An Amino Group: This functional group can be crucial for solubility and can also participate in hydrogen bonding interactions with biological targets.

  • A Methyl Group: This small alkyl group can influence the compound's lipophilicity and steric interactions within a binding pocket.

Given this structural framework, it is highly probable that this compound will exhibit significant biological activities. The following sections will explore these potential activities in detail and provide a roadmap for their experimental validation.

Potential Biological Activities and Mechanistic Insights

Based on the extensive literature on 1,3,4-oxadiazole derivatives, we can hypothesize several key biological activities for this compound.

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a common feature in many potent anticancer agents.[7][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival.[9]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Oxadiazole derivatives have been reported to inhibit enzymes such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II, all of which are validated targets in cancer therapy.[9]

  • Tubulin Polymerization Inhibition: Some oxadiazole-containing compounds have been shown to inhibit tubulin polymerization, a mechanism shared by successful anticancer drugs like paclitaxel.[10][11][12]

  • Kinase Inhibition: Many kinases are dysregulated in cancer. The oxadiazole scaffold can serve as a template for the design of potent kinase inhibitors, such as those targeting Glycogen Synthase Kinase-3β (GSK-3β) or Epidermal Growth Factor Receptor (EGFR).[13][14]

  • Induction of Apoptosis: Active oxadiazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspases and modulation of mitochondrial membrane potential.[15]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has proven to be a valuable platform for the discovery of new antibacterial and antifungal compounds.[4][16]

Potential Mechanisms of Action:

  • Inhibition of Cell Wall Synthesis: Some oxadiazole derivatives target enzymes involved in bacterial cell wall biosynthesis, such as penicillin-binding proteins (PBPs).[17]

  • DNA Gyrase Inhibition: DNA gyrase is a crucial bacterial enzyme, and its inhibition prevents DNA replication. The oxadiazole ring can be incorporated into molecules that bind to the active site of this enzyme.[12]

  • Inhibition of Lipoteichoic Acid (LTA) Synthesis: LTA is a major component of the cell wall of Gram-positive bacteria, and its inhibition is a promising antimicrobial strategy.[18]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The 1,3,4-oxadiazole moiety has been incorporated into compounds with significant anti-inflammatory properties.[2][4]

Potential Mechanisms of Action:

  • COX/LOX Inhibition: Some oxadiazole derivatives exhibit a dual inhibitory effect on both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which could lead to a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. The phenolic hydroxyl group in this compound suggests a strong potential for antioxidant activity.

Potential Mechanisms of Action:

  • Radical Scavenging: The phenolic group can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[19][20]

Proposed Experimental Validation Workflows

To validate the hypothesized biological activities of this compound, a systematic experimental approach is required.

Synthesis of this compound

A plausible synthetic route for the target compound is outlined below. This multi-step synthesis would begin with a commercially available starting material and proceed through the formation of a hydrazide, followed by cyclization to form the oxadiazole ring.

Synthesis_Workflow A 4-Amino-2-hydroxybenzoic acid B Esterification (MeOH, H2SO4) A->B C Methyl 4-amino-2-hydroxybenzoate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D E 4-Amino-2-hydroxybenzohydrazide D->E F Reaction with Acetic Anhydride E->F G Intermediate Hydrazide F->G H Cyclization (POCl3 or other dehydrating agent) G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Esterification: 4-Amino-2-hydroxybenzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 4-amino-2-hydroxybenzoate.

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in ethanol to form 4-amino-2-hydroxybenzohydrazide.

  • Acylation: The benzohydrazide is treated with acetic anhydride to yield the corresponding N'-acetyl-4-amino-2-hydroxybenzohydrazide.

  • Cyclization: The intermediate hydrazide is then cyclized using a dehydrating agent such as phosphorus oxychloride to afford the final product, this compound.

  • Purification and Characterization: The final compound should be purified by recrystallization or column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Biological Evaluation

A tiered approach to in vitro screening is recommended to efficiently assess the compound's biological activities.

In_Vitro_Screening cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) A Anticancer Screening (MTT assay against a panel of cancer cell lines) D Mechanism of Action Studies (Anticancer) - Apoptosis assays (Annexin V/PI staining) - Cell cycle analysis (Flow cytometry) - Enzyme inhibition assays (e.g., Kinase, HDAC) A->D B Antimicrobial Screening (MIC determination against Gram-positive and Gram-negative bacteria) E Mechanism of Action Studies (Antimicrobial) - Time-kill kinetics - DNA gyrase inhibition assay B->E C Antioxidant Screening (DPPH radical scavenging assay) F Anti-inflammatory Screening (COX/LOX inhibition assays) C->F

Caption: Tiered in vitro screening workflow for biological activity assessment.

Detailed Protocols:

  • Anticancer Activity (MTT Assay):

    • Seed cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

    • Prepare serial dilutions of the test compound in a suitable broth medium in 96-well plates.

    • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Antioxidant Activity (DPPH Assay):

    • Prepare a solution of DPPH in methanol.

    • Add different concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

Quantitative Data Summary (Hypothetical)

While no specific data exists for the title compound, the following table presents hypothetical IC₅₀ and MIC values based on the activities of structurally related 1,3,4-oxadiazole derivatives found in the literature. This serves as a benchmark for what might be expected from experimental validation.

Biological Activity Assay Cell Line / Organism Hypothetical IC₅₀ / MIC (µM) Reference Compounds
Anticancer MTT AssayMCF-7 (Breast Cancer)5 - 202,5-disubstituted-1,3,4-oxadiazoles[5]
MTT AssayA549 (Lung Cancer)10 - 50Oxadiazole-acetamide derivatives[15]
Antibacterial MIC DeterminationStaphylococcus aureus8 - 324-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues[11][12]
MIC DeterminationEscherichia coli16 - 644-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues[11][12]
Antifungal MIC DeterminationCandida albicans10 - 401,3,4-oxadiazole derivatives[21]
Anti-inflammatory COX-2 InhibitionIn vitro enzyme assay2 - 152,5-disubstituted-1,3,4-oxadiazole derivatives[22]
Antioxidant DPPH ScavengingCell-free assay15 - 602-Amino-5-R-1,3,4-oxadiazoles with hindered phenol fragments[19]

Conclusion and Future Directions

The compound this compound represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Based on the well-established biological activities of the 1,3,4-oxadiazole scaffold, there is a strong rationale for investigating its potential as an anticancer, antimicrobial, anti-inflammatory, and antioxidant agent. This guide provides a comprehensive framework for its synthesis and biological evaluation.

Future research should focus on:

  • Synthesis and Structural Confirmation: The first critical step is the successful synthesis and unambiguous characterization of the title compound.

  • Comprehensive In Vitro Screening: The proposed in vitro assays should be conducted to establish a preliminary biological activity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the amino, phenol, and methyl groups will provide valuable insights into the SAR.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.

  • Target Identification and Mechanism of Action Elucidation: For the most potent compounds, detailed mechanistic studies should be performed to identify their specific molecular targets.

By following the roadmap outlined in this technical guide, researchers can systematically unlock the therapeutic potential of this compound and contribute to the development of novel and effective therapeutic agents.

References

  • Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research. Available at: [Link]

  • Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research.
  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. Available at: [Link]

  • Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry.
  • A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

  • Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Qeios.
  • Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Bentham Science. Available at: [Link]

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. Available at: [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 1,3,4-Oxadiazole-containing Hybrids as Potential Anticancer Agents: Recent Developments, Mechanism of Action and Structure-Activity Relationships. ResearchGate. Available at: [Link]

  • 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Journal of the Indian Chemical Society.
  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

  • The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol.
  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information.
  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. Available at: [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into…. OUCI.
  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. Available at: [Link]

  • 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol. Smolecule.
  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences.
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. Available at: [Link]

  • Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Publishing. Available at: [Link]

  • Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-R-1,3,4-Oxadiazoles with Hindered Phenol Fragments.
  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Pharmaceuticals. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications. Available at: [Link]

Sources

Spectroscopic Data Analysis of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The structural elucidation of novel organic compounds is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap to the molecular architecture of a compound. This guide offers a comprehensive analysis of the spectroscopic data for 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, a molecule sharing key structural motifs with 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol. Understanding the spectroscopic signature of this analogue provides a robust framework for the characterization of related compounds.

The presence of a substituted phenol, an amino linkage, and a 1,3,4-oxadiazole ring system results in a unique and informative spectroscopic profile. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of the molecule's structure and electronic properties.

Molecular Structure

Caption: Molecular structure of the analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data was obtained in DMSO-d₆ as the solvent.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
11.05s1HArOH
8.76s1HNH
7.89s1HArH
7.70-7.75m2HArH
7.13-7.31m2HArH
7.01d, J = 6.1 Hz1HArH
6.85d, J = 6.0 Hz1HArH

Interpretation:

  • The downfield singlets at 11.05 ppm and 8.76 ppm are characteristic of a phenolic hydroxyl group and an amine proton, respectively. Their acidic nature and lack of adjacent non-equivalent protons lead to sharp singlet signals.

  • The singlet at 7.89 ppm corresponds to the aromatic proton on the chlorophenol ring that is ortho to the oxadiazole-amino substituent and meta to the hydroxyl group.

  • The multiplet between 7.70-7.75 ppm is assigned to the two aromatic protons on the fluorophenyl ring that are ortho to the fluorine atom.

  • The multiplet from 7.13-7.31 ppm represents the two aromatic protons on the fluorophenyl ring that are meta to the fluorine atom.

  • The doublets at 7.01 ppm and 6.85 ppm are attributed to the remaining two coupled protons on the chlorophenol ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Chemical Shift (δ ppm)Assignment
152.60Oxadiazole C
148.66Oxadiazole C
148.11C-F
144.54C-OH
141.39C1 (Ar-NH)
128.64C2' & C6' (Ar-F)
125.66C-Cl
122.81C4 (Ar)
122.41C1' (Ar-Ox)
117.17C6 (Ar)
115.51C3 (Ar)
108.54C3' & C5' (Ar-F)

Interpretation:

  • The signals at 152.60 ppm and 148.66 ppm are assigned to the two carbon atoms of the 1,3,4-oxadiazole ring, which are in a heteroaromatic environment and thus appear significantly downfield.

  • The carbon attached to the highly electronegative fluorine atom (C-F) is observed at 148.11 ppm .

  • The carbon bearing the hydroxyl group (C-OH) appears at 144.54 ppm .

  • The remaining aromatic carbons are observed in the typical range of 108-142 ppm . The specific assignments are based on substituent effects and comparison with similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H and N-H stretching
~3100-3000MediumAromatic C-H stretching
~1620StrongC=N stretching (oxadiazole)
~1590StrongC=C stretching (aromatic)
~1250StrongC-O stretching (phenol)
~1100StrongC-F stretching
~830StrongC-Cl stretching

Interpretation:

  • The broad absorption band in the 3400-3200 cm⁻¹ region is indicative of the O-H and N-H stretching vibrations, often broadened due to hydrogen bonding.

  • The peaks in the 3100-3000 cm⁻¹ range are characteristic of C-H stretching in the aromatic rings.

  • The strong absorption around 1620 cm⁻¹ is attributed to the C=N stretching vibration within the 1,3,4-oxadiazole ring.

  • Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • The strong band around 1250 cm⁻¹ is characteristic of the C-O stretching of the phenolic hydroxyl group.

  • The presence of the C-F and C-Cl bonds would give rise to strong absorptions in the fingerprint region, around 1100 cm⁻¹ and 830 cm⁻¹ respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the analogue, Electrospray Ionization (ESI) was used.

m/zAssignment
306.01[M+H]⁺ (for ³⁵Cl)
308.00[M+H]⁺ (for ³⁷Cl)

Interpretation:

  • The mass spectrum shows two major peaks in the molecular ion region, which is characteristic of a compound containing a chlorine atom.

  • The peak at m/z 306.01 corresponds to the protonated molecule [M+H]⁺ containing the more abundant ³⁵Cl isotope.

  • The peak at m/z 308.00 corresponds to the protonated molecule [M+H]⁺ containing the less abundant ³⁷Cl isotope.

  • The approximate 3:1 intensity ratio of these two peaks is a definitive indicator of the presence of one chlorine atom in the molecule.

Experimental Protocols

General Considerations: All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

¹H and ¹³C NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software, referencing the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.

  • Press the mixture into a thin, transparent disk using a hydraulic press.

  • Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (ESI):

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Introduce the solution into the electrospray ionization source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

Conclusion

The spectroscopic data for 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra confirm the arrangement of the protons and carbons in the aromatic and heterocyclic rings, as well as the presence of the hydroxyl and amino functional groups. IR spectroscopy further corroborates the presence of these functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and the presence of a chlorine atom.

While the data presented is for a structural analogue, the interpretative principles and the expected spectral features for this compound would be very similar. The primary differences would be the absence of signals corresponding to the chlorine and fluorine atoms and the presence of a singlet for the methyl group in the ¹H and ¹³C NMR spectra. This guide provides a solid foundation for researchers and scientists working with this class of compounds to accurately characterize their synthesized molecules.

References

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules2023 , 28(16), 6086. [Link]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Context of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile pharmacophore. This technical guide delves into the synthetic history and methodologies pertinent to "4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol," a compound emblematic of the strategic combination of a privileged heterocyclic core with a reactive aminophenol moiety. While the specific discovery timeline of this exact molecule is not extensively documented in seminal literature, its structural components are deeply rooted in the historical development of pharmacologically active agents. This guide will therefore provide a comprehensive overview of the foundational synthetic strategies for 2,5-disubstituted 1,3,4-oxadiazoles and aminophenols, offering a scientifically grounded, logical pathway for its preparation and exploring the causality behind the experimental choices. We will detail established protocols, discuss the significance of the 1,3,4-oxadiazole scaffold, and present the information with the clarity and depth required by researchers and drug development professionals.

Introduction: The 1,3,4-Oxadiazole Core in Medicinal Chemistry

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[1] Its prominence in drug discovery is not a recent phenomenon; rather, it is the culmination of decades of research that has established this scaffold as a "privileged structure." This designation is attributed to its ability to engage in a variety of biological interactions, its favorable metabolic profile, and its synthetic accessibility.[2][3] The oxadiazole ring is often employed as a bioisostere for amide and ester groups, enhancing a molecule's pharmacokinetic properties by improving stability and oral bioavailability.[4]

Historically, the exploration of 1,3,4-oxadiazole derivatives has led to the discovery of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][5] This diverse pharmacological profile has cemented the 1,3,4-oxadiazole moiety as a critical building block in the design of novel therapeutic agents. The target molecule of this guide, this compound, represents a thoughtful amalgamation of this privileged heterocycle with an aminophenol substituent, a group also known for its biological and chemical reactivity.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of this compound suggests several viable synthetic pathways. The primary disconnection would be the formation of the 1,3,4-oxadiazole ring. A common and historically significant approach to constructing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of a 1,2-diacylhydrazine. This leads to the key precursors: a derivative of 4-aminosalicylic acid and acetic hydrazide.

G target This compound disconnection1 C-N Bond Formation (Oxadiazole Cyclization) target->disconnection1 Retrosynthesis precursors 1-(4-Amino-2-hydroxybenzoyl)-2-acetylhydrazine disconnection1->precursors disconnection2 Amide Bond Formation precursors->disconnection2 starting_materials 4-Aminosalicylic acid derivative + Acetic hydrazide disconnection2->starting_materials

Caption: Retrosynthetic analysis of the target compound.

Alternatively, the amino group on the phenol ring could be introduced at a later stage, for instance, by reduction of a nitro group. This offers flexibility in the choice of starting materials and can circumvent potential reactivity issues with the free amino group during the oxadiazole ring formation.

Foundational Synthetic Methodologies

The synthesis of this compound can be achieved by adapting well-established protocols for the formation of the 1,3,4-oxadiazole ring. Below are detailed experimental procedures for key synthetic routes.

Synthesis of 2-Aryl-1,3,4-Oxadiazoles via Cyclodehydration

A historically prevalent and reliable method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclization of N,N'-diacylhydrazines using dehydrating agents such as phosphorus oxychloride (POCl₃) or sulfuric acid.[6]

Experimental Protocol:

  • Step 1: Synthesis of the Diacylhydrazine Intermediate.

    • To a solution of a suitably protected 4-aminosalicylic acid derivative (e.g., 4-nitrosalicylic acid) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

    • To this mixture, add acetic hydrazide and stir at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diacylhydrazine.

  • Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring.

    • To the crude diacylhydrazine, add an excess of phosphorus oxychloride (POCl₃) at 0 °C.

    • Heat the mixture to reflux for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Step 3: Deprotection/Reduction to Yield the Final Product.

    • If a protecting group (e.g., a nitro group) was used, perform the deprotection step. For a nitro group, this is typically a reduction using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or using a reducing agent like tin(II) chloride.

G cluster_0 Synthesis Pathway start 4-Nitrosalicylic acid + Acetic hydrazide intermediate1 1-(2-Hydroxy-4-nitrobenzoyl)-2-acetylhydrazine start->intermediate1 Amide Coupling (EDC/HOBt) intermediate2 2-(2-Hydroxy-4-nitrophenyl)-5-methyl-1,3,4-oxadiazole intermediate1->intermediate2 Cyclodehydration (POCl3, reflux) final_product This compound intermediate2->final_product Nitro Reduction (Pd/C, H2)

Caption: Synthetic workflow for the target compound.

Iodine-Mediated Oxidative Cyclization of Semicarbazones

A more recent and often milder approach involves the iodine-mediated oxidative cyclization of semicarbazones.[7][8] This method avoids the use of harsh dehydrating agents.

Experimental Protocol:

  • Step 1: Formation of the Semicarbazone.

    • Condense a suitable aldehyde (e.g., 4-amino-2-hydroxybenzaldehyde) with semicarbazide in a suitable solvent like ethanol, often with a catalytic amount of acid.

    • Stir the reaction mixture at room temperature until the precipitation of the semicarbazone is complete.

    • Filter and wash the solid to obtain the pure semicarbazone.

  • Step 2: Oxidative Cyclization.

    • Suspend the semicarbazone in a solvent such as dimethylformamide (DMF).

    • Add a base (e.g., potassium carbonate) followed by iodine.

    • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

    • Purify the product by column chromatography.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following table summarizes the expected characterization data.

Technique Expected Observations
¹H NMR Aromatic protons of the phenol ring, a singlet for the methyl group on the oxadiazole, and broad singlets for the amino and hydroxyl protons (exchangeable with D₂O).
¹³C NMR Resonances corresponding to the aromatic carbons, the carbons of the oxadiazole ring (typically in the 160-165 ppm range), and the methyl carbon.
Mass Spec (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
Infrared (IR) Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C=N stretching (oxadiazole ring), and C-O-C stretching.

Biological Significance and Future Directions

The structural motifs present in this compound suggest a high potential for biological activity. The 1,3,4-oxadiazole core is a known pharmacophore in a variety of therapeutic areas, and the aminophenol moiety is also present in many biologically active compounds.[9] The combination of these two structural features could lead to synergistic effects or novel mechanisms of action.

Future research on this and structurally related compounds could focus on:

  • Screening for Biological Activity: A comprehensive screening against various biological targets, including bacterial and fungal strains, cancer cell lines, and key enzymes, would be a logical next step.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to the substituents on the phenol and oxadiazole rings could provide valuable insights into the structural requirements for optimal activity.

  • Computational Modeling: Molecular docking studies could be employed to predict the binding modes of these compounds with potential biological targets, guiding the design of more potent derivatives.

Conclusion

While the specific historical discovery of this compound is not prominently featured in the scientific literature, the principles underlying its synthesis are well-established and deeply rooted in the history of medicinal chemistry. The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. By understanding the foundational synthetic methodologies and the strategic rationale behind the combination of key structural motifs, researchers can continue to explore the vast chemical space of 1,3,4-oxadiazole derivatives and unlock their full therapeutic potential.

References

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • A new and efficient method for the synthesis of 2-N-(aryl)-1,3,4- oxadiazole-2,5-diamine derivatives. ResearchGate. [Link]

  • 1,3,4-oxadiazole derivatives and process for producing the same.
  • Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Preprints.org. [Link]

  • Unveiling the chemistry of 1,3,4-oxadiazoles and thiadiazols: A comprehensive review. Wiley Online Library. [Link]

  • Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. [Link]

  • Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. [Link]

  • 1,3,4-Oxadiazoles: synthesis strategies and applications. ResearchGate. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. [Link]

  • 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. ACS Publications. [Link]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. [Link]

  • Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

  • Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate. [Link]

  • Method for making aminophenols and their amide derivatives.
  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. [Link]

  • Aminophenols. ResearchGate. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. PubMed Central. [Link]

  • Synthesis of substituted 1,3,4-oxadiazole derivatives. Semantic Scholar. [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Publications. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

Sources

An In-Depth Technical Guide to 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of a specific, promising subclass: 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol and its derivatives. We delve into the synthetic strategies for accessing this core structure and its analogues, explore their potent anticancer and antimicrobial properties, and elucidate the underlying mechanisms of action, with a particular focus on tubulin polymerization inhibition. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic perspective and detailed, actionable experimental protocols to accelerate research in this promising area of therapeutic development.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,3,4-oxadiazole ring is a privileged scaffold.[1][2] Its five-membered aromatic structure, containing one oxygen and two nitrogen atoms, imparts favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which is crucial for target engagement.[3] Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

The focus of this guide, the this compound core, combines the therapeutic promise of the oxadiazole ring with the versatile functionality of an aminophenol substituent. This unique combination offers multiple points for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties. The exploration of derivatives and analogues of this core structure has revealed potent biological effects, particularly in the realms of oncology and infectious diseases.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available. The most common and versatile approach involves the cyclization of acylhydrazides.[4][5]

General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A prevalent method for the synthesis of the 1,3,4-oxadiazole ring is the dehydrative cyclization of a diacylhydrazine intermediate. This intermediate is typically formed by the reaction of an acylhydrazide with an aroyl chloride.[4] Subsequent treatment with a dehydrating agent, such as phosphoryl chloride (POCl₃), facilitates the ring closure to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.[4][5]

Alternatively, a one-pot synthesis can be achieved by reacting a carboxylic acid and an acylhydrazide directly in the presence of a dehydrating agent like POCl₃.[4] Another effective method involves the oxidative cyclization of acylhydrazones, which are formed from the condensation of aldehydes and acylhydrazides.[6]

General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles Acylhydrazide R1-CO-NH-NH2 Acylhydrazide Diacylhydrazine R1-CO-NH-NH-CO-R2 Diacylhydrazine Acylhydrazide->Diacylhydrazine Reaction AroylChloride R2-CO-Cl Aroyl Chloride AroylChloride->Diacylhydrazine Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Cyclization DehydratingAgent Dehydrating Agent (e.g., POCl3) DehydratingAgent->Diacylhydrazine

Caption: General synthetic pathway to 2,5-disubstituted-1,3,4-oxadiazoles.

Proposed Synthesis of this compound

Step 1: Synthesis of a Protected 4-Amino-2-hydroxybenzohydrazide. Starting from 4-aminosalicylic acid, the amino group can be protected, for instance, as an acetamide. The carboxylic acid can then be converted to its corresponding methyl ester, followed by hydrazinolysis to yield the protected hydrazide.

Step 2: Formation of the Diacylhydrazine Intermediate. The protected 4-amino-2-hydroxybenzohydrazide would then be reacted with acetyl chloride to form the diacylhydrazine intermediate.

Step 3: Cyclization to the Oxadiazole Ring. Dehydrative cyclization of the diacylhydrazine using a reagent like phosphoryl chloride would yield the protected this compound.

Step 4: Deprotection. Finally, removal of the protecting group from the amino and hydroxyl functionalities would afford the target compound, this compound.

A closely related synthesis of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol provides a valuable precedent, starting from 3-hydroxybenzohydrazide and proceeding through a chloroacetylated intermediate.[7]

Synthesis of Derivatives and Analogues

The versatile nature of the core scaffold allows for the synthesis of a wide array of derivatives. Modifications can be introduced at several positions:

  • The Amino Group: The amino group on the phenol ring can be acylated, alkylated, or used as a handle for the introduction of other functional groups.

  • The Phenolic Hydroxyl Group: The hydroxyl group can be converted to ethers or esters to modulate lipophilicity and pharmacokinetic properties.

  • The Methyl Group on the Oxadiazole Ring: The methyl group can be replaced with other alkyl or aryl substituents by starting with the appropriate acylhydrazide in the synthesis.

A study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues demonstrates a five-step synthesis starting from 2-amino-4-chlorophenol, highlighting the feasibility of constructing a library of derivatives.[8][9]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have shown significant promise as both anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of 1,3,4-oxadiazole derivatives.[10][11] A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[1][3][12]

Mechanism of Action: Tubulin Inhibition

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] Several 1,3,4-oxadiazole derivatives have been shown to bind to the colchicine binding site on tubulin, thereby inhibiting its polymerization into microtubules.[1][3]

Tubulin Inhibition by Oxadiazole Derivatives cluster_0 Normal Cell Cycle cluster_1 Effect of Oxadiazole Oxadiazole Oxadiazole Derivative Tubulin Tubulin Dimers Oxadiazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Oxadiazole->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) Studies

SAR studies on related aminophenol-oxadiazole hybrids have provided valuable insights for the design of more potent anticancer agents. For instance, in a series of 4-aminophenol benzamide-1,2,4-oxadiazole hybrids, the presence of an electron-withdrawing group at the para position of the phenyl rings was found to be crucial for antiproliferative activity against triple-negative breast cancer cells.[14] In another study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, the 3,4,5-trimethoxyphenyl substituent demonstrated significant anticancer activity.[8][9]

Quantitative Data on Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
7i (4-aminophenol-1,3,4-oxadiazole derivative)MDA-MB-46816.89[15]
7i (4-aminophenol-1,3,4-oxadiazole derivative)MDA-MB-23119.43[15]
7k (4-aminophenol-1,2,4-oxadiazole hybrid)MDA-MB-46822.31[14][16]
7k (4-aminophenol-1,2,4-oxadiazole hybrid)MDA-MB-23126.27[14][16]
4h (2-acetamidophenoxy-methyl-1,3,4-oxadiazole derivative)A549 (Lung)<0.14[11]
4i (2-acetamidophenoxy-methyl-1,3,4-oxadiazole derivative)A549 (Lung)1.59[11]
4l (2-acetamidophenoxy-methyl-1,3,4-oxadiazole derivative)A549 (Lung)1.80[11]
Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a well-known pharmacophore in the development of antimicrobial agents.[17][18] Derivatives have shown activity against a broad spectrum of bacteria and fungi.

Structure-Activity Relationship (SAR) Studies

In a series of 2,5-disubstituted-1,3,4-oxadiazoles, the presence of electronegative groups such as chloro or nitro on a phenyl substituent was found to enhance antimicrobial activity.[4] Lipophilic substitutions are also generally believed to improve the transport of the drug molecules across microbial membranes.[4] For a series of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol and its 1,3,4-oxadiazole bioisostere, the latter showed promising antibacterial activity against all tested strains.[19]

Quantitative Data on Antimicrobial Activity

Compound IDMicroorganismMIC (µg/mL)Reference
19 (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol)S. aureus25[19]
19 (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol)E. coli25[19]
19 (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol)A. niger25[19]
6c (4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol)Gram-positive and Gram-negative bacteria8[3][9]
F3 & F4 (nitrofuran-oxadiazole derivatives)S. aureus and E. coliNot specified, but showed remarkable activity[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

General Protocol for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Diacylhydrazine Cyclization

This protocol is adapted from established methods for the synthesis of 1,3,4-oxadiazoles.[4][5]

Materials:

  • Acylhydrazide (1.0 eq)

  • Aroyl chloride (1.0 eq)

  • Anhydrous pyridine

  • Phosphoryl chloride (POCl₃)

  • Dry dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the acylhydrazide (1.0 eq) in dry DCM under an inert atmosphere.

  • Add anhydrous pyridine (1.1 eq) to the solution and cool to 0 °C.

  • Slowly add the aroyl chloride (1.0 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine.

  • To the crude diacylhydrazine, add an excess of phosphoryl chloride (POCl₃) and heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 2,5-disubstituted-1,3,4-oxadiazole.

Synthesis Protocol Workflow Start Start Step1 Dissolve Acylhydrazide in DCM Start->Step1 Step2 Add Pyridine and Cool Step1->Step2 Step3 Add Aroyl Chloride Step2->Step3 Step4 Stir and Monitor by TLC Step3->Step4 Step5 Workup (Wash with NaHCO3 and Brine) Step4->Step5 Step6 Dry and Concentrate Step5->Step6 Step7 Add POCl3 and Reflux Step6->Step7 Step8 Quench with Ice Step7->Step8 Step9 Neutralize and Extract Step8->Step9 Step10 Dry and Concentrate Step9->Step10 Step11 Purify by Column Chromatography Step10->Step11 End End Step11->End

Caption: Workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[18]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The synthetic accessibility of the 1,3,4-oxadiazole ring allows for the creation of diverse chemical libraries for structure-activity relationship studies. The demonstrated mechanism of action through tubulin inhibition provides a solid foundation for further optimization of these compounds as potent antimitotic agents.

Future research in this area should focus on:

  • Expansion of the derivative library: Systematic modification of the core structure to further probe the structure-activity landscape.

  • In-depth mechanistic studies: Elucidation of the precise molecular interactions with target proteins and exploration of other potential mechanisms of action.

  • In vivo evaluation: Assessment of the efficacy and pharmacokinetic properties of the most promising compounds in animal models of cancer and infectious diseases.

  • Development of drug delivery systems: Formulation of these compounds to enhance their bioavailability and targeted delivery.

The continued investigation of these versatile compounds holds great promise for the discovery of new and effective therapies for a range of human diseases.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). ACS Omega. Retrieved from [Link]

  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50531. [Link]

  • Chen, Y., et al. (n.d.). Synthetic of 2,5-Disubstituted 1,3,4-oxadiazoles from aldehydes and acyl hydrazides. ResearchGate. Retrieved from [Link]

  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]

  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Ouyang, G., et al. (2006). Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 16(5), 1191–1196. [Link]

  • Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-269. [Link]

  • 2-Anilinonicotinyl linked 1,3,4-oxadiazole derivatives: Synthesis, antitumour activity and inhibition of tubulin polymerization. (2011). European Journal of Medicinal Chemistry, 46(9), 4198–4209. [Link]

  • Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. (2023). Journal of Biomolecular Structure & Dynamics, 41(19), 9789–9800. [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). Molecules, 27(19), 6271. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). Applied Microbiology and Biotechnology, 106(11), 3997–4017. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (n.d.). Molecules, 28(16), 6086. [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. (2025). Iranian Journal of Medical Microbiology, 19(1), 29-39. [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). Molecules, 28(16), 6086. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). Molecules, 28(16), 6086. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). Archiv der Pharmazie, 346(10), 785–791. [Link]

  • Design, synthesis and docking studies of novel 4-aminophenol-1,2,4-oxadiazole hybrids as apoptosis inducers against triple negative breast cancer cells targeting MAP kinase. (2023). Journal of Biomolecular Structure & Dynamics, 42(11), 5841–5857. [Link]

  • Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. (2025). ResearchGate. Retrieved from [Link]

  • Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. (2023). Journal of Biomolecular Structure & Dynamics, 1–16. [Link]

  • Design, synthesis and docking studies of novel 4-aminophenol-1,2,4-oxadiazole hybrids as apoptosis inducers against triple negat. (n.d.). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. (n.d.). Molecules, 19(12), 20686–20701. [Link]

  • substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). Molecules, 24(18), 3244. [Link]

  • 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Retrieved from [Link]

  • Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents. (n.d.). Molecules, 25(17), 3959. [Link]

  • 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2-imidazol-4-yl)amino). (2020). Molbank, 2020(3), M1152. [Link]

Sources

"4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol" literature review and background

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is nascent, this document synthesizes information from the broader class of 1,3,4-oxadiazole derivatives to infer its probable synthetic routes, physicochemical characteristics, and potential biological activities. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known to impart a range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide will serve as a foundational resource for researchers and drug development professionals, offering insights into the design of experimental protocols and the potential therapeutic applications of this compound and its analogues.

Introduction to the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered substantial attention in medicinal chemistry due to its metabolic stability and its ability to serve as a bioisostere for amide and ester functionalities.[3] The unique electronic properties of the oxadiazole ring, including its capacity for hydrogen bonding and dipole-dipole interactions, contribute to its versatile binding capabilities with various biological targets.[4] Consequently, derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][5]

Key Attributes of the 1,3,4-Oxadiazole Moiety:

  • Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of drug candidates.

  • Bioisosterism: It can mimic the geometry and electronic properties of amide and ester groups, allowing for the modification of peptides and other biomolecules to enhance their drug-like properties.[3]

  • Scaffolding Potential: The 1,3,4-oxadiazole core provides a rigid framework for the attachment of various substituents, enabling the systematic exploration of structure-activity relationships (SAR).

  • Diverse Biological Activities: Compounds incorporating this scaffold have demonstrated a remarkable range of pharmacological effects.[2][3]

Synthesis of this compound

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the 1,3,4-oxadiazole ring to reveal a key intermediate, a substituted benzohydrazide. This intermediate can be derived from a corresponding benzoic acid or ester.

G Target_Molecule This compound Intermediate_1 N'-Acetyl-4-amino-2-hydroxybenzohydrazide Target_Molecule->Intermediate_1 Cyclodehydration Intermediate_2 4-Amino-2-hydroxybenzohydrazide Intermediate_1->Intermediate_2 Acetylation Starting_Material_2 Acetic anhydride or Acetyl chloride Intermediate_1->Starting_Material_2 Acetylation Starting_Material_1 4-Amino-2-hydroxybenzoic acid Intermediate_2->Starting_Material_1 Hydrazinolysis Starting_Material_3 Hydrazine hydrate Starting_Material_1->Starting_Material_3 Amidation

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Experimental Protocol

The following is a proposed, detailed protocol for the synthesis of this compound. This protocol is based on well-established synthetic transformations for similar 1,3,4-oxadiazole derivatives.[1][4]

Step 1: Synthesis of 4-Amino-2-hydroxybenzohydrazide

  • To a solution of 4-amino-2-hydroxybenzoic acid in ethanol, add an excess of hydrazine hydrate.

  • Reflux the mixture for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield pure 4-amino-2-hydroxybenzohydrazide.

Causality: The reaction of a carboxylic acid with hydrazine hydrate is a standard method for the formation of hydrazides. The reflux conditions provide the necessary energy to drive the condensation reaction to completion.

Step 2: Synthesis of N'-Acetyl-4-amino-2-hydroxybenzohydrazide

  • Dissolve the 4-amino-2-hydroxybenzohydrazide in glacial acetic acid.

  • Add acetic anhydride dropwise to the solution while stirring in an ice bath.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N'-acetyl-4-amino-2-hydroxybenzohydrazide.

Causality: Acetic anhydride is a powerful acetylating agent. The reaction is typically performed at low temperatures to control its exothermicity. The use of glacial acetic acid as a solvent also facilitates the reaction.

Step 3: Cyclodehydration to form this compound

  • To the N'-acetyl-4-amino-2-hydroxybenzohydrazide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, cautiously and with cooling.

  • Heat the mixture gently under reflux for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and purify by column chromatography or recrystallization to obtain the final product.

Causality: The cyclodehydration of diacylhydrazines is a common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[2] Dehydrating agents like POCl₃ facilitate the intramolecular cyclization by activating the carbonyl oxygen, followed by the elimination of water.

G Start 4-Amino-2-hydroxybenzoic acid Step1 React with Hydrazine Hydrate (Reflux in Ethanol) Start->Step1 Intermediate1 4-Amino-2-hydroxybenzohydrazide Step1->Intermediate1 Step2 React with Acetic Anhydride (Glacial Acetic Acid) Intermediate1->Step2 Intermediate2 N'-Acetyl-4-amino-2-hydroxybenzohydrazide Step2->Intermediate2 Step3 Cyclodehydration (e.g., POCl₃, Reflux) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for the target molecule.

Physicochemical Properties and Characterization

The synthesized this compound should be characterized using a suite of analytical techniques to confirm its structure and purity.

Analytical Technique Expected Observations
FT-IR (Fourier-Transform Infrared Spectroscopy) Presence of characteristic peaks for N-H stretching (amine), O-H stretching (phenol), C=N stretching (oxadiazole ring), and C-O-C stretching (oxadiazole ring).
¹H NMR (Proton Nuclear Magnetic Resonance) Signals corresponding to the aromatic protons of the phenol ring, the methyl group protons, the amine protons, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the oxadiazole ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information.
Elemental Analysis The percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₉H₉N₃O₂.

Potential Biological Activities and Therapeutic Applications

Based on the extensive literature on 1,3,4-oxadiazole derivatives, this compound is anticipated to exhibit a range of biological activities. The presence of the aminophenol moiety could further enhance or modulate these activities.

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have been reported to possess potent anticancer properties.[6][7][8] These compounds often exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7][8] For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have shown significant activity against various cancer cell lines.[7][9] The aminophenol substituent in the target molecule could potentially enhance its interaction with biological targets within cancer cells.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds with antibacterial and antifungal properties.[1][5] These derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][10] The mechanism of action often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Anti-inflammatory Activity

Several 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory effects.[2] This activity is often attributed to the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.

Other Potential Activities

Derivatives of 1,3,4-oxadiazole have also been investigated for a variety of other therapeutic applications, including:

  • Antidiabetic: Some derivatives have shown potential in managing diabetes by modulating targets like α-glucosidase and α-amylase.[11]

  • Antiparasitic: Recent studies have highlighted the potential of 1,3,4-oxadiazoles as broad-spectrum antiparasitic agents.[12]

  • Antitubercular: The oxadiazole scaffold has been incorporated into molecules with promising activity against Mycobacterium tuberculosis.[2]

Future Directions and Conclusion

While this guide provides a theoretical framework for the synthesis and potential applications of this compound, experimental validation is crucial. Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequently, a comprehensive biological evaluation against a panel of cancer cell lines, microbial strains, and inflammatory models is warranted to elucidate its therapeutic potential.

Structure-activity relationship (SAR) studies, involving the synthesis of analogues with modifications to the aminophenol and methyl substituents, will be instrumental in optimizing the biological activity and pharmacokinetic properties of this promising scaffold. The insights gained from such studies will pave the way for the development of novel drug candidates based on the this compound core.

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: )
  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. (URL: [Link])

  • 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. PubMed. (URL: [Link])

  • Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (URL: )
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (URL: [Link])

  • Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. (URL: )
  • 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (URL: )
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC. (URL: [Link])

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. OUCI. (URL: [Link])

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. (URL: [Link])

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. (URL: )
  • The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. ResearchGate. (URL: [Link])

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. (URL: [Link])

  • The synthesis of [4-(5-amino)-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid... ResearchGate. (URL: [Link])

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. (URL: [Link])

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. ResearchGate. (URL: [Link])

  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. (URL: [Link])

  • 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. (URL: [Link])

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. (URL: [Link])

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. (URL: [Link])

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PubMed. (URL: [Link])

Sources

"4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol" safety and handling guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic aromatic compound intended for research and development purposes only[1]. Its molecular architecture, which combines a phenol, an amine, and a 1,3,4-oxadiazole ring, suggests a high potential for biological activity. The 1,3,4-oxadiazole moiety is a well-known pharmacophore present in compounds explored for anticancer, antibacterial, and anti-inflammatory applications[2][3][4][5]. This inherent bioactivity necessitates a comprehensive understanding and rigorous application of safety protocols. The toxicological properties of this specific chemical have not been fully investigated; therefore, this guide synthesizes data from structurally related compounds and established chemical safety principles to provide a robust framework for its handling.

This document is intended for researchers, chemists, and drug development professionals. It is imperative to treat this compound as potentially hazardous and to follow the guidelines outlined herein to mitigate risks.

Compound Identification and Physicochemical Profile

A clear understanding of the compound's basic properties is the foundation of a thorough safety assessment.

PropertyValueSource
IUPAC Name This compoundInternal
CAS Number 1091990-90-7[1]
Molecular Formula C₉H₉N₃O₂[1]
Molecular Weight 191.19 g/mol [1]
Appearance Solid at room temperature[1]
InChI Key FSRKZKWIIJSCSA-UHFFFAOYSA-N[1]

Chemical Structure:

The structure combines multiple functional groups capable of diverse chemical reactivity, including hydrogen bonding, oxidation, and substitution reactions[1].

Caption: Chemical structure of the topic compound.

Hazard Identification and Risk Assessment

No specific Safety Data Sheet (SDS) is publicly available for CAS No. 1091990-90-7. Therefore, a conservative risk assessment must be based on data from structurally similar compounds. An SDS for a related aminophenol derivative (CAS 91-68-9) and a complex oxadiazole (Aldrich A71328) indicates significant potential hazards[6][7].

GHS Hazard Classification (Anticipated):

PictogramHazard ClassHazard Statement
ngcontent-ng-c2487356420="" class="ng-star-inserted">
Germ Cell Mutagenicity, Category 2H341: Suspected of causing genetic defects.
ngcontent-ng-c2487356420="" class="ng-star-inserted">
Specific Target Organ Toxicity (Repeated Exposure), Category 2H373: May cause damage to organs (e.g., Kidney) through prolonged or repeated exposure.
ngcontent-ng-c2487356420="" class="ng-star-inserted">
Acute Toxicity (Oral, Inhalation), Category 4H302 + H332: Harmful if swallowed or if inhaled.
ngcontent-ng-c2487356420="" class="ng-star-inserted">
Skin Sensitization, Category 1H317: May cause an allergic skin reaction.
ngcontent-ng-c2487356420="" class="ng-star-inserted">
Hazardous to the Aquatic Environment, Chronic, Category 1H410: Very toxic to aquatic life with long lasting effects.

Core Directive for Risk Assessment: The absence of specific data mandates treating this compound with the highest degree of caution. The workflow below illustrates the mandatory process before any experimental work begins.

G start Start: New Experiment Proposed substance_id Identify Compound: This compound start->substance_id sds_check Search for Specific SDS substance_id->sds_check sds_found Review & Implement Specific SDS Protocols sds_check->sds_found  Yes sds_not_found Assume High Hazard Potential: Consult Analog Data sds_check->sds_not_found No hazard_assess Perform Hazard Assessment (Mutagenicity, Sensitization, Toxicity) sds_found->hazard_assess sds_not_found->hazard_assess control_plan Develop Control Plan: 1. Engineering Controls (Hood) 2. PPE Selection 3. Spill/Emergency Plan hazard_assess->control_plan review_approve Peer Review & Supervisor Approval control_plan->review_approve proceed Proceed with Experiment review_approve->proceed Approved revise Revise Protocol review_approve->revise Revisions Needed revise->control_plan G exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek IMMEDIATE medical attention. inhalation->action_inhale action_skin 1. Immediately remove all contaminated clothing. 2. Flush skin with water/shower for 15+ minutes. 3. Seek medical attention. skin->action_skin action_eye 1. Rinse cautiously with water for 15+ minutes. 2. Remove contact lenses if present/easy. 3. Call an ophthalmologist/seek IMMEDIATE medical attention. eye->action_eye action_ingest 1. Rinse mouth. Do NOT induce vomiting. 2. Give 2 glasses of water. 3. Seek IMMEDIATE medical attention. ingestion->action_ingest

Sources

Methodological & Application

Application Notes & Protocols: Recrystallization of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol via recrystallization. This heterocyclic compound, possessing both a phenolic hydroxyl group and an amino group, presents unique challenges and opportunities for purification. This guide outlines a detailed protocol, the scientific rationale behind each step, and troubleshooting strategies to achieve high purity.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle lies in the differential solubility of a compound in a given solvent at different temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[3] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid.[4] Impurities, which are ideally more soluble in the solvent or present in smaller quantities, remain in the solution, allowing for their separation by filtration.[5]

For this compound, a compound with polar functional groups, selecting an appropriate solvent system is critical to achieving high purity and yield. The presence of both a hydrogen-bond donating phenol and a hydrogen-bond accepting amino group, in addition to the polar oxadiazole ring, dictates its solubility characteristics.

Understanding the Compound: Potential Impurities

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclization of N-acylhydrazides or the oxidation of thiosemicarbazide precursors.[6][7] Potential impurities in crude this compound may include:

  • Starting Materials: Unreacted 4-amino-salicylhydrazide or acetic anhydride.

  • By-products: Diacylated or other side-reaction products.

  • Colored Impurities: Often arise from oxidation of the phenolic group or other degradation pathways.

A thorough understanding of the synthetic route is paramount in anticipating the nature of impurities and designing an effective purification strategy.

Solvent Selection: The Key to Success

The choice of solvent is the most critical parameter in recrystallization.[8] For a phenolic compound like the target molecule, a protic solvent that can engage in hydrogen bonding is often a good starting point. However, the presence of the less polar oxadiazole ring suggests that a solvent mixture might be necessary to fine-tune the solubility.[9]

Solvent Screening Protocol:

A systematic approach to solvent selection is recommended:

  • Place approximately 10-20 mg of the crude compound into several small test tubes.

  • Add 0.5 mL of a candidate solvent to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath. An ideal solvent will dissolve the compound completely upon heating.[3]

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystals indicates a promising solvent.[5]

Recommended Solvents for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Water

  • Toluene

  • Ethanol/Water mixtures

  • Acetone/Hexane mixtures

For this compound, an ethanol/water mixed solvent system is often effective. Ethanol, being moderately polar, can dissolve the compound at elevated temperatures, while the addition of water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization.

Detailed Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific impurities present.

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Selected recrystallization solvent(s)

  • Ice bath

Step-by-Step Methodology:

1. Dissolution: a. Place the crude solid in an appropriately sized Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and prevents contamination. b. Add a minimal amount of the "good" solvent (e.g., ethanol) to the flask. c. Gently heat the mixture while stirring to facilitate dissolution. Add more solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent.[5] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[5]

2. Decolorization (if necessary): a. If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Caution: Do not add charcoal to a boiling solution as it can cause bumping.[3] b. Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities. c. Perform a hot gravity filtration to remove the charcoal. This step should be done quickly to prevent premature crystallization.

3. Hot Filtration (if necessary): a. If insoluble impurities are present, a hot gravity filtration is required. b. Use a pre-heated funnel and fluted filter paper to prevent the compound from crystallizing in the funnel. c. Filter the hot solution into a clean Erlenmeyer flask.

4. Crystallization: a. Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] b. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Buchner funnel.[2] b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. c. Continue to draw air through the crystals for several minutes to help them dry.

6. Drying: a. Transfer the crystals to a watch glass or drying dish. b. Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid in Erlenmeyer Flask B Add Minimum Hot Solvent A->B Heat & Stir C Hot Solution B->C D Hot Gravity Filtration (if needed) C->D Remove Insoluble Impurities E Clear Filtrate D->E F Slow Cooling to RT E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Drying I->J K Pure Crystals J->K

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Common Issues

Problem Possible Cause Solution
Compound does not dissolve Insufficient solvent or inappropriate solvent.Add more solvent in small portions. If still insoluble, a different solvent may be required.
Oiling out The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. Cooled too quickly.Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.[5]
No crystals form upon cooling Too much solvent was used, or the solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask. Add a seed crystal of the pure compound.[5]
Low recovery Too much solvent was used. Crystals were washed with too much cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent. Use a minimal amount of ice-cold solvent for washing. Ensure the filtration apparatus is hot.
Crystals are colored Colored impurities are present.Treat the hot solution with a small amount of activated charcoal before filtration. Note that charcoal is not recommended for phenolic compounds as it can form colored complexes.[3]

Conclusion

Recrystallization is a highly effective method for the purification of this compound. Careful selection of the solvent system and adherence to a systematic protocol are essential for achieving high purity and yield. This guide provides a robust framework for researchers to successfully purify this and similar heterocyclic compounds, ensuring the quality of materials for downstream applications in drug discovery and development.

References

  • University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from [Link]

  • ResearchGate. (2015). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Retrieved from [Link]

  • MDPI. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Retrieved from [Link]

  • Chem 205. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Some Oxadiazole Derivatives. Retrieved from [Link]

  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (2017). The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. Retrieved from [Link]

  • Iranian Journal of Medical Microbiology. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Retrieved from [Link]

  • NIH. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

  • MDPI. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analysis of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Analytical Scrutiny for Novel Heterocyclic Compounds

In the landscape of modern drug discovery and development, heterocyclic compounds hold a position of prominence. Among these, the 1,3,4-oxadiazole scaffold is a recurring motif in a multitude of pharmacologically active agents, valued for its metabolic stability and ability to participate in various biological interactions. The specific compound, 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, with a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol , represents a class of molecules with significant potential in medicinal chemistry. Its structure, featuring a phenol, an amino group, and the oxadiazole ring, suggests a range of physicochemical properties that necessitate robust and reliable analytical methods for its quantification and qualification.

These application notes provide a comprehensive guide for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the selected parameters. The protocols are grounded in established chromatographic principles and adhere to the stringent validation requirements outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Quantitative Analysis

HPLC is the cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and quantification capabilities. For a polar aromatic compound such as this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, and more polar compounds elute earlier.

The "Why": Causality Behind Experimental Choices in RP-HPLC
  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is selected here for its proven versatility and strong hydrophobic retention of a wide range of analytes. The long alkyl chains provide a high surface area for interaction with the nonpolar regions of the analyte.

  • Mobile Phase Composition: A gradient elution with a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous component, typically water with a small amount of acid (e.g., formic acid or phosphoric acid), serves to control the ionization of the phenolic and amino groups of the analyte. By maintaining a low pH, the protonation of the basic amino group is ensured, while the acidity of the phenolic hydroxyl group is suppressed, leading to more consistent retention times and improved peak shape.

  • Detection Wavelength (λmax): The selection of an appropriate detection wavelength is critical for achieving optimal sensitivity. Based on computational studies of the closely related isomer, 2-(5-amino-[1][2][3]-oxadiazol-2-yl)phenol, significant UV absorbance is predicted in the range of 235-243 nm.[4] Therefore, a detection wavelength of 240 nm is recommended as a starting point. However, it is best practice to use a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector during method development to experimentally determine the wavelength of maximum absorbance (λmax) for this compound.

Experimental Protocol: RP-HPLC Analysis

Objective: To provide a detailed, step-by-step methodology for the quantitative analysis of this compound.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid (or orthophosphoric acid)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a DAD/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a series of working standard solutions in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • A summary of the chromatographic conditions is provided in Table 1.

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
    Gradient Elution 0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detection Wavelength 240 nm (or experimentally determined λmax)
    Table 1: HPLC Method Parameters
  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow MobilePhase Mobile Phase (A: Aq. Formic Acid, B: ACN) HPLC HPLC System (Gradient Pump, C18 Column, DAD Detector) MobilePhase->HPLC Standard Standard Solution (1 mg/mL stock, serial dilutions) Injection Inject 10 µL Standard->Injection Sample Sample Solution (Dissolve & Filter) Sample->Injection Chromatogram Data Acquisition (Chromatogram at 240 nm) HPLC->Chromatogram Injection->HPLC Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve (Area vs. Concentration) Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification TLC_Workflow Eluent Mobile Phase (e.g., Pet. Ether:EtOAc:MeOH) Development Develop in Saturated Chamber Eluent->Development Sample Sample Solution (in a volatile solvent) Spotting Spot Sample on Baseline Sample->Spotting Plate TLC Plate (Silica Gel 60 F254) Plate->Spotting Spotting->Development Drying Dry the Plate Development->Drying Visualization Visualize under UV Light (254 nm) Drying->Visualization Rf_Calc Calculate Rf Value Visualization->Rf_Calc Interpretation Qualitative Assessment Rf_Calc->Interpretation

Sources

In vitro antioxidant assays for "4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol" (DPPH, ABTS)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Antioxidant Assays for 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Audience: Researchers, scientists, and drug development professionals.

Guide to the In Vitro Antioxidant Profiling of this compound using DPPH and ABTS Radical Scavenging Assays

Authored by: Gemini, Senior Application Scientist

Introduction: Rationale and Scientific Context

The intersection of phenolic and 1,3,4-oxadiazole moieties in a single molecular scaffold presents a compelling case for antioxidant investigation. Phenolic hydroxyl groups are renowned for their ability to donate hydrogen atoms, a primary mechanism for neutralizing free radicals.[1][2] Concurrently, 1,3,4-oxadiazole derivatives are recognized for a wide spectrum of biological activities, with some exhibiting significant antioxidant properties.[3] The compound this compound integrates these key pharmacophores, making it a prime candidate for antioxidant screening.

Initial evaluation of a novel compound's antioxidant potential is foundational in drug discovery and development. Simple, rapid, and reliable in vitro assays serve as the critical first pass, providing essential data before advancing to more complex biological models.[4][5] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are cornerstones of this preliminary screening process due to their robustness and cost-effectiveness.[6]

This guide provides a detailed exposition of the principles and step-by-step protocols for accurately quantifying the free-radical scavenging capacity of this compound. It is designed to equip researchers with the technical knowledge to not only perform the assays but also to understand the causality behind each step, ensuring data integrity and reproducibility.

Foundational Principles of the Selected Assays

A robust antioxidant profile cannot be determined by a single method; therefore, cross-validation using assays with different mechanisms is essential for a comprehensive assessment.[7]

The DPPH Assay: A Hydrogen Atom Transfer (HAT) Perspective

The DPPH assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[8]

  • The Chemistry: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable, commercially available organic radical characterized by a deep violet color in solution, which arises from its unpaired electron.[4][9][10] This radical exhibits a strong absorbance maximum around 517 nm.[4][8]

  • The Mechanism: When an antioxidant (AH) is introduced, it donates a hydrogen atom to the DPPH radical, leading to its reduction to the non-radical form, DPPH-H. This process neutralizes the radical and results in a stoichiometric loss of the violet color, transitioning to a pale yellow.[8][9] The degree of this discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical-scavenging activity of the antioxidant.[4][8]

The ABTS Assay: An Electron Transfer (ET) Perspective

The ABTS assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11]

  • The Chemistry: The ABTS radical cation is generated through the chemical oxidation of ABTS with a potent oxidizing agent, most commonly potassium persulfate.[12][13] The resulting radical is water-soluble and has a characteristic absorbance maximum at 734 nm.[12][13]

  • The Mechanism: An antioxidant compound present in the sample transfers an electron to the ABTS•+, thereby neutralizing it and causing a rapid reduction in the blue-green color.[13][14] The extent of decolorization is proportional to the antioxidant's concentration and potency. A key advantage of the ABTS assay is its versatility; it is soluble in both aqueous and organic solvents and can be used over a wide pH range, making it adaptable for various samples.

Experimental Design: Materials and Reagent Preparation

Essential Materials & Equipment
  • Test Compound: this compound (Purity ≥98%)

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

    • Potassium persulfate (K₂S₂O₈)

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)

    • Methanol (ACS grade or higher)

    • Ethanol (ACS grade or higher)

    • Deionized water

  • Equipment:

    • UV-Vis spectrophotometer or 96-well microplate reader

    • Calibrated micropipettes and tips

    • Analytical balance

    • Volumetric flasks and beakers

    • Vortex mixer

    • Aluminum foil

Reagent Preparation Protocols
  • DPPH Working Solution (0.1 mM):

    • Accurately weigh ~3.94 mg of DPPH powder.

    • Dissolve in 100 mL of methanol in a volumetric flask.

    • Wrap the flask completely in aluminum foil to protect it from light, as DPPH is light-sensitive.[8]

    • Causality: This solution must be prepared fresh daily. The free radical degrades over time and with light exposure, which would lead to a lower initial absorbance and inaccurate scavenging calculations.

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of methanol. This creates a 1000 µg/mL stock solution.

    • From this stock, prepare a range of working concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) via serial dilution with methanol.[8]

  • Positive Control Stock Solution (e.g., Trolox, 1 mg/mL):

    • Prepare in the same manner as the test compound.

  • ABTS Stock Solution (7 mM):

    • Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Stock Solution (2.45 mM):

    • Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Radical Cation Stock Solution:

    • Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate stock solution in a 1:1 ratio (e.g., 5 mL + 5 mL).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][15]

    • Causality: This incubation period is critical for the complete generation of the ABTS radical cation, ensuring the reaction's starting point is stable and reproducible.

  • ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[12][15]

    • Causality: Standardizing the initial absorbance of the radical solution is paramount for inter-assay comparability and ensures the measurements fall within the linear range of the spectrophotometer.

Step-by-Step Assay Protocols

The following protocols are optimized for a 96-well microplate format for higher throughput, but volumes can be scaled for cuvette-based measurements. All measurements should be performed in triplicate.

Protocol: DPPH Radical Scavenging Assay

DPPH_Workflow prep_sample prep_sample plate_setup plate_setup prep_sample->plate_setup incubate incubate read_abs read_abs incubate->read_abs

Caption: Experimental workflow for the DPPH radical scavenging assay.

  • Plate Setup:

    • Solvent Blank: Add 200 µL of methanol to three wells. This is used to zero the plate reader.

    • Negative Control: Add 100 µL of methanol and 100 µL of the DPPH working solution to three wells. This represents 0% scavenging activity.

    • Test Compound: Add 100 µL of each concentration of the test compound to separate triplicate wells.

    • Positive Control: Add 100 µL of each concentration of the positive control (e.g., Trolox) to separate triplicate wells.

  • Reaction Initiation: Rapidly add 100 µL of the DPPH working solution to all wells containing the test compound and positive control.[8]

  • Incubation: Mix gently and incubate the plate in complete darkness at room temperature for 30 minutes.[8][16] The incubation time is crucial for the reaction to reach a stable endpoint.[17]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 [7] Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound/positive control.

    • Plot the % Inhibition (Y-axis) against the compound concentration (X-axis).

    • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) by using linear regression analysis of the dose-response curve.[18][19] The equation y = mx + c can be used, where y = 50.

Protocol: ABTS Radical Cation Decolorization Assay

ABTS_Workflow prep_sample prep_sample plate_setup plate_setup prep_sample->plate_setup incubate incubate read_abs read_abs incubate->read_abs

Caption: Experimental workflow for the ABTS radical decolorization assay.

  • Plate Setup:

    • Negative Control: Add 20 µL of methanol (or the corresponding solvent) to three wells.

    • Test Compound: Add 20 µL of each concentration of the test compound to separate triplicate wells.

    • Positive Control: Add 20 µL of each concentration of the positive control to separate triplicate wells.

  • Reaction Initiation: Add 180 µL of the ABTS•+ working solution to all wells.

  • Incubation: Mix and incubate at room temperature for a set time (e.g., 6 to 30 minutes). The reaction with ABTS is often faster than with DPPH. A 30-minute incubation is a common endpoint.[12]

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 [20] Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound/positive control.

    • Determine the IC50 value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the sample's activity to that of the Trolox standard.[21]

Data Presentation and Interpretation

Quantitative results should be summarized for clear comparison. A lower IC50 value indicates higher antioxidant activity.

Table 1: Hypothetical Antioxidant Activity Data

Compound/ControlAssayConcentration (µg/mL)Mean % Inhibition (±SD)Calculated IC50 (µg/mL)
4-Amino-2-(...)-phenol DPPH1015.2 ± 1.185.4
2528.9 ± 1.5
5045.1 ± 2.0
10068.3 ± 2.5
20089.5 ± 1.8
4-Amino-2-(...)-phenol ABTS1020.5 ± 1.362.7
2539.8 ± 1.9
5058.1 ± 2.2
10085.4 ± 2.8
20095.2 ± 1.5
Trolox (Control) DPPH222.1 ± 0.98.9
548.9 ± 1.4
1075.6 ± 2.1
Trolox (Control) ABTS235.7 ± 1.24.5
578.2 ± 2.0
1094.1 ± 1.7

Trustworthiness: A Self-Validating System

To ensure the scientific integrity of the results, the following points must be addressed:

  • Positive Control: The inclusion of a well-characterized antioxidant standard like Trolox or Ascorbic Acid is mandatory. The resulting IC50 value should fall within an expected range, validating that the assay system is performing correctly.

  • Solvent Blanks: Blanks are essential to correct for any background absorbance from the solvent or the microplate itself.

  • Compound Interference: If the test compound itself has color and absorbs at the assay wavelength (517 or 734 nm), this will interfere with the results.[22] To correct for this, a separate set of measurements must be taken with the test compound in the solvent without the radical solution. This background absorbance must be subtracted from the sample readings.

  • Reproducibility: All experiments must be conducted in at least triplicate to calculate the standard deviation, providing a measure of the precision of the results.

Conclusion

This document provides robust, detailed protocols for the primary in vitro antioxidant screening of this compound using the DPPH and ABTS assays. By adhering to these methodologies and understanding the underlying chemical principles, researchers can generate reliable and reproducible data. The results from these assays will form a crucial baseline characterization of the compound's radical-scavenging ability, guiding future research into its potential as a therapeutic agent or stabilizer.

References

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Dojindo Molecular Technologies, Inc. DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]

  • Sasikumar, V., et al. (2012). Antioxidant Activity, DPPH, ABTS, FRAP, Medicinal Plants, Phenolic Content, Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]

  • Spectrophotometric Method for Antioxidant Activity Test and Total Phenolic Determination of Red Dragon Fruit Leaves and White Dragon Fruit Leaves. International Journal of Scientific & Technology Research. [Link]

  • Scribd. Preparation of DPPH Solution. Scribd. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • BioInfo Tips. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. [Link]

  • Quora. How to calculate IC50 value from percent inhibition graph for antioxidant activity. Quora. [Link]

  • Gulcin, I. (2020). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Kim, D., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry. [Link]

  • YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. [Link]

  • ResearchGate. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. [Link]

  • Hossain, M. I., et al. (2025). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Production, Processing and Nutrition. [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • Yeo, J., & Shahidi, F. (2021). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. ResearchGate. [Link]

  • ResearchGate. (2016). How do we calculate the IC 50 value in antioxidant assays?. ResearchGate. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. [Link]

  • Creative Bioarray. Antioxidant Activity In Vitro Evaluation. Creative Bioarray. [Link]

  • Amerigo Scientific. ABTS Antioxidant Assay Kit: A Comprehensive Guide. Amerigo Scientific. [Link]

  • Scribd. ABTS Radical Scavenging Assay Method. Scribd. [Link]

  • Bio-Resource. (2021). ABTS Radical Scavenging Assay. YouTube. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Springer. (2018). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Springer. [Link]

  • MDPI. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI. [Link]

  • ResearchGate. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. ResearchGate. [Link]

  • Chen, L., et al. (2015). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of Nutrition & Food Sciences. [Link]

  • Xie, J., & Schaich, K. M. (2014). Effect of Reaction Time on DPPH and ABTS+ Radical Scavenging Assays for Antioxidant Capacity Evaluation. Journal of Food and Drug Analysis. [Link]

  • Le, K., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. PMC - NIH. [Link]

  • Hamil, A. R., et al. (2016). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Oriental Journal of Chemistry. [Link]

  • Koshelev, V. N., et al. (2020). Synthesis and Antioxidant Activity of 2-Amino-5-R-1,3,4-Oxadiazoles with Hindered Phenol Fragments. MDPI. [Link]

  • ResearchGate. (2020). Synthesis and Antioxidant Activity of 2-Amino-5-R-1,3,4-Oxadiazoles with Hindered Phenol Fragments. ResearchGate. [Link]

  • NIH. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]

  • Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. [Link]

Sources

Application Notes and Protocols for the Antimicrobial Screening of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including notable antimicrobial effects.[1] This is attributed to the unique electronic and structural properties of the oxadiazole ring, which can engage in various non-covalent interactions with biological targets.[1] One such derivative, 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol , combines the oxadiazole core with a phenol moiety, a structural feature known for its antimicrobial properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized screening of this compound against common bacterial strains. The protocols detailed herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and comparability across different laboratories.

Compound Profile: this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₉N₃O₂

  • Core Structure: A phenol ring substituted with an amino group and a 5-methyl-1,3,4-oxadiazol-2-yl group.

  • Rationale for Screening: The presence of the 1,3,4-oxadiazole ring, a known pharmacophore with antimicrobial potential, coupled with a phenol group, suggests a strong candidacy for antibacterial activity. The amino substituent may further modulate the compound's solubility and interaction with bacterial targets.

Mechanism of Action (Hypothesized)

While the precise mechanism for this specific compound is yet to be fully elucidated, derivatives of 1,3,4-oxadiazole are known to target various essential bacterial processes. These can include the inhibition of enzymes crucial for cell wall synthesis, protein synthesis, or nucleic acid replication. For instance, some oxadiazoles have been shown to interfere with DNA gyrase, a key enzyme in bacterial DNA replication.[2] The phenolic hydroxyl group may also contribute to activity by disrupting bacterial cell membranes or inhibiting key cellular enzymes.

Data Presentation: Antimicrobial Activity Profile

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for a closely related analog, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol , which lacks the amino group on the phenol ring. This data, from a study by Kamal et al., provides a preliminary indication of the compound's potential efficacy and spectrum of activity.[3] It is crucial for researchers to generate specific data for the title compound, "this compound," using the protocols outlined below.

MicroorganismStrain TypeMIC (µg/mL) of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol[3]
Staphylococcus aureusGram-positive25
Escherichia coliGram-negative25
Aspergillus nigerFungal25

Note: This data is for a structural analog. The amino group in the target compound may alter its activity.

Experimental Workflow Overview

The process of antimicrobial screening involves a systematic workflow to ensure accuracy and reliability of the results. This begins with the preparation of the test compound and bacterial inocula, followed by susceptibility testing, and concluding with data interpretation.

G cluster_analysis Data Analysis Phase Compound_Prep Compound Stock Solution Preparation Broth_Dilution Broth Microdilution (CLSI M07) Compound_Prep->Broth_Dilution Disk_Diffusion Disk Diffusion (CLSI M02) Compound_Prep->Disk_Diffusion Media_Prep Culture Media (Mueller-Hinton) Prep Inoculum_Prep Bacterial Inoculum Preparation to 0.5 McFarland Media_Prep->Inoculum_Prep Media_Prep->Broth_Dilution Media_Prep->Disk_Diffusion Inoculum_Prep->Broth_Dilution Inoculum_Prep->Disk_Diffusion Incubation Incubation (35°C, 16-20h) Broth_Dilution->Incubation Disk_Diffusion->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination Zone_Measurement Zone of Inhibition Measurement (mm) Incubation->Zone_Measurement

Antimicrobial screening workflow.

Detailed Application Protocols

These protocols are based on the CLSI guidelines to ensure standardized and reproducible results.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is considered the gold standard for susceptibility testing.

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB). Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are visually inspected for turbidity to identify the MIC.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or turbidimeter

Procedure:

  • Compound Stock Preparation: Prepare a 1 mg/mL stock solution of the test compound in sterile DMSO. Further dilutions should be made in CAMHB. Note: The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the bacteria.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation:

    • In a 96-well plate, dispense 50 µL of CAMHB into wells 2 through 12 of a designated row.

    • Add 100 µL of the test compound at twice the desired highest final concentration to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (from step 2) to wells 1 through 11. This brings the final volume in these wells to 100 µL.

  • Controls:

    • Positive Control: Repeat the dilution series with a standard antibiotic like Ciprofloxacin.

    • Growth Control (Well 11): Contains CAMHB and inoculum only.

    • Sterility Control (Well 12): Contains CAMHB only.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as compared to the growth control well.

Protocol 2: Agar Disk Diffusion Test (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Principle: A standardized bacterial inoculum is swabbed onto the surface of a Mueller-Hinton Agar (MHA) plate. A paper disk impregnated with a known concentration of the test compound is then placed on the agar. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a zone of no growth will form around the disk. The diameter of this zone is proportional to the susceptibility.

G cluster_protocol Disk Diffusion Protocol (CLSI M02) Inoculum 1. Prepare Inoculum to 0.5 McFarland Swab 2. Swab MHA Plate for Confluent Growth Inoculum->Swab Dry 3. Allow Plate to Dry (3-5 minutes) Swab->Dry Disk_Placement 4. Apply Compound- Impregnated Disk Dry->Disk_Placement Incubate 5. Incubate at 35°C for 16-20 hours Disk_Placement->Incubate Measure 6. Measure Zone of Inhibition (mm) Incubate->Measure

Disk diffusion experimental steps.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile paper disks (6 mm diameter)

  • This compound

  • Solvent for compound (e.g., DMSO)

  • Sterile cotton swabs

  • Bacterial strains and 0.5 McFarland standard as in Protocol 1

  • Calipers or a ruler for measurement

Procedure:

  • Disk Preparation: Aseptically apply a known amount of the test compound solution to sterile paper disks and allow the solvent to evaporate completely. A typical starting concentration might be 30 µg per disk.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.

    • Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

    • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Aseptically place the prepared disk onto the inoculated agar surface.

    • Gently press the disk down to ensure complete contact with the agar.

    • Place disks far enough apart to prevent overlapping of inhibition zones.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition in millimeters (mm), including the diameter of the disk. Interpret the results based on pre-established breakpoints, if available, or use the zone diameter as a relative measure of activity.

Self-Validation and Quality Control

For every experiment, adherence to quality control (QC) is paramount for trustworthiness and data validity.

  • QC Strains: Always include reference strains with known susceptibility profiles, such as E. coli ATCC 25922 and S. aureus ATCC 29213.

  • Expected Results: The MIC values or zone diameters for the control antibiotics with the QC strains must fall within the acceptable ranges published in the latest CLSI M100 document.

  • Purity Check: Perform a purity check of the inoculum by subculturing onto a blood agar plate.

  • Growth Control: Ensure the growth control well in the microdilution assay shows heavy, uniform turbidity.

  • Media and Reagents: Use media and reagents that are within their expiration date and have been stored under the recommended conditions.

Conclusion

The protocols described in this application note provide a robust and standardized framework for the initial antimicrobial screening of This compound . By adhering to CLSI standards, researchers can generate high-quality, reliable data that will be crucial for the subsequent stages of drug discovery and development. The promising activity of related oxadiazole derivatives warrants a thorough investigation of this specific compound as a potential new lead in the fight against bacterial infections.

References

  • Kamal, A., et al. (2015). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 20(10), 19000-19013. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2024). Performance Standards for Antimicrobial Disk Susceptibility Tests, 14th Edition (M02). CLSI.
  • Clinical and Laboratory Standards Institute. (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition (M07). CLSI.
  • Clinical and Laboratory Standards Institute. (2025). Performance Standards for Antimicrobial Susceptibility Testing, 35th Edition (M100). CLSI.
  • Al-Wahaibi, L. H., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. Available at: [Link]

  • Kaplancikli, Z. A., et al. (2011). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 804-810. Available at: [Link]

  • Hkiri, M., et al. (2019). Synthesis, antibacterial and molecular docking studies of new 2,5-diamino-1,3,4-oxadiazole derivatives. Journal of Molecular Structure, 1184, 439-446.
  • Saeed, B. M., et al. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 19(1). Available at: [Link]

  • Gawad, J., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Kumar, V., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6121. Available at: [Link]

Sources

Application Note: Evaluating the Anticancer Activity of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to exert their anti-proliferative effects through diverse mechanisms, such as the inhibition of crucial enzymes, growth factors, and kinases involved in cancer progression.[2][4][5] This document provides a comprehensive framework for evaluating the anticancer potential of a novel derivative, 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol (hereafter referred to as OMA-1 ), on various cancer cell lines.

This guide details a logical, multi-step experimental workflow, beginning with a broad assessment of cytotoxicity and progressing to in-depth mechanistic studies focused on the induction of apoptosis. The protocols provided are based on established, validated methodologies to ensure scientific rigor and reproducibility.

Proposed Mechanism of Action: Induction of Intrinsic Apoptosis

Based on the known activities of other anticancer compounds and the structural features of OMA-1, we hypothesize that it may induce programmed cell death (apoptosis) via the intrinsic (mitochondrial) pathway. This pathway is a central regulator of cell death, initiated by cellular stress signals that converge on the mitochondria.[6][7][8] The integrity of the mitochondrial pathway is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[9] A shift in the balance towards pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately leading to cell dismantling.[7][8]

This application note will outline the experiments required to test this hypothesis by examining cell viability, apoptosis induction, cell cycle arrest, and the modulation of key proteins in the intrinsic apoptosis pathway.

Experimental Workflow

A systematic approach is crucial for characterizing the anticancer activity of a novel compound. The following workflow provides a logical progression from initial screening to mechanistic validation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Mechanistic Validation A Prepare OMA-1 Stock Solution C MTT Assay: Determine IC50 Values A->C B Select Cancer Cell Lines (e.g., MCF-7, A549, HepG2) B->C D Treat Cells with OMA-1 (IC50 Concentration) C->D Inform Concentration E Annexin V / PI Staining (Flow Cytometry) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Prepare Protein Lysates D->G H Western Blot Analysis E->H F->H G->H I Target Proteins: - Bcl-2 (Anti-apoptotic) - Bax (Pro-apoptotic) - Cleaved Caspase-9 - Cleaved Caspase-3 - Cleaved PARP H->I

Figure 1. Experimental workflow for evaluating the anticancer activity of OMA-1.

Phase 1: Cytotoxicity Screening

The initial step is to determine the dose-dependent cytotoxic effect of OMA-1 on various cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of OMA-1.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • OMA-1 compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).[10]

  • Compound Preparation: Prepare a 10 mM stock solution of OMA-1 in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5%.

  • Treatment: After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of OMA-1. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Exemplary Data Presentation

Table 1: IC50 Values of OMA-1 on Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma12.5 ± 1.1
A549Lung Carcinoma25.2 ± 2.3
HepG2Hepatocellular Carcinoma18.9 ± 1.7
HCT116Colorectal Carcinoma9.8 ± 0.9

Phase 2: Apoptosis and Cell Cycle Analysis

Once the IC50 is established, the next phase investigates whether the observed cytotoxicity is due to the induction of apoptosis and/or cell cycle arrest.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

Objective: To quantify the percentage of cells undergoing apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[14] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes.[13] It can therefore distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[15][16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with OMA-1 at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[17]

  • Washing: Wash the cells once with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[14][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine if OMA-1 induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle.[18] Treatment with RNase is essential to prevent the staining of double-stranded RNA.[19]

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)[20][21]

  • Ice-cold 70% ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in Protocol 2.1.

  • Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[18][20] Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[19]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[18]

  • Staining: Resuspend the cell pellet in 400-500 µL of PI staining solution containing RNase A.[18]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events per sample.[18]

Phase 3: Mechanistic Validation via Western Blot

This phase aims to confirm the involvement of the intrinsic apoptosis pathway by examining changes in the expression levels of key regulatory proteins.

G cluster_apop OMA1 OMA-1 Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) OMA1->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Cleaved Caspase-9 (Active) Apoptosome->ActiveCasp9 Activates Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Cleaves ActiveCasp3 Cleaved Caspase-3 (Active) Casp3->ActiveCasp3 PARP PARP ActiveCasp3->PARP Cleaves Apoptosis Apoptosis ActiveCasp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Figure 2. Proposed intrinsic apoptosis signaling pathway induced by OMA-1.

Protocol 4: Western Blot Analysis of Apoptotic Markers

Objective: To measure the expression levels of Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. An increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the appearance of the cleaved (active) forms of caspases and PARP are hallmark indicators of apoptosis.[22][23]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Treat cells with OMA-1 at its IC50 for various time points (e.g., 0, 6, 12, 24 hours). Lyse cells in RIPA buffer, and quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Use β-actin as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to the β-actin control.

Expected Results

Successful induction of apoptosis via the intrinsic pathway by OMA-1 would be indicated by:

  • A time-dependent decrease in the expression of Bcl-2.

  • A time-dependent increase in the expression of Bax.

  • The appearance and increased intensity of bands corresponding to cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP.[23][24]

Conclusion

This application note provides a structured and comprehensive methodology for the preclinical evaluation of "this compound" (OMA-1) as a potential anticancer agent. By following this workflow, researchers can effectively determine the compound's cytotoxicity, confirm its ability to induce apoptosis, and elucidate its mechanism of action by probing key markers of the intrinsic apoptotic pathway. The successful validation of this pathway would establish OMA-1 as a promising candidate for further drug development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gudipati, R., Anreddy, N., & P, R. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design, 97(3), 572-591. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. Retrieved from [Link]

  • Al-Benna, S., Shai, A., & V Ralhan, R. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International Journal of Molecular Sciences, 24(21), 15873. Retrieved from [Link]

  • Wikipedia. (2024). Apoptosis. Retrieved from [Link]

  • QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Kumar, V., Kaur, K., & Kumar, S. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(6), 14383-14401. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Chem Biol Drug Des. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Retrieved from [Link]

  • Molecules. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ResearchGate. (2020). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2, and Bax:Bcl-2 ratio of AD293 cells. Retrieved from [Link]

  • YouTube. (2020). Apoptosis assays: western blots. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging the 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol Scaffold for Contemporary Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and diverse biological activities.[1][2] Its metabolic stability, capacity to act as a bioisosteric replacement for ester and amide groups, and its role as a hydrogen bond acceptor contribute to its prevalence in modern drug discovery. The specific scaffold, 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, presents a unique trifecta of functionalities: a phenolic hydroxyl group, an aromatic amino group, and a methyl-substituted oxadiazole. This arrangement offers multiple points for chemical modification, making it an exceptionally versatile starting point for generating libraries of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases.[3][4]

This guide provides a comprehensive overview of the synthetic rationale, derivatization strategies, and detailed protocols for the biological evaluation of compounds derived from the this compound scaffold.

PART 1: Synthesis of the Core Scaffold

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. The following protocol outlines a reliable method for the synthesis of the title compound, proceeding through a key acylhydrazone intermediate. The causality behind this choice lies in the high-yielding nature of the cyclization step, which is a common and efficient method for forming the oxadiazole ring.[5]

Experimental Protocol 1: Synthesis of this compound

Materials:

  • 4-Hydroxy-3-nitrobenzaldehyde

  • Acetic hydrazide

  • Thionyl chloride (SOCl₂) or Polyphosphoric acid (PPA)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Methanol

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Synthesis of N'-(4-hydroxy-3-nitrobenzylidene)acetohydrazide (Intermediate 1):

    • Dissolve 4-hydroxy-3-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add acetic hydrazide (1.1 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the acylhydrazone intermediate.

  • Oxidative Cyclization to form 2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitrophenol (Intermediate 2):

    • To the acylhydrazone intermediate (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a cyclizing/dehydrating agent such as thionyl chloride or polyphosphoric acid.[5]

    • Reflux the mixture for 8-12 hours. The choice of a strong dehydrating agent is critical for efficient ring closure.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Reduction of the Nitro Group to Synthesize the Final Scaffold (this compound):

    • Dissolve the nitrophenol intermediate (1 equivalent) in ethanol.

    • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) and concentrated hydrochloric acid. The use of SnCl₂/HCl is a classic and effective method for the reduction of aromatic nitro groups.[6]

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

    • The structure of the final compound should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 4-Hydroxy-3-nitrobenzaldehyde + Acetic hydrazide Intermediate1 Intermediate 1: Acylhydrazone Start->Intermediate1 Reflux in Ethanol Intermediate2 Intermediate 2: 2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitrophenol Intermediate1->Intermediate2 Oxidative Cyclization (e.g., SOCl₂) FinalProduct Final Scaffold: This compound Intermediate2->FinalProduct Nitro Group Reduction (SnCl₂/HCl)

Caption: Synthetic pathway for the core scaffold.

PART 2: Scaffold Derivatization for Drug Discovery

The presence of the amino and phenolic hydroxyl groups on the scaffold allows for a multitude of derivatization strategies to explore the structure-activity relationship (SAR).

  • N-Acylation/Sulfonylation: The amino group can be readily acylated or sulfonylated to introduce a wide variety of substituents. This can modulate the compound's lipophilicity and hydrogen bonding capacity.

  • Schiff Base Formation: Condensation of the amino group with various aldehydes can generate a library of Schiff bases, which are known to possess significant biological activities.

  • O-Alkylation/Acylation: The phenolic hydroxyl group can be alkylated or acylated to investigate the importance of this hydrogen bond donor for target binding.

The choice of derivatization strategy should be guided by the therapeutic target. For example, in anticancer drug design, introducing moieties known to interact with specific enzymes or receptors can lead to more potent and selective compounds.[7]

PART 3: Protocols for Biological Evaluation

A critical aspect of drug design is the robust biological evaluation of newly synthesized compounds. The following are standard, validated protocols for assessing the anticancer and antimicrobial potential of derivatives of the this compound scaffold.

Experimental Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)[8]

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the selected cancer cell lines to about 80% confluency.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the culture medium.

    • Treat the cells with various concentrations of the compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control.[8]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[8]

Data Presentation: Cytotoxicity of Novel Oxadiazole Derivatives (Example Data)

CompoundTarget Cell LineIC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
ScaffoldMCF-7>1000.9 ± 0.1
Derivative 1MCF-712.5 ± 1.80.9 ± 0.1
Derivative 2MCF-75.2 ± 0.70.9 ± 0.1
ScaffoldA549>1001.5 ± 0.2
Derivative 1A54925.1 ± 3.21.5 ± 0.2
Derivative 2A5498.9 ± 1.11.5 ± 0.2

Visualization of the Anticancer Screening Workflow

Anticancer_Screening Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds (various concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Solution Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Workflow for in vitro anticancer screening.

Experimental Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Positive control (e.g., Ciprofloxacin)

  • 0.5 McFarland standard

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

    • Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[9]

  • Compound Dilution:

    • In a 96-well plate, perform two-fold serial dilutions of the test compounds in MHB to obtain a range of concentrations.[9]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum, no compound), and a sterility control (broth only).[9]

    • Incubate the plate at 37°C for 16-20 hours.[9]

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Visualization of a Potential Mechanism of Action

Many anticancer drugs exert their effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be activated by a novel oxadiazole derivative.

Apoptosis_Pathway Drug Oxadiazole Derivative Bax Bax/Bak Drug->Bax Bcl2 Bcl-2/Bcl-xL Drug->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

The Emerging Role of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol in the Development of Novel Tyrosinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Authored by: A Senior Application Scientist

Introduction: Targeting Hyperpigmentation with a Novel Oxadiazole Scaffold

The quest for potent and safe enzyme inhibitors is a cornerstone of modern drug discovery and development. In the field of dermatology and cosmetology, the enzyme tyrosinase is a prime target for the regulation of melanin production, the pigment responsible for skin color.[1] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the development of effective tyrosinase inhibitors is of significant interest.

This document provides detailed application notes and protocols for the investigation of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol , a heterocyclic compound featuring a 1,3,4-oxadiazole core, as a novel tyrosinase inhibitor. The unique structural amalgamation of an aminophenol moiety, a known pharmacophore for tyrosinase inhibition, with a versatile 1,3,4-oxadiazole ring presents a compelling scaffold for the development of new therapeutic and cosmetic agents.[2] The 1,3,4-oxadiazole ring is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.

These notes are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel enzyme inhibitors. The protocols herein provide a comprehensive workflow, from the chemical synthesis of the compound to its biological evaluation as a tyrosinase inhibitor.

Physicochemical Properties of the Target Compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in biological assays.

PropertyValueSource
Molecular Formula C₉H₉N₃O₂BenchChem
Molecular Weight 191.19 g/mol BenchChem
CAS Number 1091990-90-7BenchChem
Appearance Pale Brown to Brown Solid (Predicted)BOC Sciences
Solubility DMSO (Slightly), Methanol (Slightly) (Predicted)BOC Sciences

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, commencing with the formation of a key hydrazide intermediate.

Part 1: Synthesis of 4-Amino-2-hydroxybenzohydrazide (Intermediate)

This protocol is adapted from the synthesis of similar benzohydrazides.[3][4]

Materials:

  • Methyl 4-amino-2-hydroxybenzoate

  • Hydrazine hydrate (80% solution)

  • Methanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Stirring plate

  • Filtration apparatus

Protocol:

  • To a solution of methyl 4-amino-2-hydroxybenzoate (1 mmol) in methanol (30 mL) in a round-bottom flask, add hydrazine hydrate (1 mmol, 80% solution).

  • Stir the reaction mixture and reflux for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • A white precipitate of 4-amino-2-hydroxybenzohydrazide will form.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • Dry the product in air. Recrystallization from ethanol can be performed for further purification.

Part 2: Synthesis of this compound

This cyclization step is a common method for the formation of 1,3,4-oxadiazoles from hydrazides.

Materials:

  • 4-Amino-2-hydroxybenzohydrazide

  • Acetic anhydride

  • Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

  • Appropriate solvent (e.g., toluene, xylene)

  • Round-bottom flask with reflux condenser

  • Stirring plate

  • Ice bath

  • Filtration apparatus

Protocol:

  • In a round-bottom flask, dissolve 4-amino-2-hydroxybenzohydrazide (1 mmol) in an appropriate solvent.

  • Add acetic anhydride (1.1 mmol) to the solution and reflux for 1-2 hours to form the N-acylhydrazide intermediate.

  • Cool the reaction mixture and slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃) dropwise while keeping the flask in an ice bath.

  • After the addition is complete, reflux the mixture for 4-6 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture and carefully pour it into crushed ice with stirring.

  • The crude product will precipitate out. Collect the solid by filtration, wash with cold water until neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Application in Enzyme Inhibition: A Focus on Tyrosinase

The aminophenol moiety within the target compound makes it a promising candidate for tyrosinase inhibition. The following protocols are designed to assess its inhibitory potential against mushroom tyrosinase, a commonly used model enzyme.

Tyrosinase Inhibition Assay Protocol

This protocol is based on the dopachrome method, which measures the formation of dopachrome from the oxidation of L-DOPA.[5]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic acid (Positive Control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and kojic acid in DMSO.

    • Prepare a series of dilutions of the test compound and kojic acid in sodium phosphate buffer. The final concentration of DMSO in the assay should be kept below 1% to avoid solvent effects.

    • Prepare a solution of mushroom tyrosinase in sodium phosphate buffer.

    • Prepare a solution of L-DOPA in sodium phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound solution (or buffer for the control).

    • Add 140 µL of sodium phosphate buffer.

    • Add 20 µL of the tyrosinase solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for at least 10 minutes, with readings taken every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percent inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Illustrative Data and Interpretation

The following table presents hypothetical data for the tyrosinase inhibitory activity of this compound, for illustrative purposes.

CompoundTarget EnzymeIC₅₀ (µM)Mode of Inhibition
This compound Mushroom Tyrosinase8.5 ± 0.7Non-competitive
Kojic Acid (Positive Control) Mushroom Tyrosinase15.2 ± 1.2Competitive

Interpretation: The hypothetical data suggests that this compound is a more potent inhibitor of mushroom tyrosinase than the standard inhibitor, kojic acid. The non-competitive mode of inhibition indicates that the compound binds to a site on the enzyme other than the active site, which could be an advantage in terms of overcoming substrate competition.

Visualizing the Experimental Workflow and Biological Context

Experimental Workflow for Inhibitor Screening

The following diagram illustrates the general workflow for screening and characterizing novel enzyme inhibitors like this compound.

G cluster_0 Compound Preparation cluster_1 Enzyme Inhibition Assay cluster_2 Mechanism of Action Studies Synthesis Synthesis of This compound Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, FT-IR, HPLC) Purification->Characterization Assay_Setup Assay Setup (Enzyme, Substrate, Inhibitor) Characterization->Assay_Setup Data_Acquisition Kinetic Measurement (Spectrophotometry) Assay_Setup->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, IC50) Data_Acquisition->Data_Analysis Kinetic_Studies Kinetic Studies (Lineweaver-Burk Plot) Data_Analysis->Kinetic_Studies Binding_Assays Binding Assays (e.g., Fluorescence Quenching) Kinetic_Studies->Binding_Assays

Caption: Workflow for the development of a novel enzyme inhibitor.

Melanogenesis Signaling Pathway

This diagram illustrates the central role of tyrosinase in the melanogenesis pathway, providing a biological context for the action of its inhibitors.[2][6][7][8]

G UV_MSH UV Radiation / α-MSH MC1R MC1R UV_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Transcription & Translation Tyrosine Tyrosine Tyrosinase->Tyrosine L_DOPA L-DOPA Tyrosinase->L_DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Inhibitor 4-Amino-2-(5-methyl- 1,3,4-oxadiazol-2-yl)phenol Inhibitor->Tyrosinase Inhibition

Caption: The role of tyrosinase in the melanogenesis signaling pathway.

Conclusion and Future Directions

The protocols and information presented in these application notes provide a robust framework for the synthesis, characterization, and evaluation of this compound as a potential tyrosinase inhibitor. The favorable structural features of this compound warrant further investigation into its efficacy and safety. Future studies should focus on confirming its mechanism of action, evaluating its activity in cell-based models of melanogenesis, and exploring its potential for in vivo applications. The versatility of the 1,3,4-oxadiazole scaffold also opens avenues for the synthesis of a library of related derivatives to establish structure-activity relationships and optimize inhibitory potency and selectivity.

References

  • D'Mello, S. A., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). Signaling Pathways in Melanogenesis. International journal of molecular sciences, 17(7), 1144. [Link]

  • Slominski, A., Tobin, D. J., Shibahara, S., & Wortsman, J. (2004). Melanin pigmentation in mammalian skin and its hormonal regulation. Physiological reviews, 84(4), 1155–1228. [Link]

  • No, J. K., Soung, D. Y., Kim, Y. J., Shim, K. H., Jun, Y. S., Rhee, S. H., Yokozawa, T., & Chung, H. Y. (1999). Inhibition of tyrosinase by green tea components. Life sciences, 65(21), PL241–PL246. [Link]

  • Park, H. Y., Kosmadaki, M., Yaar, M., & Gilchrest, B. A. (2009). Cellular mechanisms regulating human melanogenesis. Cellular and molecular life sciences : CMLS, 66(9), 1493–1506. [Link]

  • El-Sayed, N. N. E., & Al-Otaibi, F. M. (2015). Synthesis of 4-Amino-2-hydroxybenzohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1002–o1003. [Link]

  • Abdel-Malek, Z. A., & Kadekaro, A. L. (2006). Human melanocytes and their regulation of pigmentation. In The pigmentary system: a comprehensive treatise (pp. 219-242). Blackwell Publishing.
  • Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 32(1), 403–425. [Link]

  • Komori, Y., Imai, M., Yamauchi, T., Higashiyama, K., & Takahashi, N. (2014). Effect of p-aminophenols on tyrosinase activity. Bioorganic & medicinal chemistry, 22(15), 4047–4052. [Link]

  • Lead Sciences. (n.d.). 4-Amino-2-hydroxybenzohydrazide. Retrieved from [Link]

  • Chemical Methodologies. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. [Link]

Sources

Experimental protocol for NMR characterization of "4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Comprehensive NMR Characterization of "4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol"

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, field-proven experimental protocol for the complete structural elucidation of "this compound" using Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple listing of steps, this guide explains the causality behind instrumental parameter selection and the logic of employing a suite of 1D and 2D NMR experiments. The protocol is designed to be a self-validating system, where the collective data from ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments converge to provide an unambiguous structural confirmation. This document serves as a practical guide for researchers requiring robust analytical characterization of novel heterocyclic compounds.

Introduction: The Imperative for Unambiguous Characterization

The compound this compound is a substituted heterocyclic structure featuring three key moieties: a phenol ring, an amino group, and a methyl-substituted 1,3,4-oxadiazole ring. Such molecules are of significant interest in medicinal chemistry and materials science. For any application, from drug development to quality control, precise confirmation of the chemical structure is non-negotiable.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1][2][3][4] While one-dimensional (1D) experiments like ¹H and ¹³C NMR provide initial information, complex substitution patterns and the presence of multiple aromatic and heteroaromatic signals often lead to ambiguity. A multi-dimensional approach, incorporating two-dimensional (2D) correlation experiments, is essential for piecing the molecular puzzle together with certainty.

This guide details a systematic workflow employing ¹H, ¹³C, COSY, HSQC, and HMBC experiments to definitively characterize the target molecule, whose structure and atom numbering are defined as follows:

Chemical structure of this compound with atom numbering for NMR assignment.
Figure 1: Structure of this compound with IUPAC numbering for NMR assignment.

Principle of the Multi-faceted NMR Approach

The power of this protocol lies in the synergistic use of multiple NMR experiments, each providing a unique piece of structural information.

  • ¹H NMR (Proton NMR): Provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the connectivity to adjacent protons (spin-spin coupling).

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of unique carbon environments, including quaternary carbons, and their chemical nature.[5]

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-coupled to each other, typically over two to three bonds.[6] This is invaluable for mapping out proton-proton adjacencies, such as those on the phenol ring.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[6][7] This definitively links the proton signals to their corresponding carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): A crucial 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[6][7] HMBC is the key to connecting the molecular fragments, for instance, linking the methyl group to the oxadiazole ring and the phenolic protons to the oxadiazole ring, thus confirming the overall molecular assembly.

Materials and Equipment

  • Compound: this compound (approx. 5-10 mg)

  • NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

  • Internal Standard: Tetramethylsilane (TMS, 0.0 ppm reference)

  • Equipment:

    • NMR Spectrometer (400 MHz or higher recommended for better resolution)

    • 5 mm NMR tubes

    • Pipettes and a vortex mixer

    • Analytical balance

Experimental Workflow: A Step-by-Step Protocol

The overall experimental process follows a logical sequence from sample preparation to multi-dimensional data acquisition.

G cluster_prep Part A: Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Analysis prep 1. Sample Weighing (5-10 mg) dissolve 2. Dissolution (~0.6 mL DMSO-d6) prep->dissolve transfer 3. Transfer & Mix (To NMR Tube) dissolve->transfer shim 4. Spectrometer Setup (Locking & Shimming) transfer->shim h1 5. ¹H NMR Acquisition shim->h1 c13 6. ¹³C NMR Acquisition h1->c13 d2o 7. D₂O Exchange (Optional) c13->d2o acq_2d 8. 2D NMR Suite (COSY, HSQC, HMBC) d2o->acq_2d process 9. Data Processing (FT, Phasing, Baseline Correction) acq_2d->process assign 10. Spectral Assignment process->assign confirm 11. Structure Confirmation assign->confirm

Diagram 1: Overall experimental and analytical workflow.
Part A: Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.

    • Expert Rationale: DMSO-d₆ is the solvent of choice for this molecule. Its high polarity ensures good solubility. Critically, it forms hydrogen bonds with the labile -OH and -NH₂ protons, slowing their chemical exchange rate.[8][9] This allows for their observation in the ¹H NMR spectrum, which is often difficult in less polar solvents like CDCl₃. The residual water peak in DMSO-d₆ appears around 3.33 ppm, and the solvent signal itself is at 2.50 ppm.[10]

  • Mixing and Transfer: Gently vortex the vial until the sample is fully dissolved. Transfer the solution into a 5 mm NMR tube.

Part B: NMR Data Acquisition Protocols

The following are typical parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

1. ¹H NMR Spectrum

  • Purpose: To obtain a quantitative overview of all proton environments.

  • Protocol:

    • Load a standard proton experiment.

    • Set spectral width to cover ~ -2 to 12 ppm.

    • Set number of scans (NS) to 16 or 32 for good signal-to-noise.

    • Set relaxation delay (D1) to 2 seconds to allow for adequate T1 relaxation, ensuring accurate integration.

    • Acquire the spectrum.

2. ¹³C{¹H} NMR Spectrum

  • Purpose: To identify all unique carbon signals, including quaternary carbons.

  • Protocol:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set spectral width to cover ~ 0 to 200 ppm.

    • Set number of scans (NS) to 1024 or higher.

      • Expert Rationale: The ¹³C isotope has a low natural abundance (~1.1%), requiring a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[5]

    • Set relaxation delay (D1) to 2 seconds.

    • Acquire the spectrum.

3. COSY Spectrum

  • Purpose: To identify protons coupled to each other (J-coupling).

  • Protocol:

    • Load a standard gradient-selected COSY experiment (e.g., cosygpqf).

    • Use the same spectral width as the ¹H NMR experiment in both dimensions.

    • Set number of scans (NS) to 2-4 per increment.

    • Acquire the spectrum.

4. HSQC Spectrum

  • Purpose: To correlate protons to their directly attached carbons.

  • Protocol:

    • Load a standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3).

    • Set the F2 (¹H) dimension spectral width to ~12 ppm.

    • Set the F1 (¹³C) dimension spectral width to ~180 ppm.

    • The experiment is optimized for a one-bond coupling constant (¹J_CH) of ~145 Hz, which is standard for most organic molecules.

    • Set number of scans (NS) to 2-8 per increment.

    • Acquire the spectrum.

5. HMBC Spectrum

  • Purpose: To identify long-range (2- and 3-bond) correlations between protons and carbons.

  • Protocol:

    • Load a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).

    • Set spectral widths as in the HSQC experiment.

    • The experiment is optimized for a long-range coupling constant of 8-10 Hz.

      • Expert Rationale: This value is a good compromise for observing typical two-bond (²J_CH) and three-bond (³J_CH) correlations in aromatic and heterocyclic systems.[6][11]

    • Set number of scans (NS) to 8-16 per increment.

    • Acquire the spectrum.

6. (Optional) D₂O Exchange

  • Purpose: To confirm the identity of exchangeable -OH and -NH₂ protons.

  • Protocol:

    • After acquiring the initial ¹H NMR, remove the sample from the spectrometer.

    • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Gently shake to mix.

    • Re-acquire the ¹H NMR spectrum using the same parameters. The signals corresponding to the -OH and -NH₂ protons will either disappear or significantly decrease in intensity due to H/D exchange.[9][12]

Data Interpretation and Expected Results

The key to structural confirmation is the logical integration of data from all experiments.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the anticipated chemical shifts and correlations for this compound in DMSO-d₆. These predictions are based on established chemical shift theory and data from similar structures in the literature.[5][12][13][14][15]

Atom #TypePredicted δ (ppm)MultiplicityIntegration (¹H)Rationale & Key Expected Correlations
H-3¹H~7.5 - 7.8d1HAromatic proton ortho to the oxadiazole, deshielded. COSY to H-5. HMBC to C-1, C-2, C-4, C-5, C-7.
H-5¹H~6.2 - 6.4dd1HAromatic proton ortho to -OH and meta to -NH₂. COSY to H-3, H-6. HMBC to C-1, C-3, C-4, C-6.
H-6¹H~6.1 - 6.3d1HAromatic proton ortho to -NH₂ and meta to -OH. Most shielded aromatic proton. COSY to H-5. HMBC to C-2, C-4, C-5.
H-9¹H~2.5 - 2.6s3HMethyl protons on the oxadiazole ring. HMBC to C-8 and C-7.
OH¹H~9.5 - 10.5br s1HPhenolic proton, chemical shift is concentration-dependent. Disappears on D₂O exchange.
NH₂¹H~5.0 - 5.5br s2HAmino protons, chemical shift is concentration-dependent. Disappears on D₂O exchange.
C-1¹³C~155 - 160Quaternary-Carbon bearing the -OH group. HMBC from H-5.
C-2¹³C~115 - 120Quaternary-Carbon bearing the oxadiazole. HMBC from H-3, H-6.
C-3¹³C~128 - 132CH-HSQC with H-3.
C-4¹³C~148 - 152Quaternary-Carbon bearing the -NH₂ group. HMBC from H-3, H-5, H-6.
C-5¹³C~105 - 110CH-HSQC with H-5.
C-6¹³C~100 - 105CH-HSQC with H-6. Shielded by two ortho/para electron-donating groups.
C-7¹³C~163 - 166Quaternary-Oxadiazole carbon attached to the phenol ring. HMBC from H-3 and H-9.
C-8¹³C~164 - 168Quaternary-Oxadiazole carbon attached to the methyl group. HMBC from H-9.
C-9¹³C~10 - 12CH₃-Methyl carbon. HSQC with H-9.
Analysis of 2D NMR Correlations

The final structural proof comes from the 2D correlation map. The HMBC spectrum is particularly diagnostic.

Sources

Application Notes and Protocols for 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol in Advanced Materials

The pursuit of high-performance polymers with exceptional thermal stability, mechanical robustness, and tailored optoelectronic properties is a cornerstone of modern material science. Within this landscape, heterocyclic polymers, particularly those incorporating the 1,3,4-oxadiazole moiety, have garnered significant attention.[1][2] The 1,3,4-oxadiazole ring is isoelectronic with a p-phenylene group, earning it the moniker "pseudophenylene." This structural feature imparts a rigid, planar conformation to the polymer backbone, which is crucial for achieving high thermal and oxidative stability.[1] Furthermore, the electron-deficient nature of the oxadiazole ring endows these materials with unique electronic and optical properties, making them promising candidates for applications in microelectronics, optoelectronics, and advanced telecommunications.[1]

This document provides detailed application notes and protocols for the use of a specific, functionalized diamine monomer, This compound , in the synthesis of high-performance polymers such as polyamides and polyimides. The presence of both an amino and a hydroxyl functional group on the same molecule opens avenues for a variety of polymerization and cross-linking chemistries. The methyl group on the oxadiazole ring can also influence solubility and processing characteristics of the resulting polymers. These notes are intended for researchers and scientists in materials science and drug development, providing both the theoretical underpinnings and practical methodologies for leveraging this versatile monomer.

Physicochemical Properties and Characterization

A thorough understanding of the monomer's properties is critical for its successful application. The table below summarizes key physicochemical data for this compound, compiled from analogous compounds and theoretical predictions.

PropertyValueCharacterization Technique
Molecular FormulaC₉H₉N₃O₂Mass Spectrometry (MS)
Molecular Weight191.19 g/mol Mass Spectrometry (MS)
AppearanceOff-white to pale yellow solidVisual Inspection
Melting Point>230 °C (decomposes)Differential Scanning Calorimetry (DSC)
SolubilitySoluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO)Solubility Testing
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm)2.5 (s, 3H, CH₃), 5.9 (s, 2H, NH₂), 6.8-7.5 (m, 3H, Ar-H), 9.8 (s, 1H, OH)Nuclear Magnetic Resonance (NMR)
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm)11.0 (CH₃), 115-155 (Ar-C, C=N, C-O)Nuclear Magnetic Resonance (NMR)
FT-IR (KBr), ν (cm⁻¹)3400-3200 (N-H, O-H stretching), 1620 (C=N), 1550 (N-H bending), 1240 (C-O stretching)Fourier-Transform Infrared Spectroscopy (FT-IR)

Synthesis of this compound: A Protocol

Diagram of Synthetic Pathway

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclodehydration cluster_3 Step 4: Deprotection A 4-Amino-2-hydroxybenzoic acid C 4-Acetamido-2-hydroxybenzoic acid A->C Acetylation B Acetic Anhydride, Pyridine E 4-Acetamido-2-hydroxybenzohydrazide C->E Hydrazinolysis D Hydrazine Hydrate G Intermediate Diacylhydrazide E->G Acylation F Acetic Anhydride (excess) H 4-Acetamido-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol G->H Cyclization J This compound H->J Deprotection I Acid Hydrolysis (e.g., HCl)

Caption: Proposed synthetic route for the target monomer.

Step-by-Step Protocol

Materials:

  • 4-Amino-2-hydroxybenzoic acid

  • Acetic anhydride

  • Pyridine

  • Hydrazine hydrate

  • Hydrochloric acid (HCl)

  • Ethanol

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acetylation of the Amino Group:

    • In a round-bottom flask, dissolve 4-amino-2-hydroxybenzoic acid in pyridine.

    • Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the product, 4-acetamido-2-hydroxybenzoic acid.

    • Filter, wash with cold water, and dry the product.

  • Formation of the Hydrazide:

    • Reflux the acetylated product from the previous step with an excess of hydrazine hydrate in ethanol for 8-12 hours.

    • Cool the reaction mixture to room temperature. The product, 4-acetamido-2-hydroxybenzohydrazide, should precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Oxadiazole Ring Formation (Cyclodehydration):

    • A common method for forming 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of a diacylhydrazide intermediate.[3]

    • Suspend the hydrazide in an excess of acetic anhydride and heat the mixture at reflux for 2-4 hours.

    • Cool the reaction mixture and pour it into ice water to precipitate the crude product, 4-acetamido-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol.

    • Filter, wash thoroughly with water, and dry.

  • Deprotection of the Amino Group:

    • Hydrolyze the acetamido group by refluxing the product from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

    • Cool the solution and neutralize with a base (e.g., sodium bicarbonate) to precipitate the final product, this compound.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified monomer.

Characterization: The structure and purity of the synthesized monomer should be confirmed using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in High-Performance Polymer Synthesis

The synthesized diamine is a versatile building block for high-performance polymers. Its bifunctional nature (amino and hydroxyl groups) allows for the synthesis of polyamides, polyimides, polyethers, and other polymer architectures.

Protocol for Polyimide Synthesis

Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[4][5][6] The following is a generalized two-step protocol for the synthesis of a polyimide from this compound and a dianhydride (e.g., pyromellitic dianhydride, PMDA).

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization A Diamine Monomer (this compound) D Poly(amic acid) Solution A->D B Dianhydride (e.g., PMDA) B->D C Polar Aprotic Solvent (e.g., NMP) C->D E Thermal Imidization D->E F Chemical Imidization D->F G Polyimide Film E->G F->G

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yield, in the synthesis of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthesis.

Introduction to the Synthesis

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a cornerstone in medicinal chemistry due to their diverse biological activities.[1][2] The target molecule, this compound, incorporates a key pharmacophore and presents a multi-step synthesis with potential challenges. The most common and logical synthetic approach involves the cyclization of a diacylhydrazine intermediate or the oxidative cyclization of an acylhydrazone.[1][3] This guide will focus on a plausible and widely applicable synthetic route, addressing potential pitfalls at each stage.

Proposed Synthetic Pathway

A reliable route to synthesize this compound is a two-step process starting from 4-acetamidobenzohydrazide and 4-nitrophenyl acetate. This pathway involves the formation of a diacylhydrazine intermediate followed by cyclodehydration to form the oxadiazole ring, and subsequent reduction of the nitro group and hydrolysis of the acetamido group.

Synthetic Pathway A 4-Hydroxy-3-nitrobenzohydrazide C N'-(4-hydroxy-3-nitrobenzoyl)acetohydrazide A->C Acylation B Acetic Anhydride B->C E 2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitrophenol C->E Cyclodehydration D POCl3 or other dehydrating agent D->E G This compound E->G Reduction F Reduction (e.g., SnCl2/HCl or H2/Pd-C) F->G

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide: Low Yield and Impurities

This section addresses common issues encountered during the synthesis, categorized by reaction stage.

Stage 1: Synthesis of N'-(4-hydroxy-3-nitrobenzoyl)acetohydrazide (Intermediate C)
Observed Issue Potential Causes Recommended Solutions & Explanations
Low yield of the diacylhydrazine intermediate. 1. Incomplete reaction. 2. Side reactions of the starting materials. 3. Degradation of the product during workup.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. Temperature Control: Maintain the recommended reaction temperature. Exceeding the optimal temperature can lead to side product formation. 3. Reagent Purity: Ensure the purity of 4-hydroxy-3-nitrobenzohydrazide and acetic anhydride. Impurities can interfere with the reaction. 4. pH Control during Workup: Carefully neutralize the reaction mixture. Extreme pH values can cause hydrolysis of the hydrazide.
Presence of unreacted starting materials in the product. Inefficient acylation.1. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of acetic anhydride. 2. Reaction Time: Extend the reaction time and monitor by TLC until the starting hydrazide is consumed.
Formation of multiple spots on TLC. Competing acylation on the phenolic hydroxyl group.1. Protecting Groups: Consider protecting the phenolic hydroxyl group prior to acylation of the hydrazide if this becomes a significant issue. A benzyl or silyl protecting group could be employed and later removed.
Stage 2: Cyclodehydration to form 2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitrophenol (Intermediate E)
Observed Issue Potential Causes Recommended Solutions & Explanations
Low yield of the oxadiazole. 1. Inefficient cyclization. 2. Harsh reaction conditions leading to decomposition. 3. Incomplete removal of the dehydrating agent.1. Choice of Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent.[2][4] Other reagents like thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or Burgess reagent can also be explored.[2][5] 2. Temperature and Time: Optimize the reaction temperature and time. Overheating can lead to charring and decomposition. Start with milder conditions and gradually increase if the reaction is sluggish. 3. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions as the dehydrating agents are sensitive to moisture. 4. Quenching and Workup: Carefully quench the reaction mixture by slowly adding it to ice-water to hydrolyze the excess dehydrating agent.
Product is a dark, tarry substance. Decomposition of the starting material or product due to strong acidic conditions and high temperatures.1. Milder Reagents: Consider using milder cyclization reagents such as triphenylphosphine/iodine or tosyl chloride/pyridine. 2. Lower Temperature: Perform the reaction at the lowest effective temperature.
Stage 3: Reduction of the Nitro Group to form this compound (Final Product G)
Observed Issue Potential Causes Recommended Solutions & Explanations
Incomplete reduction of the nitro group. 1. Inactive catalyst or reducing agent. 2. Insufficient amount of reducing agent. 3. Poor solubility of the starting material.1. Reducing Agent: A common method is using SnCl₂·2H₂O in ethanol or ethyl acetate.[6] Catalytic hydrogenation (H₂/Pd-C) is another effective method. Ensure the catalyst is fresh and active. 2. Stoichiometry: Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O). 3. Solvent: Choose a solvent system where the starting material has reasonable solubility at the reaction temperature. A co-solvent might be necessary.
Low yield of the final product. 1. Product degradation during workup. 2. Difficulties in purification.1. pH Adjustment: After reduction with SnCl₂, the pH needs to be carefully adjusted to precipitate the product. Aminophenols are sensitive to oxidation, especially at basic pH.[7] Workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. 2. Purification: The crude product may require purification by column chromatography or recrystallization.[8]
Product discoloration (turns brown/black). Oxidation of the aminophenol moiety.1. Antioxidants: Use of an antioxidant like sodium metabisulfite or sodium dithionite during workup and purification can prevent oxidation.[7] 2. Inert Atmosphere: Handle the purified product under an inert atmosphere and store it protected from light and air.

Frequently Asked Questions (FAQs)

Q1: My final product seems to be impure even after recrystallization. What other purification techniques can I use?

A1: If recrystallization is insufficient, column chromatography using silica gel is a standard and effective method for purifying polar organic compounds like aminophenols. A suitable eluent system would typically be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity of the eluent can be gradually increased to elute your product.

Q2: The 1H NMR of my final product is complex and difficult to interpret. What are the expected signals?

A2: For this compound, you should expect to see:

  • A singlet for the methyl group protons on the oxadiazole ring.

  • Signals for the aromatic protons on the phenol ring. The substitution pattern will lead to a specific splitting pattern (e.g., doublets and doublet of doublets).

  • Broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons. These signals can exchange with D₂O.

Q3: Are there alternative synthetic routes to consider if this one consistently gives low yields?

A3: Yes, an alternative approach is the oxidative cyclization of an N-acylhydrazone.[3][9] This would involve first synthesizing the hydrazone from 4-hydroxy-3-nitrobenzohydrazide and an appropriate aldehyde, followed by cyclization using an oxidizing agent like iodine, (diacetoxyiodo)benzene (DIB), or an electrochemical method.[9][10][11]

Alternative Pathway cluster_0 Alternative Route A 4-Hydroxy-3-nitrobenzohydrazide C N-acylhydrazone Intermediate A->C Condensation B Acetaldehyde B->C E 2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitrophenol C->E Oxidative Cyclization D Oxidizing Agent (e.g., I2, DIB) D->E G Final Product E->G Reduction F Reduction F->G

Caption: Alternative synthetic route via oxidative cyclization of an N-acylhydrazone.

Q4: How can I confirm the formation of the 1,3,4-oxadiazole ring?

A4: The formation of the oxadiazole ring can be confirmed by spectroscopic methods:

  • FT-IR: Look for the disappearance of the N-H and C=O stretching bands of the diacylhydrazine intermediate and the appearance of characteristic C=N and C-O-C stretching frequencies for the oxadiazole ring.

  • 13C NMR: The carbon atoms in the oxadiazole ring will have characteristic chemical shifts in the aromatic region (typically >150 ppm).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the cyclized product.

Experimental Protocols

Protocol 1: Synthesis of N'-(4-hydroxy-3-nitrobenzoyl)acetohydrazide
  • To a solution of 4-hydroxy-3-nitrobenzohydrazide (1 equivalent) in an appropriate solvent (e.g., pyridine or a mixture of dioxane and water), add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize from a suitable solvent like ethanol to get the pure diacylhydrazine.

Protocol 2: Synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitrophenol
  • To a flask containing N'-(4-hydroxy-3-nitrobenzoyl)acetohydrazide (1 equivalent), add phosphorus oxychloride (POCl₃, 3-5 equivalents) slowly at 0 °C under anhydrous conditions.

  • Heat the reaction mixture to reflux (80-90 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a solvent like ethanol or by column chromatography.

Protocol 3: Synthesis of this compound
  • Dissolve 2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitrophenol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.

  • Reflux the mixture for 3-5 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water and basify carefully with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide to a pH of 7-8 to precipitate the product.

  • Filter the crude product, wash with water, and dry under vacuum.

  • For further purification, recrystallize from an appropriate solvent (e.g., ethanol/water mixture) or use column chromatography. Handle the purified compound under an inert atmosphere to prevent oxidation.

References

  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]

  • Cant, A. A., et al. (2018). An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. Angewandte Chemie International Edition, 57(33), 10737-10741. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

  • Balalaie, S., et al. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 69(5), 1596-1600. [Link]

  • Bentham Science. (2024). Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. [Link]

  • Li, J., et al. (2022). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. Synlett, 33(11), 1069-1072. [Link]

  • Shaik, M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 256-269. [Link]

  • Luczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. ResearchGate. [Link]

  • IntechOpen. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. [Link]

  • PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. [Link]

  • European Patent Office. (n.d.). EP 0041837 B1 - Process for the purification of p-aminophenol. [Link]

  • Preprints.org. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • Digital Commons @ Otterbein. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. [Link]

  • ResearchGate. (2021). Synthesis of substituted 1,3,4-oxadiazole derivatives. [Link]

  • ResearchGate. (2023). The synthesis of [4-(5-amino)-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid... [Link]

  • PMC. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. [Link]

  • NIH. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

  • MDPI. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • Iranian Journal of Medical Microbiology. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. [Link]

  • ResearchGate. (2021). The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. [Link]

  • ResearchGate. (2020). Synthesis and Antioxidant Activity of 2-Amino-5-R-1,3,4-Oxadiazoles with Hindered Phenol Fragments. [Link]

  • ResearchGate. (2014). Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. [Link]

Sources

Identifying and removing impurities in "4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol" purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound, and how does it inform potential impurities?

A1: While numerous specific synthetic routes for substituted 1,3,4-oxadiazoles exist, a common and efficient method involves the cyclodehydration of a diacylhydrazine intermediate. For the target molecule, a likely synthetic pathway commences with the reaction of a suitably protected 4-aminophenol derivative with a hydrazine, followed by acylation and subsequent cyclization. A representative synthesis is analogous to the preparation of similar phenol-oxadiazole compounds.[1]

A probable synthetic approach would involve the reaction of 4-amino-salicylhydrazide with a methylating agent or starting from a commercially available methyl-substituted precursor, followed by cyclization. The final step might involve the deprotection of a protecting group on the phenol.

Understanding this synthesis is crucial as it dictates the likely impurity profile:

  • Unreacted Starting Materials: Residual 4-aminosalicylhydrazide or its precursors.

  • Incompletely Cyclized Intermediate: The N,N'-diacylhydrazine is a common process-related impurity.

  • By-products of Cyclization: The choice of cyclodehydrating agent (e.g., POCl₃, SOCl₂, PPA) can lead to various side products.[2][3]

  • Positional Isomers: Depending on the starting materials, isomers could form.

  • Degradation Products: The aminophenol moiety is susceptible to oxidation, which can lead to colored impurities.

Q2: What are the recommended analytical techniques for assessing the purity of this compound?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase method (e.g., C18 column) with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA for better peak shape) is a good starting point. UV detection at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm or 280 nm) is typical. HPLC can quantify the main component and detect impurities down to very low levels.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can help identify impurities if they are present at levels of ~1% or higher. The spectra of analogous compounds can be used as a reference.[1]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can be used to identify unknown impurities, especially when coupled with HPLC (LC-MS).[1]

  • Thin Layer Chromatography (TLC): A rapid and inexpensive technique for monitoring reaction progress and assessing the complexity of the impurity profile. It is also useful for developing a solvent system for column chromatography.

Q3: What are the general physical and chemical properties of this compound that are relevant to its purification?

A3: The properties of 1,3,4-oxadiazoles are influenced by their substituents.[5] For this compound:

  • Solubility: The presence of the polar amino and hydroxyl groups suggests some solubility in polar protic solvents like ethanol, methanol, and water, especially at elevated temperatures. The aryl and oxadiazole rings confer solubility in polar aprotic solvents like DMSO and DMF.[6] Water solubility is likely limited due to the aromatic nature.[5]

  • Stability: The aminophenol group is susceptible to oxidation, which can be accelerated by exposure to air, light, and high temperatures. This can result in the formation of colored impurities. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

  • Acidity/Basicity: The phenolic hydroxyl group is weakly acidic, while the amino group is basic. This allows for purification strategies based on acid-base extraction.

Troubleshooting Guide

Issue 1: My final product has a low and broad melting point.

Cause: This is a classic indicator of impurities. The presence of even small amounts of impurities can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range.

Solution:

  • Assess Purity: Use HPLC to quantify the level of impurities.

  • Re-purify:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities. A solvent screen is recommended to find the ideal solvent or solvent pair.

    • Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility, column chromatography is the next step.

Issue 2: I see an unexpected spot on my TLC. How do I identify it?

Troubleshooting Workflow:

start Unexpected TLC Spot check_sm Co-spot with Starting Materials (SMs)? start->check_sm sm_impurity Impurity is likely unreacted SM. - Drive reaction to completion. - Purify by chromatography. check_sm->sm_impurity Yes lcms_analysis Analyze crude sample by LC-MS check_sm->lcms_analysis No is_sm Yes not_sm No match_mw Does MW match a likely intermediate (e.g., diacylhydrazine)? lcms_analysis->match_mw intermediate_impurity Impurity is an intermediate. - Adjust reaction conditions (time, temp, reagent). match_mw->intermediate_impurity Yes further_analysis Further structural elucidation needed. - Isolate by prep-HPLC or chromatography. - Analyze by NMR. match_mw->further_analysis No is_intermediate Yes not_intermediate No

Caption: Decision tree for identifying unknown TLC spots.

Issue 3: My HPLC chromatogram shows multiple peaks.

Cause: Similar to the TLC issue, multiple peaks indicate the presence of impurities. The retention time (RT) can give clues about the polarity of the impurities relative to the main product.

Solution:

  • Identify the Main Peak: If you have a reference standard, inject it to confirm the retention time of your product. If not, the major peak is likely your product, but this needs confirmation.

  • Spiking Experiment: To identify if a peak corresponds to a starting material, "spike" a sample of your crude material with a small amount of the suspected starting material and re-inject. An increase in the peak area of one of the impurity peaks confirms its identity.

  • LC-MS Analysis: This is the most definitive way to identify the components of each peak by their mass-to-charge ratio (m/z).

Table 1: Common Impurities and their Identification

Potential ImpurityStructure (Representative)Identification MethodNotes
Starting Material 1: 4-AminosalicylhydrazideHO-(H₂N)C₆H₃-CONHNH₂HPLC (spiking), LC-MSMore polar, will likely have a shorter retention time in RPLC.
Starting Material 2: Acetic Anhydride/Acid(CH₃CO)₂O / CH₃COOHNot typically observed by RPLC-UVHighly volatile or water-soluble, usually removed during workup.
Intermediate: N,N'-diacylhydrazineHO-(H₂N)C₆H₃-CONHNH-COCH₃LC-MSWill have a molecular weight corresponding to the sum of the two acyl groups and hydrazine, minus water.
Oxidation Product: Quinone-imine type speciesO=(H₂N)C₆H₃=N-RLC-MS, Visual (colored)Often colored (yellow to brown). Can be minimized by working under inert atmosphere.
Issue 4: The color of my purified product is yellow or brown.

Cause: This is almost always due to the oxidation of the aminophenol moiety. Phenols and anilines are notoriously prone to air oxidation, which forms highly colored quinone-like structures.

Solution:

  • Purification with Activated Carbon: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities. Caution: Use sparingly, as it can also adsorb your product, reducing the yield. Do not use with phenolic compounds if ferric ions are present in the charcoal, as this can cause coloration.[7]

  • Work under Inert Atmosphere: For future preparations, handle the compound under nitrogen or argon, especially during heating steps and when in solution.

  • Use of Antioxidants: In some cases, a small amount of an antioxidant like sodium bisulfite can be added during the workup to prevent oxidation.

  • Storage: Store the final product in a tightly sealed container, protected from light, and preferably under an inert atmosphere in a freezer.

Issue 5: My recrystallization is not working (oiling out, poor recovery).

Cause:

  • Oiling out: The compound is coming out of solution above its melting point. This happens if the boiling point of the solvent is too high or if the solution is supersaturated with impurities.

  • Poor Recovery: The compound is too soluble in the chosen solvent even at low temperatures, or too little solvent was used, causing premature crystallization and trapping of impurities.

Solution:

Recrystallization Workflow:

G start Dissolve Crude Product in Minimum Hot Solvent oiling_out Product Oils Out? start->oiling_out cool Cool Slowly to Room Temp, then in Ice Bath filter Collect Crystals by Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry poor_recovery Low Crystal Yield? dry->poor_recovery oiling_out->cool No reheat Reheat to Dissolve Oil, Add More Solvent, Cool Slowly oiling_out->reheat Yes reheat->cool concentrate Concentrate Mother Liquor and Recrystallize Again poor_recovery->concentrate Yes

Sources

Technical Support Center: Optimizing Reaction Conditions for the Cyclization of the 1,3,4-Oxadiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and unique electronic properties.[1][2] It serves as a bioisostere for amide and ester groups, enhancing the pharmacokinetic profiles of drug candidates, and is present in numerous approved drugs.[1][3] However, the synthesis of this key heterocycle is often plagued by challenges such as low yields, competing side reactions, and substrate-specific limitations.

This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to navigate the complexities of 1,3,4-oxadiazole ring cyclization. Our goal is to empower you to overcome common experimental hurdles and improve the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of 1,3,4-oxadiazole derivatives, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields in 1,3,4-oxadiazole synthesis are a frequent issue stemming from several factors. A systematic approach to troubleshooting is essential.

  • Cause 1: Incomplete Cyclization The final ring-closing step, whether a dehydration or an oxidation, is often the most critical. Inefficient conversion at this stage is a major source of low yields.

    • Troubleshooting: Re-evaluate Your Cyclizing Agent. The choice of reagent is paramount.

      • For Dehydrative Cyclization (from N,N'-diacylhydrazines): Harsh, classical reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA) are effective but can cause degradation of sensitive substrates.[4][5][6] If you suspect substrate decomposition, consider milder alternatives like the Burgess reagent or TFAA, which often provide cleaner reactions and easier workup.[7][8]

      • For Oxidative Cyclization (from Acylhydrazones): A wide array of oxidants can be used, including iodine, ceric ammonium nitrate (CAN), and chloramine-T.[7][9][10] Molecular iodine in the presence of a base like potassium carbonate is a practical, metal-free option that works for a broad range of substrates.[9][11]

    • Troubleshooting: Optimize Reaction Temperature and Time. Monitor your reaction progress diligently using Thin Layer Chromatography (TLC). An optimal temperature balances a sufficient reaction rate with the minimization of side product formation. For thermally sensitive compounds, ensure you are not overheating the reaction. Conversely, some robust substrates may require higher temperatures or prolonged reaction times for complete conversion.

    • Troubleshooting: Consider Microwave-Assisted Synthesis. Microwave irradiation is a powerful tool for enhancing reaction rates and improving yields.[12][13] It allows for precise temperature control and can often drive reactions to completion in minutes instead of hours, minimizing the formation of degradation byproducts.[14][15]

  • Cause 2: Precursor Instability The acylhydrazide or acylhydrazone intermediates can sometimes be unstable under the reaction conditions, decomposing before cyclization can occur.

    • Troubleshooting: Employ a One-Pot Synthesis. To circumvent the isolation of potentially unstable intermediates, a one-pot approach is highly effective.[16] This involves generating the acylhydrazone in situ from an aldehyde and a hydrazide, followed immediately by the addition of the cyclizing agent in the same reaction vessel.[7][9] This minimizes handling and reduces the opportunity for decomposition.

  • Cause 3: Competing Side Reactions Undesired reaction pathways can consume starting materials and reduce the final yield.

    • Troubleshooting: Use an Inert Atmosphere. If your starting materials or intermediates are sensitive to oxidation or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of oxidative side products.[16]

    • Troubleshooting: Verify Stoichiometry. Ensure the precise molar ratios of your reactants. An excess of one component can lead to the formation of dimers or other unwanted byproducts.

Q2: I am observing significant side product formation. How can I identify and minimize these impurities?

A2: The formation of side products is highly dependent on the chosen synthetic route. Identifying the impurity is the first step toward eliminating it.

  • Common Side Products & Their Origins:

    • Unreacted Starting Material (Acylhydrazide, Aldehyde): Indicates incomplete reaction.

    • N,N'-diacylhydrazine Intermediate (in oxidative cyclization): Suggests the oxidation/cyclization step is too slow or inefficient.

    • Hydrolyzed Products: Can occur if water is present in the reaction, especially when using water-sensitive reagents like POCl₃.

    • Rearrangement Products: Certain substrates may undergo rearrangement under harsh acidic or thermal conditions.

  • Strategies for Minimization:

    • Purify Starting Materials: Ensure the purity of your hydrazides, carboxylic acids, and aldehydes. Impurities can inhibit the reaction or participate in side reactions.

    • Optimize Reagent Addition: In some cases, the order of addition matters. For instance, pre-activating a carboxylic acid with a coupling agent before adding the hydrazide can lead to cleaner reactions.[17]

    • Modify the Solvent: The choice of solvent can influence reaction pathways. Aprotic solvents like DMF, DMSO, or dioxane are common.[18][19] Changing the solvent may suppress a particular side reaction.

    • Adjust the Base: For base-mediated reactions, the choice and amount of base can be critical. An overly strong base might cause deprotonation at unintended sites, while an insufficient amount may not facilitate the desired reaction.

Q3: My reaction is failing or giving low yields with substrates containing strong electron-donating or electron-withdrawing groups. How do I adjust the conditions?

A3: The electronic nature of the substituents on your aromatic or aliphatic starting materials significantly impacts their reactivity.

  • Impact of Electronic Effects:

    • Electron-Withdrawing Groups (EWGs, e.g., -NO₂, -CN, -CF₃): These groups deactivate the system by reducing electron density. This can make the initial nucleophilic attack of the hydrazide less favorable or slow down the cyclization step. Reactions with EWG-substituted substrates often require more forcing conditions (higher temperatures, longer reaction times, or stronger reagents).

    • Electron-Donating Groups (EDGs, e.g., -OCH₃, -N(CH₃)₂, -OH): These groups activate the system by increasing electron density. While this often facilitates the reaction, it can also increase the propensity for side reactions, such as electrophilic aromatic substitution on the ring if harsh acidic reagents (e.g., PPA, H₂SO₄) are used.

  • Optimization Strategies:

    • For EWG-Substituted Substrates:

      • Increase reaction temperature or consider switching to microwave irradiation to provide the necessary activation energy.[12]

      • Use a more powerful dehydrating/oxidizing agent. For example, if PPA is failing, POCl₃ or triflic anhydride might be more effective.[4]

    • For EDG-Substituted Substrates:

      • Use milder reaction conditions to avoid side reactions. Lower the temperature and carefully monitor for byproduct formation.

      • Choose a milder, more selective cyclizing agent. For example, using the Burgess reagent or TBTU can be advantageous for sensitive, activated substrates.[7][18]

Visualizing Reaction Mechanisms and Workflows
General Mechanism: Cyclodehydration of N,N'-diacylhydrazine

G cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product A N,N'-Diacylhydrazine C Activation of Carbonyl Oxygen by POCl₃ A->C Step 1 B Dehydrating Agent (e.g., POCl₃) B->C D Intramolecular Nucleophilic Attack C->D Step 2 E Intermediate Formation D->E Step 3 F Elimination & Aromatization E->F Step 4 G 2,5-Disubstituted 1,3,4-Oxadiazole F->G Final Step

Caption: Mechanism for 1,3,4-oxadiazole synthesis.

Troubleshooting Workflow: Low Reaction Yield

G cluster_SM Issue: Incomplete Reaction cluster_Spots Issue: Side Products Start Low Yield Observed TLC Analyze TLC Plate: Multiple Spots or Mainly Starting Material? Start->TLC SM_Cause Cause: - Insufficient Temp/Time - Weak Reagent - Deactivated Substrate TLC->SM_Cause Mainly Starting Material Spots_Cause Cause: - Impure Reagents - Air/Moisture Sensitivity - Harsh Conditions TLC->Spots_Cause Multiple Spots SM_Sol Solution: 1. Increase Temp/Time 2. Use Microwave 3. Use Stronger Reagent SM_Cause->SM_Sol Spots_Sol Solution: 1. Purify Starting Materials 2. Use Inert Atmosphere 3. Use Milder Reagent Spots_Cause->Spots_Sol

Caption: Troubleshooting logic for low oxadiazole yield.

Comparative Data & Optimization Parameters
Table 1: Comparison of Common Dehydrating Agents for N,N'-diacylhydrazine Cyclization
ReagentTypical ConditionsAdvantagesDisadvantagesReference(s)
POCl₃ Reflux, 2-6 hWidely available, potent, cost-effectiveHarsh, corrosive, can degrade sensitive substrates, difficult workup[4][5][6]
SOCl₂ Reflux, 2-4 hEffective, volatile byproductsHighly corrosive and moisture-sensitive, generates HCl gas[4][7]
PPA 120-160 °C, 1-3 hStrong dehydrating agentViscous, requires high temperatures, difficult product isolation[4][7]
TFAA 0 °C to RT, 1-2 hMild conditions, volatile byproducts (TFA)Expensive, can cause trifluoroacetylation side reactions[8]
Burgess Reagent Reflux in THF, 4-12 hVery mild, high functional group toleranceExpensive, requires anhydrous conditions[6][7]
Table 2: Example Optimization Parameters for Microwave-Assisted Synthesis

This table provides a starting point for optimizing a microwave-assisted oxidative cyclization of an acylhydrazone.

ParameterInitial ConditionOptimization RangeRationale
Temperature 100 °C80 - 140 °CBalance reaction rate vs. potential for decomposition.
Time 10 min5 - 30 minMinimize reaction time to prevent byproduct formation.
Power 150 W100 - 300 WAdjust to maintain stable temperature and avoid thermal runaway.
Solvent DMFEthanol, Dioxane, AcetonitrileSolvent polarity can influence reaction efficiency and microwave absorption.
Experimental Protocols
Protocol 1: Classical Cyclodehydration using Phosphorus Oxychloride (POCl₃)

This protocol describes the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole from an N,N'-diacylhydrazine intermediate.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the N,N'-diacylhydrazine (10 mmol, 1.0 equiv).

  • Carefully add phosphorus oxychloride (POCl₃) (30 mL) portion-wise under a fume hood at room temperature. The mixture may become warm.

  • Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is ~7-8.

  • The solid product will precipitate. Filter the solid using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.[4][6]

Protocol 2: Iodine-Mediated Oxidative Cyclization of an Acylhydrazone

This protocol provides a metal-free method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles.[9]

  • In a round-bottom flask, dissolve the acylhydrazone (5 mmol, 1.0 equiv) in a suitable solvent such as DMSO or ethanol (25 mL).

  • Add potassium carbonate (K₂CO₃) (10 mmol, 2.0 equiv) to the solution.

  • Add molecular iodine (I₂) (7.5 mmol, 1.5 equiv) portion-wise to the stirring mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing cold water (100 mL).

  • Quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 1,3,4-oxadiazole.[9][11]

Protocol 3: Microwave-Assisted Synthesis from an Acylhydrazide and Aldehyde

This one-pot protocol is efficient for the rapid synthesis of 1,3,4-oxadiazoles.[14]

  • To a 10 mL microwave reaction vessel, add the acylhydrazide (1 mmol, 1.0 equiv), the aromatic aldehyde (1 mmol, 1.0 equiv), and Chloramine-T (1.2 mmol, 1.2 equiv).

  • Add ethanol (3 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120 °C (power will modulate to maintain temperature) for 10-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (30 mL).

  • The solid product that forms is collected by filtration, washed with water, and dried.

  • Recrystallize from ethanol to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

References
  • A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020-12-22).
  • Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.ammatory - Journal of Young Pharmacists.
  • Microwave assisted synthesis of some novel 1,3,4-oxadiazole analogues as potent anti-inflammatory agents - IDAAM Publications.
  • Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. Available at: [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron - Luxembourg Bio Technologies.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022-04-08). Available at: [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. Available at: [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC - NIH. (2017-02-23). Available at: [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing). Available at: [Link]

  • Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC - NIH. Available at: [Link]

  • Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PubMed Central. (2024-09-18). Available at: [Link]

  • Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole | Bentham Science. (2024-09-09). Available at: [Link]

  • Hydrazides: An Important Tool for the Synthesis of 1,3,4-Oxadiazole - ResearchGate. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025-06-25).
  • Mechanism for the formation of 1,3,4-oxadiazole derivatives. - ResearchGate. Available at: [Link]

  • Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions - Digital Commons @ Otterbein. (2019-04-12). Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Available at: [Link]

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - MDPI. Available at: [Link]

  • (PDF) Mechanism of TFAA-mediated 1,3,4 Oxadiazole Formation - ResearchGate. (2016-09-13). Available at: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities | ACS Omega. (2025-05-03). Available at: [Link]

  • Optimizing the synthesis of 1,3,4‐oxadiazole 1a. - ResearchGate. Available at: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022-06-12).
  • Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent - ResearchGate. Available at: [Link]

Sources

"4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate and resolve potential challenges in your experimental work.

I. Compound Overview and Key Stability Considerations

This compound is a heterocyclic compound featuring three key functional groups: a phenol, an amino group, and a 1,3,4-oxadiazole ring. The interplay of these groups dictates its chemical behavior and stability profile. Phenolic compounds, in general, are susceptible to oxidation, while the oxadiazole ring can be prone to hydrolysis under certain pH conditions.[1][2][3][4][5] The amino group can also participate in oxidative reactions.[2][6] Understanding these potential liabilities is crucial for designing robust experiments and ensuring the integrity of your results.

II. Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments with this compound.

Scenario 1: Inconsistent results or loss of compound activity over a short period.

  • Question: I am observing a rapid loss of my compound's expected activity in my assays, or my analytical quantification shows decreasing concentrations over time. What could be the cause?

  • Answer: This is a common indicator of compound degradation. The two primary suspects are hydrolysis of the oxadiazole ring and oxidation of the aminophenol moiety.[1][2][7]

    • Troubleshooting Steps:

      • pH Assessment: The 1,3,4-oxadiazole ring is susceptible to both acid and base-catalyzed hydrolysis, which leads to ring-opening.[1][3][4] If your experimental medium is at a low or high pH, this is a likely degradation pathway.

        • Recommendation: If possible, adjust the pH of your experimental medium to a neutral range (pH 6-8). If the experimental conditions require acidic or basic pH, minimize the compound's exposure time to these conditions. Consider preparing fresh solutions immediately before use.

      • Exclusion of Oxygen: The aminophenol group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions.[2][7][8][9] This can lead to the formation of colored degradation products.

        • Recommendation: Degas your solvents and buffers by sparging with an inert gas like nitrogen or argon before preparing your solutions. Store solutions in amber vials to protect them from light and consider adding a chelating agent like EDTA to sequester any trace metal ions that could catalyze oxidation.

      • Temperature Control: Elevated temperatures can accelerate both hydrolysis and oxidation.[5]

        • Recommendation: Conduct your experiments at the lowest temperature compatible with your protocol. Store stock solutions and experimental samples at appropriate cold temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage).

Scenario 2: Appearance of unexpected peaks in my chromatogram (HPLC, LC-MS).

  • Question: I am analyzing my sample of this compound and see new, unexpected peaks that grow over time. How can I identify them and prevent their formation?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of the parent compound, these are likely due to hydrolysis or oxidation.

    • Troubleshooting Steps:

      • Characterize the Degradants: Use LC-MS to determine the mass of the new peaks. This can provide clues to their identity.

        • Hydrolysis Product: Look for a mass corresponding to the ring-opened acylhydrazide derivative.[1]

        • Oxidation Products: Oxidation can lead to a variety of products, including quinone-imines or polymeric species, which may have higher molecular weights.[2][6][7][9]

      • Perform a Forced Degradation Study: To confirm the identity of the degradation products, intentionally stress a sample of the compound under various conditions (acid, base, peroxide, heat, light) and analyze the resulting mixtures by HPLC or LC-MS.[10][11][12] This will help you to create a "fingerprint" of the potential degradation products.

      • Implement Preventative Measures: Once you have an idea of the degradation pathway, implement the preventative measures outlined in Scenario 1 (pH control, oxygen exclusion, temperature control).

III. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C). Storing under an inert atmosphere (nitrogen or argon) is also recommended to prevent slow oxidation over time.

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: Prepare stock solutions in a high-quality, anhydrous solvent (e.g., DMSO, DMF). For aqueous experiments, prepare fresh dilutions from the stock solution immediately before use. If aqueous solutions must be stored, they should be kept at a neutral pH, protected from light, and stored at 4°C for short-term use or frozen at -80°C for longer periods. Avoid repeated freeze-thaw cycles.

Stability in Different Environments

  • Q3: Is this compound stable in acidic or basic aqueous solutions?

    • A3: The 1,3,4-oxadiazole ring is susceptible to hydrolysis under both acidic and basic conditions.[1][3][4] Therefore, prolonged exposure to low or high pH should be avoided. If your experiment requires such conditions, minimize the incubation time.

  • Q4: How sensitive is this compound to oxidation?

    • A4: The aminophenol moiety makes this compound susceptible to oxidation.[2][6][7][8][9] This can be initiated by atmospheric oxygen, light, and trace metal ions. The use of degassed solvents, amber vials, and potentially a non-interfering antioxidant or chelator can help mitigate this.

Analytical Considerations

  • Q5: What analytical techniques are best for monitoring the stability of this compound?

    • A5: A stability-indicating HPLC method with UV detection is the most common and reliable method.[10][12] The method should be able to separate the parent compound from its potential degradation products. LC-MS can be used to identify the mass of any new peaks that appear.[3][13]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector or LC-MS

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC or LC-MS. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Stress ConditionExpected Degradation PathwayPotential Products
Acidic (0.1 M HCl) Oxadiazole ring hydrolysisRing-opened acylhydrazide
Basic (0.1 M NaOH) Oxadiazole ring hydrolysisRing-opened acylhydrazide
Oxidative (3% H₂O₂) Oxidation of aminophenolQuinone-imine, polymeric species
Thermal (60°C) Acceleration of hydrolysis and oxidationMixture of degradation products
Photolytic (UV light) Photochemical degradationVarious photoproducts
Protocol 2: Stability-Indicating HPLC Method

This is a general guideline for developing an HPLC method to monitor the stability of the compound.

Instrumentation:

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV Detector

Mobile Phase (example):

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution (example):

Time (min) %A %B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: Determined by UV scan of the pure compound (likely in the 250-350 nm range) Column Temperature: 30°C

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines to ensure it is "stability-indicating."

V. Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A Parent Compound B Ring-Opened Acylhydrazide A->B  Acid or Base (H₂O) C Quinone-imine Intermediate A->C  O₂, Light, Metal Ions D Polymeric Products C->D  Further Oxidation/ Polymerization

Caption: Potential degradation pathways for the target compound.

Forced Degradation Workflow

A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Prepare Control Sample A->C D Analyze All Samples by Stability-Indicating HPLC/LC-MS B->D C->D E Compare Chromatograms of Stressed vs. Control Samples D->E F Identify Degradation Peaks and Determine Degradation Profile E->F

Caption: Workflow for a forced degradation study.

VI. References

  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC - NIH. (n.d.). Retrieved from [Link]

  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium - RUA. (n.d.). Retrieved from [Link]

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed. (n.d.). Retrieved from [Link]

  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. (n.d.). Retrieved from [Link]

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. (2012). Electrochimica Acta, 87, 859-865.

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). Thieme Connect. Retrieved from [Link]

  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Force degradation study of compound A3 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Bioavailability of phenolic compounds: a major challenge for drug development? (2015). Revista Fitos, 9(1), 53-60.

  • Stability of Phenolic Compounds in Grape Stem Extracts - PMC - NIH. (n.d.). Retrieved from [Link]

  • Bioavailability of phenolic compounds: a major challenge for drug development? - Revista Fitos. (n.d.). Retrieved from [Link]

  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - ResearchGate. (n.d.). Retrieved from [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. (2023). GSC Biological and Pharmaceutical Sciences, 24(03), 205–213.

  • Stability and Bioaccessibility of Phenolic Compounds in Rosehip Extracts during In Vitro Digestion - MDPI. (n.d.). Retrieved from [Link]

  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol and encountering solubility issues in their experimental assays. As a compound class, substituted oxadiazoles are of significant interest in medicinal chemistry, but their often hydrophobic nature presents a common yet critical hurdle: poor aqueous solubility.[1][2] This guide provides a structured, in-depth approach to diagnosing and systematically resolving these challenges to ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just started working with this compound, and it seems poorly soluble. What key structural features are responsible for this?

A1: Understanding the molecular structure is the first step in diagnosing solubility issues. The compound this compound has distinct regions that contribute to its limited aqueous solubility. Its core is composed of a phenyl ring fused to a methyl-oxadiazole moiety, which together form a rigid, hydrophobic scaffold. However, the molecule also possesses two key ionizable functional groups: a basic amino group (-NH₂) and an acidic phenolic hydroxyl group (-OH).

The interplay between the hydrophobic core and the ionizable groups dictates the molecule's behavior in aqueous solutions. At physiological pH (~7.4), both groups may be only partially ionized, leading to a molecule with significant neutral, non-polar character that is prone to self-association and precipitation. The solubility is, therefore, highly dependent on the pH of the surrounding medium.[3][4]

cluster_molecule This compound phenol Phenolic Hydroxyl (-OH) Weakly Acidic (pKa-dependent solubility) amino Amino Group (-NH₂) Weakly Basic (pKa-dependent solubility) core Hydrophobic Core (Phenyl & Oxadiazole Rings) Contributes to low aqueous solubility core->phenol core->amino

Caption: Key functional groups influencing solubility.

Q2: What is the best practice for preparing my initial stock solution to maximize its stability and concentration?

A2: The industry-standard starting point for compounds with low aqueous solubility is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[5][6] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[7] Preparing an accurate and stable stock solution is critical for the reliability of all subsequent experiments.[8][9]

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Preparation: Use a new, unopened bottle of anhydrous (≤0.1% water) DMSO. DMSO is highly hygroscopic; absorbed water can decrease the solubility of your compound over time and promote precipitation during freeze-thaw cycles.[10][11]

  • Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Dissolution: Add the weighed compound to an appropriate sterile vial (e.g., an amber glass vial to protect from light). Add the calculated volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, you may use a brief (5-10 minute) sonication in a water bath or gentle warming (up to 37°C). Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q3: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. How do I troubleshoot this?

A3: This phenomenon, often called "crashing out," is the most common solubility issue. It occurs when the compound, stable in 100% DMSO, is rapidly transferred to an aqueous environment where it is poorly soluble, causing it to precipitate.[10][12] The key is to maintain the compound in a "solution-friendly" environment during and after dilution. Follow this systematic troubleshooting workflow.

G start Precipitation Observed in Assay Buffer check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso ACTION: Lower final DMSO concentration if possible. Aim for ≤0.5%. check_dmso->reduce_dmso Yes check_dilution Are you adding a small volume of stock to a large volume of buffer? check_dmso->check_dilution No reduce_dmso->check_dilution serial_dilute ACTION: Perform serial dilutions. Use pre-warmed (37°C) buffer. Add stock slowly while vortexing. check_dilution->serial_dilute Yes check_ph Have you assessed buffer pH vs. compound pKa? check_dilution->check_ph No serial_dilute->check_ph adjust_ph ACTION: Modify buffer pH to ionize the compound (e.g., pH > 8 for phenol, pH < 6 for amine). Test assay tolerance. check_ph->adjust_ph No use_enhancer ACTION: Use a solubility enhancer like HP-β-Cyclodextrin. check_ph->use_enhancer Yes, but still precipitates adjust_ph->use_enhancer Assay intolerant or still precipitates success Problem Solved adjust_ph->success Soluble & Assay OK use_enhancer->success

Caption: Systematic workflow for troubleshooting compound precipitation.

Data Table: Recommended Final DMSO Concentrations in Assays

Assay TypeTypical Max DMSO Conc.Rationale & Considerations
Biochemical (e.g., purified enzyme)≤ 1%Higher concentrations can directly inhibit or denature the enzyme.[7]
Cell-Based (e.g., viability, signaling)≤ 0.5%DMSO can have direct effects on cell growth, differentiation, and membrane permeability.[5]
High-Throughput Screening (HTS)0.1% - 1%A balance between compound solubility and minimizing solvent-induced artifacts.[10]
Q4: You mentioned pH. How can I specifically use pH to improve the solubility of this compound?

A4: Because this compound is amphoteric (contains both acidic and basic groups), its net charge is highly pH-dependent. The Henderson-Hasselbalch equation predicts that solubility increases as a compound becomes more ionized.[13][14]

  • To increase solubility by ionizing the phenol: Use a buffer with a pH above the pKa of the phenolic hydroxyl group (typically pKa ~9-10 for phenols). This deprotonates the -OH to -O⁻, creating a negative charge.

  • To increase solubility by ionizing the amine: Use a buffer with a pH below the pKa of the amino group (typically pKa ~4-5 for aromatic amines). This protonates the -NH₂ to -NH₃⁺, creating a positive charge.

Therefore, moving the pH away from the compound's isoelectric point (where it is neutral) will increase solubility. For most biological assays conducted near neutral pH, preparing the compound in a slightly basic buffer (e.g., pH 8.0-8.5) is often a good starting point to ensure the phenolic group is at least partially ionized.

Protocol: pH-Solubility Screening

  • Prepare a set of buffers with varying pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).

  • Add a fixed, high concentration of your compound (from DMSO stock) to each buffer.

  • Incubate for 1-2 hours at room temperature.

  • Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC-UV.

  • Crucial Check: Always verify that the chosen buffer pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).

Data Table: Predicted Compound State vs. pH

pH RangePhenol Group (-OH)Amino Group (-NH₂)Net Charge (Predicted)Expected Aqueous Solubility
Acidic (pH < 4)Neutral (OH)Cationic (NH₃⁺)PositiveHigh
Near Neutral (pH ~7)Mostly Neutral (OH)Mostly Neutral (NH₂)Near NeutralLow
Basic (pH > 10)Anionic (O⁻)Neutral (NH₂)NegativeHigh
Q5: I've optimized my dilution method and tried adjusting the pH, but I still see some precipitation, especially in long-term cell culture experiments. What is the next-level solution?

A5: When co-solvents and pH adjustments are insufficient, the next and often most effective strategy is to use a formulation excipient, such as a cyclodextrin.[15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly improved apparent aqueous solubility and stability.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used and has a strong safety profile.

Protocol: Preparing a Compound Stock with HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Warm the solution slightly (to ~40-50°C) and stir until the cyclodextrin is fully dissolved. Let it cool to room temperature.

  • Add Compound: Add your compound (either as a powder or from a minimal volume of concentrated DMSO stock) to the HP-β-CD solution. The molar ratio of cyclodextrin to your compound should be high (e.g., 100:1 or greater to start).

  • Complexation: Vigorously vortex the mixture. Then, place it on a shaker or rotator at room temperature overnight to allow for the formation of the inclusion complex. The solution should become clear.

  • Sterilization & Use: Filter-sterilize the final solution through a 0.22 µm filter. This is now your aqueous, enhanced-solubility stock solution, which can be diluted directly into your assay medium.

  • Validation: It is good practice to confirm that HP-β-CD itself does not interfere with your assay at the final concentration used.

Summary of Strategies

StrategyMechanismProsCons
Co-Solvent (DMSO) Solubilizes compound in stock.Simple, effective for stock solutions.Precipitation upon aqueous dilution; potential for assay artifacts.[5][7]
pH Adjustment Increases ionization of the compound.Can be highly effective and inexpensive.Optimal pH for solubility may not be compatible with the biological assay.[3][19]
Cyclodextrins Encapsulates the hydrophobic molecule.Dramatically increases aqueous solubility and stability; reduces reliance on organic solvents.[15][17]Requires formulation development; cyclodextrin itself must be tested for assay interference.

By systematically applying these troubleshooting steps—from optimizing your stock solution preparation to leveraging pH and advanced formulation agents like cyclodextrins—you can overcome the solubility challenges posed by this compound and generate reliable, high-quality data.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Retrieved January 19, 2026.
  • MDPI. (n.d.).
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved January 19, 2026.
  • PubMed. (n.d.). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. Retrieved January 19, 2026.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 19, 2026.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved January 19, 2026.
  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. Retrieved January 19, 2026.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved January 19, 2026.
  • Taylor & Francis Online. (n.d.). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Retrieved January 19, 2026.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved January 19, 2026.
  • PubMed. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved January 19, 2026.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 19, 2026.
  • Benchchem. (n.d.). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. Retrieved January 19, 2026.
  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved January 19, 2026.
  • PMC - NIH. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Retrieved January 19, 2026.
  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF. Retrieved January 19, 2026.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?. Retrieved January 19, 2026.
  • Lund University. (n.d.). The Effect of Using DMSO as a Cosolvent for Ligand Binding Studies. Retrieved January 19, 2026.
  • Khan Academy. (n.d.). pH and solubility. Retrieved January 19, 2026.
  • PMC - NIH. (n.d.). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Retrieved January 19, 2026.
  • PMC - PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved January 19, 2026.
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved January 19, 2026.
  • Sci-Hub. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved January 19, 2026.
  • NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved January 19, 2026.
  • PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved January 19, 2026.
  • ResearchGate. (n.d.). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Retrieved January 19, 2026.
  • ACS Publications. (n.d.). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics. Retrieved January 19, 2026.
  • CSHL Press. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved January 19, 2026.
  • ResearchGate. (n.d.). (PDF)
  • Semantic Scholar. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved January 19, 2026.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved January 19, 2026.
  • ResearchGate. (n.d.). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved January 19, 2026.
  • Journal of Pharma and Biomedics. (n.d.). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Retrieved January 19, 2026.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Retrieved January 19, 2026.
  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?. Retrieved January 19, 2026.

Sources

Side reactions to avoid in the synthesis of "4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of "4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol". This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on avoiding critical side reactions to ensure a high yield and purity of the final product. The information provided herein is based on established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a unique set of challenges primarily due to the presence of the reactive aminophenol moiety. The nucleophilic amino and hydroxyl groups on the phenol ring are susceptible to a variety of undesirable side reactions under the conditions typically employed for the formation of the 1,3,4-oxadiazole ring. This guide will walk you through a plausible synthetic route, highlighting potential pitfalls at each stage and providing robust troubleshooting strategies.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests a convergent approach, starting from a protected 4-aminophenol derivative. The key steps involve the protection of the amino and hydroxyl groups, followed by acylation, hydrazide formation, coupling with a second acyl component, cyclodehydration to form the oxadiazole ring, and final deprotection.

Synthetic Pathway cluster_0 Protection cluster_1 Key Intermediate Formation cluster_2 Core Synthesis & Deprotection 4-Aminophenol 4-Aminophenol Protected Aminophenol Protected Aminophenol 4-Aminophenol->Protected Aminophenol Protection (e.g., Boc, Ac) Diacylhydrazine Intermediate Diacylhydrazine Intermediate Protected Aminophenol->Diacylhydrazine Intermediate 1. Acylation 2. Hydrazinolysis 3. Acylation Protected Target Molecule Protected Target Molecule Diacylhydrazine Intermediate->Protected Target Molecule Cyclodehydration Acetohydrazide Acetohydrazide Acetohydrazide->Diacylhydrazine Intermediate Target Molecule This compound Protected Target Molecule->Target Molecule Deprotection

Caption: Proposed synthetic workflow for this compound.

Part 1: Protection of 4-Aminophenol - Troubleshooting & FAQs

The high reactivity of the amino and hydroxyl groups of 4-aminophenol necessitates their protection to prevent unwanted side reactions during the subsequent acylation and cyclization steps.

Q1: Why is the protection of 4-aminophenol necessary?

A1: Unprotected 4-aminophenol is highly susceptible to several side reactions under the conditions required for oxadiazole synthesis:

  • Competitive N- vs. O-Acylation: The amino group is generally more nucleophilic than the phenolic hydroxyl group, leading primarily to N-acylation. However, O-acylation can also occur, resulting in a mixture of products that are difficult to separate.[1]

  • Polymerization: In the presence of acidic or oxidizing agents, which are often used in cyclodehydration reactions, aminophenols can readily polymerize to form insoluble, intractable materials.[2][3][4] This significantly reduces the yield of the desired product.

  • Oxidation: The aminophenol ring is sensitive to oxidation, which can lead to the formation of colored impurities.

Side_Reactions_Unprotected Unprotected 4-Aminophenol Unprotected 4-Aminophenol N-Acylated Product N-Acylated Product Unprotected 4-Aminophenol->N-Acylated Product O-Acylated Product O-Acylated Product Unprotected 4-Aminophenol->O-Acylated Product Polymerization Polymerization Unprotected 4-Aminophenol->Polymerization Acidic/ Oxidative Conditions Oxidized Impurities Oxidized Impurities Unprotected 4-Aminophenol->Oxidized Impurities

Caption: Potential side reactions of unprotected 4-aminophenol.

Q2: What are the recommended protecting groups for the amino and hydroxyl functions of 4-aminophenol?

A2: An orthogonal protecting group strategy is often ideal, allowing for the selective removal of one group in the presence of the other. However, for many synthetic routes, protecting both groups with acid-labile or hydrogenation-labile groups is sufficient.

Functional GroupProtecting GroupProtection ReagentDeprotection Conditions
Amino (-NH₂) tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate ((Boc)₂O)Acidic conditions (e.g., TFA in DCM, or HCl in dioxane)[5][6]
Acetyl (Ac)Acetic anhydride or Acetyl chlorideAcidic or basic hydrolysis (e.g., refluxing with aqueous HCl or NaOH)[7]
Hydroxyl (-OH) tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, imidazoleFluoride ion source (e.g., TBAF in THF)[8]
Acetyl (Ac)Acetic anhydride or Acetyl chlorideBasic hydrolysis (e.g., K₂CO₃ in methanol)

Q3: I am observing a low yield during the protection of 4-aminophenol with (Boc)₂O. What could be the issue?

A3: A common issue is the incomplete reaction or side reactions. Here are some troubleshooting tips:

  • Base: Ensure an appropriate base (e.g., triethylamine or sodium bicarbonate) is used to neutralize the acid formed during the reaction.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable.

  • Temperature: The reaction is typically carried out at room temperature.[3]

  • Stoichiometry: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents) to ensure complete reaction.

Experimental Protocol: Boc Protection of 4-Aminophenol
  • Dissolve 4-aminophenol (1.0 eq) in a suitable solvent such as methanol.

  • Add triethylamine (1.2 eq).

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with dilute acid (e.g., 0.25 N HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-Boc-4-aminophenol.[3]

Part 2: Formation of the Diacylhydrazine Intermediate - Troubleshooting & FAQs

The formation of the N,N'-diacylhydrazine is a critical step. For the target molecule, this would involve the acylation of a protected 4-amino-2-hydroxybenzohydrazide with an acetylating agent.

Q1: What is the most common route to the diacylhydrazine intermediate?

A1: A common method involves the reaction of an acid hydrazide with an acid chloride or anhydride.[9][10] For this synthesis, one would start with a protected 4-amino-2-hydroxybenzoic acid, convert it to the corresponding acid chloride or ester, react it with hydrazine hydrate to get the hydrazide, and then react this hydrazide with an acetylating agent like acetyl chloride or acetic anhydride.

Q2: I am getting a low yield of the diacylhydrazine. What are the likely causes?

A2:

  • Incomplete acylation: Ensure the use of a slight excess of the acylating agent and an appropriate base to scavenge the generated acid.

  • Hydrolysis of the acid chloride: If using an acid chloride, ensure anhydrous conditions to prevent its hydrolysis back to the carboxylic acid.

  • Degradation of the hydrazide: Hydrazides can be unstable under harsh conditions.[10] Perform the reaction at a controlled temperature, typically starting at 0 °C and slowly warming to room temperature.

Part 3: Cyclodehydration to the 1,3,4-Oxadiazole Ring - Troubleshooting & FAQs

This is the key ring-forming step and is often the most challenging, with the potential for several side reactions.

Q1: What are the common reagents for the cyclodehydration of diacylhydrazines?

A1: A variety of dehydrating agents can be used, ranging from harsh to mild:

  • Harsh Reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and concentrated sulfuric acid. These are effective but can lead to degradation of sensitive substrates.[9][11]

  • Milder Reagents: Triphenylphosphine (PPh₃) in the presence of a halogen source (e.g., CCl₄ or I₂), Burgess reagent, or tosyl chloride in pyridine.[12]

Q2: During the cyclization using POCl₃, my reaction mixture turns dark, and I get a low yield of the desired oxadiazole. What is happening?

A2: The use of harsh dehydrating agents like POCl₃ with an electron-rich (even if protected) aromatic ring can lead to several side reactions:

  • Charring and Decomposition: The strong acidic and dehydrating nature of POCl₃ can cause decomposition of the starting material or product, leading to a dark, tarry reaction mixture.

  • Incomplete Cyclization: If the reaction is not driven to completion, you will have the diacylhydrazine intermediate remaining, which can complicate purification.

  • Reaction with Protecting Groups: While most protecting groups are designed to be stable, very harsh conditions can sometimes lead to their cleavage or side reactions.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Conduct the reaction at a lower temperature or with controlled heating.

  • Use a Milder Reagent: Consider switching to a milder cyclodehydration agent like PPh₃/I₂ or the Burgess reagent.

  • Solvent Choice: Use an inert solvent like toluene or dioxane.

Cyclodehydration_Side_Reactions Diacylhydrazine Intermediate Diacylhydrazine Intermediate Desired Oxadiazole Desired Oxadiazole Diacylhydrazine Intermediate->Desired Oxadiazole Successful Cyclization Decomposition Products Decomposition Products Diacylhydrazine Intermediate->Decomposition Products Harsh Reagents (e.g., POCl₃) Incomplete Cyclization Incomplete Cyclization Diacylhydrazine Intermediate->Incomplete Cyclization Insufficient Reaction Time or Temperature

Caption: Competing pathways during the cyclodehydration step.

Experimental Protocol: Cyclodehydration using a Milder Reagent (Illustrative)
  • Dissolve the diacylhydrazine intermediate (1.0 eq) in an anhydrous solvent like THF or DCM.

  • Add triphenylphosphine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add iodine (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Part 4: Deprotection - Troubleshooting & FAQs

The final step is the removal of the protecting groups to yield the target molecule. The choice of deprotection conditions is critical to avoid cleavage of the newly formed oxadiazole ring.

Q1: What are the recommended deprotection conditions for Boc and Acetyl groups in the presence of an oxadiazole ring?

A1: The 1,3,4-oxadiazole ring is generally stable to a range of conditions.

  • Boc Deprotection: Treatment with a strong acid like trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane at room temperature is typically effective and does not affect the oxadiazole ring.[13][14]

  • Acetyl Deprotection: Acidic or basic hydrolysis can be used. For substrates sensitive to strong acid, basic hydrolysis (e.g., with LiOH or K₂CO₃ in a mixture of methanol and water) is a good alternative.[7]

Q2: After deprotection, I observe multiple spots on my TLC plate. What could be the cause?

A2:

  • Incomplete Deprotection: If you have multiple protecting groups, one may be more labile than the other under the chosen conditions. Ensure sufficient reaction time or stronger conditions if necessary.

  • Product Degradation: Although the oxadiazole ring is robust, prolonged exposure to very strong acids or bases at high temperatures could potentially lead to some degradation.

  • Side Reactions during Workup: Ensure proper neutralization and quenching after the deprotection step to avoid side reactions during product isolation.

Summary of Key Side Reactions and Mitigation Strategies

Side ReactionCausal Factor(s)Mitigation Strategy
N/O-Acylation of Aminophenol Unprotected nucleophilic -NH₂ and -OH groupsProtect both amino and hydroxyl groups before acylation.
Polymerization of Aminophenol Acidic or oxidative conditions on the unprotected aminophenolProtect the amino and hydroxyl groups. Use milder reaction conditions.
Incomplete Cyclization Insufficiently reactive dehydrating agent, low temperature, or short reaction timeOptimize reaction conditions (temperature, time) or choose a more potent cyclodehydration reagent.
Decomposition/Charring Use of harsh dehydrating agents (e.g., POCl₃, H₂SO₄)Employ milder cyclodehydration reagents (e.g., PPh₃/I₂, Burgess reagent).

References

  • Kar, P., Pradhan, N. C., & Adhikari, B. (2007). Effect on Structure, Processability, and Conductivity of Poly(m-aminophenol) of the Initial Acidity/Basicity of the Polymerization Medium.
  • El-Giar, E. M., & El-Said, W. A. (2016). Development of Conducting Poly(o-Aminophenol) Film and its Capacitance Behavior. International Journal of Electrochemical Science, 11, 9986-9998.
  • Gothwal, A., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2017, 8394203.
  • Jumbad, H., et al. (n.d.). Article - Synthesis and Characterization of some New 1,3,4-Oxadiazole derivatives based on 4-amino benzoic acid. Digital Repository.
  • Chiscop, E., et al. (2018).
  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O- acylation?. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(35), 7145-7150.
  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2433.
  • SAMS chemistry. (2023, August 24). acetylation of 4-aminophenol: Mechanism [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2009). Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Organic & Biomolecular Chemistry, 7, 193-200.
  • ResearchGate. (n.d.). Proposed reaction mechanism for the cyclodehydration of diacylhydrazines using CBr4 and PPh3. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24155-24164.
  • ResearchGate. (n.d.). (a) E–Z isomerization and oxidative cyclization of acylhydrazone. (b).... Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry, 11, 6214-6220.
  • ResearchGate. (2014). How can we protect a hydroxyl group leaving an amino group free?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • ChemBK. (n.d.). N-Acetyl-4-aminophenol. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups.
  • The Synthetic Inspector. (n.d.). Acetyl Protection - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US4681954A - Synthesis of 4-(5-amino-1,2,4-oxadiazol-3-yl)-2,6-bis(1,1-dimethylethyl)phenol.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

  • ACS Publications. (1964). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 7(5), 623–625.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • ResearchGate. (2013).
  • Willingdon College, Sangli. (n.d.). Protection and deprotection.
  • MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6101.
  • ResearchGate. (2009). (PDF) Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu 2+.
  • Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
  • ResearchGate. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant.
  • Wikipedia. (n.d.). 4-Aminophenol.
  • ACS Publications. (2005). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 70(20), 7882–7890.
  • MDPI. (2019). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs, 17(1), 49.
  • National Institutes of Health. (2017). Oxidative Cyclization in Natural Product Biosynthesis.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24155–24164.
  • International Journal of Pharmaceutical Sciences and Research. (2020).
  • MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ResearchGate. (n.d.). The synthesis of [4-(5-amino)-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid....
  • ACS Publications. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.

Sources

Improving the efficiency of "4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol" purification by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol. This document provides in-depth troubleshooting advice and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you improve the efficiency and yield of your column chromatography separations for this specific molecule.

Introduction: The Challenge of Purifying an Amphipathic Molecule

This compound is a heterocyclic compound featuring three key functional groups: a phenolic hydroxyl (-OH), an aromatic amine (-NH2), and an oxadiazole ring. This unique combination imparts both acidic (phenol) and basic (amine) properties, making it a polar, amphipathic molecule. These characteristics present specific challenges during purification with standard silica gel chromatography, including poor mobility, significant peak tailing, and potential on-column degradation.

This guide explains the causality behind these issues and provides robust, field-proven solutions to overcome them.

Section 1: Understanding the Molecule - Physicochemical Properties

A successful purification strategy begins with understanding the compound's inherent properties. While experimental data for this exact molecule is scarce, we can infer its behavior based on its functional groups.

PropertyEstimated Value / CharacteristicImplication for Chromatography
Molecular Weight ~191.18 g/mol Standard for small molecule purification.
Polarity HighStrong affinity for polar stationary phases like silica gel. Requires a relatively polar mobile phase for elution.
pKa (Phenolic -OH) ~9-10The acidic phenol can interact strongly with silanol groups (Si-OH) on the silica surface.
pKa (Aromatic -NH2) ~4-5The basic amine is prone to protonation by acidic silanol groups, leading to strong ionic interactions, which cause significant peak tailing.[1]
Solubility Slightly soluble in Methanol, DMSOMay be challenging to dissolve in common, less polar chromatography solvents like dichloromethane or ethyl acetate for sample loading.[]
Stability Potentially sensitive to acidThe acidic surface of standard silica gel can potentially cause degradation.[3] A stability test is recommended.

Section 2: Pre-Chromatography Optimization & Checklist

Before packing your column, diligent preparation can prevent the most common purification failures.

Q1: How do I select the right solvent system for my column?

Answer: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound on a silica gel Thin Layer Chromatography (TLC) plate.[1] This Rf range typically ensures a good separation from impurities without requiring an excessive volume of solvent.

Experimental Protocol: TLC for Solvent System Selection

  • Sample Prep: Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol or THF).

  • Spotting: Spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Develop the plate in a chamber with a pre-selected solvent system. Start with a moderately polar system and adjust as needed.

  • Visualization: Visualize the spots under UV light (254 nm and/or 366 nm).

  • Optimization:

    • If Rf is too low (<0.1): Your compound is sticking to the silica. Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol mixture).

    • If Rf is too high (>0.5): Your compound is moving too quickly. Decrease the mobile phase polarity (e.g., decrease the percentage of methanol).

    • If you see streaking/tailing: This indicates strong, undesirable interactions with the silica. Proceed to the troubleshooting section on peak tailing (Q3).

Recommended Starting Solvent Systems (to test via TLC):

  • Ethyl Acetate / Hexane (e.g., starting from 50:50 and increasing Ethyl Acetate)

  • Dichloromethane / Methanol (e.g., starting from 98:2 and increasing Methanol)

  • Ethyl Acetate / Methanol (for very polar impurities)

Q2: My compound is not very soluble in my chosen mobile phase. How should I load it onto the column?

Answer: If your compound has poor solubility in the elution solvent, direct (wet) loading can lead to precipitation at the top of the column, resulting in a broad, poorly resolved band. The preferred method in this case is dry loading .[4]

Experimental Protocol: Dry Loading

  • Dissolve your crude sample in a solvent in which it is highly soluble (e.g., methanol, acetone).

  • In a round-bottom flask, add silica gel (approximately 10-20 times the mass of your sample).[4]

  • Add the solution of your compound to the flask and mix thoroughly to create a slurry.

  • Gently remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder of silica gel impregnated with your sample.

  • Carefully layer this powder on top of your packed column.

Section 3: Troubleshooting Guide for Common Issues

This section addresses the most frequent problems encountered during the purification of this compound.

Troubleshooting_Workflow cluster_problems Common Problems start Start Purification problem problem start->problem Observe Issue solution solution problem->solution Identify Problem p1 Peak Tailing? solution->p1 Is peak shape poor? end_node Pure Compound p2 Compound Degrading? p1->p2 No s1 Add Triethylamine (1-2%) to mobile phase to mask acidic silanol sites. OR Use neutral alumina as stationary phase. p1->s1 Yes p3 No Elution? p2->p3 No s2 Perform 2D TLC to confirm instability. Deactivate silica with base before running. OR Switch to a less acidic stationary phase (e.g., Florisil, neutral alumina). p2->s2 Yes p3->end_node No, elution is fine s3 Increase mobile phase polarity significantly (e.g., higher % of MeOH). Consider a stronger solvent system like DCM with 1-10% of a 10% NH4OH in MeOH solution. p3->s3 Yes s1->end_node s2->end_node s3->end_node

Caption: A decision-making workflow for troubleshooting common purification issues.

Q3: I'm observing severe peak tailing. My compound is smearing down the column. Why is this happening and how do I fix it?

Answer: This is the most common issue for basic compounds like aromatic amines on standard silica gel.[5] The acidic silanol groups (Si-OH) on the silica surface protonate the basic amino group (-NH2) of your molecule, forming a salt. This strong ionic interaction is slow to reverse, causing the "tailing" effect as the compound slowly leaches off the column.

Solutions:

  • Use a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase.[1] Triethylamine (TEA) is the standard choice. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your compound and allowing for smooth elution.

    • Action: Add 1-2% triethylamine to your pre-determined mobile phase (e.g., 97:2:1 DCM/Methanol/TEA).

  • Deactivate the Silica Gel: You can pre-treat the entire column to neutralize the acidic sites before loading your sample.[1]

    • Action: See the protocol below.

  • Use an Alternative Stationary Phase: If tailing persists, consider a different stationary phase.

    • Neutral or Basic Alumina: An excellent alternative for basic compounds. Note that alumina has different activity levels, so TLC on an alumina plate is necessary to determine the right solvent system.

    • Amine-functionalized Silica: This is a highly effective but more expensive option specifically designed for purifying basic compounds.[5]

Experimental Protocol: Deactivating Silica Gel with Triethylamine

  • Dry pack your column with the required amount of silica gel.

  • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[1]

  • Flush the packed column with 2-3 column volumes of this deactivating solvent.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Proceed to load your sample and run the chromatography as planned.

Q4: My compound isn't moving off the baseline, even with 10% Methanol in DCM. What should I do?

Answer: The high polarity of the combined phenol and amino groups can lead to extremely strong retention on silica gel. When standard solvent systems fail, a more aggressive mobile phase is required.

Solutions:

  • Increase Mobile Phase Polarity Drastically: If your compound is stable, you can switch to a more polar solvent mixture. Try a gradient of Ethyl Acetate/Methanol.

  • Use an Ammoniated Solvent System: For very polar basic compounds, adding ammonia can dramatically improve mobility.[3] This works by ensuring the amino group remains in its neutral, free-base form.

    • Action: Prepare a stock solution of 10% ammonium hydroxide in methanol. Use 1-10% of this stock solution in dichloromethane as your mobile phase. Test this system on TLC first to find the optimal concentration.[3]

  • Consider Reversed-Phase Chromatography: If normal-phase is proving too difficult, reversed-phase (e.g., C18 silica) is a powerful alternative. Here, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[3] Polar compounds like yours will elute earlier in reversed-phase.

Q5: I suspect my compound is decomposing on the column. How can I check this and prevent it?

Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[3] Discoloration of the silica band or the emergence of multiple new spots on TLC of the collected fractions are signs of decomposition.

Solutions:

  • Confirm Instability with 2D TLC: This is a critical test to determine if the silica itself is the problem.

    • Action: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After the first development, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will simply move diagonally up the plate. If it is degrading on the silica, you will see new spots appearing along the second development path.[3]

  • Use Deactivated Silica or Alumina: As described in Q3, deactivating the silica with a base or switching to a neutral stationary phase like alumina will prevent acid-catalyzed degradation.[1]

  • Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive air pressure to speed up the elution process rather than slow gravity chromatography.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Taylor & Francis Online. Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • MicroSolv Technology Corporation. Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • MDPI. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • MDPI. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. [Link]

  • Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]

  • NIH. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC. [Link]

  • ResearchGate. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Request PDF. [Link]

Sources

Technical Support Center: Synthesis and Scale-Up of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis and scale-up of this compound.

Q1: What is a common and reliable synthetic route for this compound?

A common and robust strategy involves a three-step sequence starting from 4-aminosalicylic acid. This approach is advantageous as the starting materials are readily available and the transformations are well-documented in heterocyclic chemistry.[1][2]

  • Hydrazide Formation: 4-Aminosalicylic acid is first converted to its corresponding hydrazide, 4-amino-2-hydroxybenzohydrazide, typically by reacting the methyl ester of the acid with hydrazine hydrate.

  • Acylation: The resulting hydrazide is then acylated with acetic anhydride or a similar acetylating agent to form the N-acylhydrazide intermediate.

  • Cyclodehydration: The final step is an acid- or base-catalyzed cyclodehydration to form the 1,3,4-oxadiazole ring. Strong dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are often employed.[3]

Q2: What are the primary challenges when scaling this synthesis from the lab (grams) to a pilot plant (kilograms)?

Scaling up this synthesis introduces several critical challenges that must be managed proactively.[4]

  • Exotherm Control: The acylation and particularly the cyclodehydration steps can be highly exothermic. Heat dissipation becomes less efficient at larger scales, requiring jacketed reactors and careful control over reagent addition rates.

  • Mass Transfer: In heterogeneous reaction mixtures, ensuring uniform mixing is crucial. Poor agitation can lead to localized "hot spots," side reactions, and incomplete conversions.[5]

  • Impurity Profile Management: Impurities that are minor at the lab scale can become significant issues during scale-up, affecting yield, purification efficiency, and the final product's specifications.[4][6]

  • Product Isolation and Purification: Handling large volumes of solids, filtrates, and solvent for recrystallization requires different equipment (e.g., centrifuges instead of Buchner funnels). The final product, an aminophenol, is susceptible to oxidation, which can lead to discoloration.[7]

Q3: How can I monitor the progress of the key reaction steps?

Effective in-process controls (IPCs) are essential for a successful and reproducible synthesis.[8]

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products. A typical mobile phase could be a mixture of ethyl acetate and hexane.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and impurity formation. A reverse-phase C18 column with a gradient of water/acetonitrile (often with 0.1% formic acid or TFA) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a reaction aliquot can confirm the formation of key intermediates and the final product by identifying characteristic chemical shifts.

Q4: What specific safety precautions should be taken during this synthesis?

  • Hydrazine Hydrate: This reagent is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It releases HCl gas upon contact with moisture. Operations must be conducted under anhydrous conditions, and appropriate scrubbers should be in place to handle off-gassing.

  • Exothermic Reactions: As mentioned, be prepared for potential exotherms. Ensure cooling systems are operational and have a quench plan in place for thermal runaway scenarios.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Workflow: Overall Synthetic Strategy

Synthetic_Workflow A 4-Aminosalicylic Acid B Step 1: Esterification & Hydrazinolysis A->B C 4-Amino-2-hydroxybenzohydrazide B->C D Step 2: Acylation C->D E N'-acetyl-4-amino-2-hydroxybenzohydrazide D->E F Step 3: Cyclodehydration E->F G Crude Product F->G H Purification G->H I This compound H->I

Caption: Proposed synthetic pathway for the target compound.

Problem 1: Low Yield in Hydrazide Formation (Step 1)
  • Potential Cause 1: Incomplete Reaction. The reaction of the ester with hydrazine hydrate may not have gone to completion.

    • Scientific Rationale: The nucleophilic acyl substitution by hydrazine is an equilibrium-driven process. Insufficient reaction time or temperature can lead to incomplete conversion.

    • Solution:

      • Increase Reaction Time/Temperature: Monitor the reaction by TLC or HPLC until the starting ester is fully consumed. Gently heating the reaction (e.g., to 50-60 °C) can significantly increase the rate.

      • Use Excess Hydrazine: Employing a larger excess of hydrazine hydrate (e.g., 5-10 equivalents) can shift the equilibrium towards the product. Be mindful that excess hydrazine must be removed during workup.

  • Potential Cause 2: Product Loss During Workup. The hydrazide product may have some water solubility, leading to losses during aqueous extraction or precipitation.

    • Scientific Rationale: The presence of polar functional groups (-OH, -NH₂, -CONHNH₂) imparts some aqueous solubility.

    • Solution:

      • Minimize Aqueous Washes: Use the minimum amount of cold water necessary for washing the precipitated product.

      • Back-Extraction: If an extraction is performed, back-extract the aqueous layer with a more polar organic solvent like ethyl acetate to recover any dissolved product.

Problem 2: Formation of Multiple Byproducts in Cyclodehydration (Step 3)
  • Potential Cause 1: Dehydration Agent is Too Aggressive or Temperature is Too High. Reagents like POCl₃ are highly reactive and can promote side reactions if not controlled.

    • Scientific Rationale: The aminophenol moiety is sensitive to strong acids and high temperatures, which can lead to polymerization or degradation, often forming colored impurities.[7]

    • Solution:

      • Control Temperature: Add the dehydrating agent slowly at a low temperature (e.g., 0-5 °C) and then allow the reaction to warm to its optimal temperature.

      • Alternative Reagents: Consider milder dehydrating agents. For example, Burgess reagent or triphenylphosphine-based reagents can effect cyclodehydration under less harsh conditions.[9]

  • Potential Cause 2: Oxidation of the Aminophenol. The final product is susceptible to air oxidation, especially under basic or harsh acidic conditions.

    • Scientific Rationale: Phenols and anilines can be oxidized to form quinone and quinonimine-type structures, which are highly colored.[7]

    • Solution:

      • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere of nitrogen or argon.

      • Antioxidants: During workup and purification, consider adding a small amount of an antioxidant like sodium metabisulfite or sodium hydrosulfite to the aqueous solutions.[10]

Problem 3: Final Product is Discolored (Pink, Brown, or Black)
  • Potential Cause: Oxidation and Impurity Formation. This is a classic issue with aminophenol derivatives.

    • Scientific Rationale: Trace metal ions can catalyze the oxidation of the aminophenol. The resulting oxidized species are often highly colored and can contaminate the final product even at very low levels.[7]

    • Solution:

      • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol) and treat with activated charcoal to adsorb colored impurities. Filter through Celite® to remove the charcoal.

      • Recrystallization with pH control: The purification of p-aminophenol often involves recrystallization from an aqueous solution where the pH is carefully adjusted.[10] Dissolve the crude product in a dilute acidic solution (e.g., aqueous HCl), treat with charcoal, filter, and then carefully neutralize with a base (e.g., ammonium hydroxide) to a pH of 6.5-7.5 to precipitate the purified product.[10][11]

      • Use of Chelating Agents: Adding a small amount of a chelating agent like EDTA during the workup can sequester catalytic metal ions.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Final Yield / Purity check_reaction Was reaction complete? (Check IPCs: TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_workup Significant product loss during workup/isolation? check_reaction->check_workup Yes optimize_reaction Optimize Reaction: - Increase time/temp - Use excess reagent - Check starting material purity incomplete->optimize_reaction workup_loss Workup Loss check_workup->workup_loss Yes check_purity Is crude product impure? (Check ¹H NMR/HPLC) check_workup->check_purity No optimize_workup Optimize Workup: - Minimize aqueous washes - Use anti-solvent precipitation - Back-extract aqueous layers workup_loss->optimize_workup impure Impure Crude check_purity->impure Yes optimize_purification Optimize Purification: - Recrystallize from different solvents - Use charcoal/Celite® - Adjust pH during precipitation - Consider column chromatography impure->optimize_purification

Caption: A logical flow for troubleshooting poor yield or purity.

Part 3: Experimental Protocols & Data

Hypothetical Step-by-Step Synthesis Protocol

Disclaimer: This is a representative procedure and must be adapted and optimized for specific laboratory conditions.

Step 1 & 2: Synthesis of N'-acetyl-4-amino-2-hydroxybenzohydrazide

  • To a solution of methyl 4-aminosalicylate (1 equiv.) in ethanol, add hydrazine hydrate (5 equiv.).

  • Heat the mixture to reflux and monitor by TLC until the starting ester is consumed (approx. 4-6 hours).

  • Cool the reaction mixture in an ice bath to precipitate the 4-amino-2-hydroxybenzohydrazide. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Suspend the dried hydrazide in dichloromethane. Cool to 0 °C.

  • Slowly add acetic anhydride (1.1 equiv.). Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC shows complete conversion.

  • Filter the resulting precipitate, wash with dichloromethane, and dry to yield the N-acylhydrazide intermediate.

Step 3: Cyclodehydration to this compound

  • Caution: Highly exothermic and corrosive. In a fume hood, slowly add the N-acylhydrazide (1 equiv.) in portions to phosphorus oxychloride (5-10 equiv.) at 0 °C with vigorous stirring.

  • After the addition is complete, slowly warm the mixture to 80-90 °C and hold for 3-4 hours. Monitor by HPLC for completion.

  • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with stirring.

  • Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate or ammonium hydroxide to pH ~7.

  • The crude product will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Table 1: Typical Impurity Profile and Mitigation
Impurity NameStructureLikely SourceMitigation Strategy
4-Amino-2-hydroxybenzohydrazideStarting material from Step 3Incomplete cyclodehydrationIncrease reaction time/temperature for Step 3; wash crude product with a solvent that dissolves the hydrazide but not the oxadiazole.
Bis-(4-amino-2-hydroxyphenyl) speciesDimerization side productHigh reaction temperatures or overly harsh conditionsMaintain strict temperature control; use milder cyclodehydration reagents.
Quinonimine-type speciesOxidation of final productExposure to air/oxidantsPerform workup under inert atmosphere; use antioxidants; purify via controlled pH precipitation.[7]

References

  • U.S. Patent 3,717,680A, "Purification of p-Aminophenol.
  • U.S. Patent 3,703,598A, "Purification of p-aminophenol.
  • Tianming Pharmaceutical, "Mastering API Synthesis: Route Selection & Impurity Control." [Link]

  • European Patent EP0320484A2, "Purification of N-acetyl aminophenols.
  • Journal of Chemical Education, "Microscale synthesis of heterocyclic compounds." [Link]

  • National Institutes of Health (NIH), "Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives." [Link]

  • The Pharma Master, "Troubleshooting." [Link]

  • U.S. Patent 4,440,954A, "Process for the purification of p-aminophenol." PubChem. [Link]

  • European Patent EP0041837B1, "Process for the purification of p-aminophenol.
  • Pharmaceutical Technology, "A Troubleshooting Guide for Topical Drug Manufacturing." [Link]

  • MDPI, "Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds." [Link]

  • Pharma Read, "Troubleshooting Common Pharmaceutical Manufacturing Challenges." [Link]

  • ACS Publications, "A Study of Synthesis and Behavior of Some Heterocyclic Compounds." [Link]

  • HWI group, "Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects." [Link]

  • PubMed Central (NIH), "Transfer Learning for Heterocycle Retrosynthesis." [Link]

  • Bentham Science, "Recent Updates on Synthetic Strategies and Biological Potential of 1,3,4-oxadiazole: Review." [Link]

  • ACS Omega, "Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity." [Link]

  • Journal of Chemical Reviews, "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review." [Link]

  • Preprints.org, "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications." [Link]

  • Taylor & Francis Online, "Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review." [Link]

  • ResearchGate, "The synthesis of [4-(5-amino)-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid..." [Link]

  • ResearchGate, "The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol." [Link]

  • ResearchGate, "Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information." [Link]

  • MDPI, "Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups." [Link]

  • National Institutes of Health (NIH), "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies." [Link]

  • PubMed, "Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies." [Link]

  • PubMed, "Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents." [Link]

  • PubChem, "4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol." [Link]

  • MDPI, "4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide." [Link]

  • MDPI, "Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies." [Link]

  • RSC Publishing, "Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy." [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectral interpretation of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in elucidating the structure of this and similar complex molecules using Nuclear Magnetic Resonance (NMR) spectroscopy. The following question-and-answer format addresses specific issues, providing in-depth explanations and practical troubleshooting advice.

Structure of this compound

To effectively interpret the NMR spectrum, a clear understanding of the molecule's structure is paramount.

Caption: Molecular structure of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

¹H NMR Spectra Interpretation
Question 1: Why do the -OH and -NH₂ proton signals appear as broad singlets and vary in chemical shift?

Answer: The protons of the hydroxyl (-OH) and amine (-NH₂) groups are acidic and undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent.[1][2] This exchange happens on a timescale faster than the NMR experiment can distinguish the individual spin states, leading to a coalescence of the signal into a broad singlet.[3][4]

The chemical shift of these protons is highly dependent on several factors:

  • Solvent: The choice of solvent significantly impacts the degree of hydrogen bonding, which in turn affects the chemical shift.[5][6][7] For instance, in a hydrogen-bond accepting solvent like DMSO-d₆, the -OH and -NH₂ signals will be shifted downfield compared to a less interactive solvent like CDCl₃.[8]

  • Concentration: At higher concentrations, intermolecular hydrogen bonding increases, which can deshield the protons and cause a downfield shift.[1]

  • Temperature: Increasing the temperature can disrupt hydrogen bonding, often causing the signals to shift upfield and become sharper.[4]

  • Water Content: The presence of water introduces more exchangeable protons, contributing to broadening and potentially shifting the signals.[1]

Troubleshooting Protocol: D₂O Exchange A definitive way to identify -OH and -NH₂ protons is through a D₂O shake experiment.[1][9]

  • Acquire Initial Spectrum: Record the ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add D₂O: Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix and Re-acquire: Gently shake the tube to mix the contents and re-acquire the ¹H NMR spectrum.

  • Analyze: The signals corresponding to the -OH and -NH₂ protons will disappear or significantly decrease in intensity because the protons have been replaced by deuterium, which is not observed in ¹H NMR.[2]

Question 2: What are the expected chemical shifts and coupling patterns for the aromatic protons?

Answer: The phenol ring in this compound is trisubstituted, which simplifies the aromatic region of the ¹H NMR spectrum. We expect to see three distinct signals for the aromatic protons.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-37.5 - 7.8d~2-3 Hz (meta-coupling)
H-56.8 - 7.2dd~8-9 Hz (ortho), ~2-3 Hz (meta)
H-66.7 - 7.0d~8-9 Hz (ortho-coupling)
-OH9.0 - 10.0 (in DMSO-d₆)br sN/A
-NH₂4.0 - 5.0 (in DMSO-d₆)br sN/A
-CH₃ (oxadiazole)2.4 - 2.6sN/A

Note: These are predicted values and can vary based on the solvent and other experimental conditions.[10][11]

The electron-donating amino and hydroxyl groups will shield the aromatic protons, shifting them upfield relative to benzene (7.36 ppm). The oxadiazole ring is an electron-withdrawing group, which will deshield adjacent protons. The specific substitution pattern leads to a predictable splitting pattern based on through-bond coupling.[12][13]

Question 3: The aromatic signals are overlapping and difficult to interpret. What can I do?

Answer: Overlapping signals in the aromatic region are a common challenge. Here are several strategies to resolve this:

  • Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of the aromatic protons due to different solute-solvent interactions, potentially resolving the overlap.[5][7] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts.[7]

  • Increase Spectrometer Field Strength: A higher field strength spectrometer increases the chemical shift dispersion, which can separate overlapping multiplets.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving complex spectra and unambiguously assigning signals.[14][15][16]

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other.[16] It will help identify which aromatic protons are adjacent.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which can help confirm assignments, particularly for substituents.[17][18]

Caption: Workflow for troubleshooting complex ¹H NMR spectra.

¹³C NMR Spectra Interpretation
Question 4: What are the expected chemical shifts for the carbon atoms in the molecule?

Answer: The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (C-OH)150 - 155
C-2 (C-Oxadiazole)120 - 125
C-3 (CH)115 - 120
C-4 (C-NH₂)140 - 145
C-5 (CH)118 - 123
C-6 (CH)115 - 120
C-2' (Oxadiazole)160 - 165
C-5' (Oxadiazole)165 - 170
-CH₃ (Oxadiazole)10 - 15

Note: These are approximate chemical shifts and can be influenced by the solvent.[19][20][21][22]

Question 5: How can I definitively assign the quaternary carbons and distinguish between the two oxadiazole carbons?

Answer: Assigning quaternary carbons and distinguishing between similar heterocyclic carbons can be challenging with only a 1D ¹³C NMR spectrum. 2D NMR techniques are essential here.[23]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbons with their directly attached protons.[16] Quaternary carbons will not show a correlation, making them easy to identify.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away.[16] This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For example, the methyl protons will show an HMBC correlation to the C-5' of the oxadiazole ring. The aromatic protons will show correlations to the carbons within the phenol ring and to the C-2' of the oxadiazole ring.

References
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [https://www.docbrown.info/page06/molecule_spectroscopy/specindexH-I.htm#phenol H-1 NMR spectrum]([Link] H-1 NMR spectrum)

  • Chemistry Stack Exchange. (2014). Why is proton coupling through bonds and how does this affect identical protons?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Reddit. (2017). NMR coupling, through bond or spatial?. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]

  • ResearchGate. (2015). When does amine (NH2) and hydroxy (OH) proton/s couple with nearby proton/s in PMR and give the peak multiplicity in signal?. Retrieved from [Link]

  • Reddit. (2023). Hydroxyl Groups in NMR. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Aminophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Retrieved from [Link]

  • PMC. (n.d.). Dihydrogen contacts observed by through-space indirect NMR coupling. Retrieved from [Link]

  • NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Wiley. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-(Diethoxymethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole - Optional[13C NMR]. Retrieved from [Link]

  • Reddit. (2018). Broad N-H chemical shift in proton NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Retrieved from [Link]

  • YouTube. (2021). NMR Spectroscopy: How to interpret spectra. Retrieved from [Link]

  • The RNA-3D Hub. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • PMC - NIH. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Organic Letters. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol and Established Antioxidant Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antioxidants

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-associated pathologies, researchers are increasingly turning their attention to heterocyclic compounds. Among these, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] The incorporation of a phenolic moiety into the oxadiazole ring is a strategic approach to enhance antioxidant potential, as phenolic compounds are renowned for their ability to scavenge free radicals.[2] This guide provides an in-depth comparative study of a promising novel compound, 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol , against established antioxidant benchmarks: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT).

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the synthesis, antioxidant mechanisms, and a comparative performance evaluation based on in vitro assays.

The Candidate Compound: this compound

The target molecule, this compound, is a unique hybrid structure that combines the key pharmacophores of a phenol, an amino group, and a 1,3,4-oxadiazole ring. The phenolic hydroxyl group is a primary site for antioxidant activity, readily donating a hydrogen atom to neutralize free radicals. The amino group can further enhance this activity through resonance stabilization of the resulting phenoxyl radical. The 1,3,4-oxadiazole ring is not merely a linker but is believed to contribute to the overall electronic properties and stability of the molecule, potentially modulating its antioxidant capacity.[3]

Synthesis of this compound: A Plausible Synthetic Route

Step 1: Acetylation of 4-Aminophenol

The synthesis commences with the protection of the amino group of 4-aminophenol to prevent its interference in subsequent reactions. This is typically achieved through acetylation using acetic anhydride in an acidic medium.

Step 2: Carboxylation of N-(4-hydroxyphenyl)acetamide

The protected aminophenol undergoes carboxylation to introduce a carboxylic acid group, a necessary precursor for the formation of the hydrazide.

Step 3: Esterification of the Carboxylic Acid

The carboxylic acid is then converted to its corresponding methyl ester to facilitate the subsequent reaction with hydrazine hydrate.

Step 4: Formation of the Hydrazide

The methyl ester is treated with hydrazine hydrate to form the corresponding acid hydrazide, a key intermediate for the construction of the oxadiazole ring.

Step 5: Cyclization to form the 1,3,4-Oxadiazole Ring

The acid hydrazide is cyclized with a suitable reagent, such as phosphorus oxychloride, to form the 1,3,4-oxadiazole ring.

Step 6: Deacetylation to Yield the Final Compound

The final step involves the removal of the acetyl protecting group to yield the target compound, this compound.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Esterification cluster_3 Step 4: Hydrazide Formation cluster_4 Step 5: Oxadiazole Cyclization cluster_5 Step 6: Deacetylation A 4-Aminophenol B N-(4-hydroxyphenyl)acetamide A->B Acetic anhydride, Glacial acetic acid C Carboxylated Intermediate B->C Kolbe-Schmitt reaction D Methyl Ester C->D Methanol, H2SO4 E Acid Hydrazide D->E Hydrazine hydrate, Ethanol F Protected Oxadiazole E->F POCl3 G This compound F->G Acid/Base hydrolysis

Caption: Plausible synthetic workflow for this compound.

Antioxidant Mechanism of Phenolic Oxadiazoles

The antioxidant activity of phenolic compounds, including phenolic oxadiazoles, is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thus neutralizing it. This process can occur through several mechanisms, with the most prominent being Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).

In the HAT mechanism , the phenolic antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), forming a stable phenoxyl radical (ArO•) and a non-radical species (RH). The stability of the resulting phenoxyl radical, often enhanced by resonance delocalization across the aromatic ring and the oxadiazole moiety, is a key determinant of the antioxidant's efficacy.

The SPLET mechanism involves a two-step process. First, the phenolic antioxidant deprotonates to form a phenoxide anion (ArO⁻). This anion then donates an electron to the free radical, resulting in the formation of the phenoxyl radical and an anion of the radical species. The predominant mechanism is influenced by factors such as the solvent polarity and the pH of the medium.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) ArOH ArOH (Phenolic Oxadiazole) ArO ArO• (Phenoxyl Radical) ArOH->ArO H• donation R R• (Free Radical) RH RH R->RH H• acceptance ArOH2 ArOH ArO_minus ArO⁻ (Phenoxide Anion) ArOH2->ArO_minus -H⁺ ArO2 ArO• ArO_minus->ArO2 -e⁻ R2 R• R_minus R⁻ R2->R_minus +e⁻

Caption: Primary antioxidant mechanisms of phenolic compounds.

Comparative In Vitro Antioxidant Performance

To provide a quantitative comparison, we will consider the half-maximal inhibitory concentration (IC50) values obtained from two widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. A lower IC50 value indicates a higher antioxidant activity.

Disclaimer: As of the time of this publication, specific experimental IC50 values for this compound are not available in the peer-reviewed literature. Therefore, for the purpose of this comparative guide, we will use an estimated value based on the reported antioxidant activity of structurally similar 2-amino-5-aryl-1,3,4-oxadiazole derivatives containing a phenol moiety. It is important to note that the antioxidant activity of such compounds has been reported to be higher than that of the standard antioxidant BHT.[4] The IC50 value for a closely related 2,5-disubstituted-1,3,4-oxadiazole derivative has been reported to be in the micromolar range.[2]

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound ~25 (Estimated) ~20 (Estimated)
Ascorbic Acid20 - 5015 - 40
Trolox10 - 305 - 20
BHT50 - 10040 - 80

Note: The IC50 values for the standard compounds can vary depending on the specific experimental conditions.

The estimated IC50 values for this compound suggest that it possesses potent antioxidant activity, comparable to that of Ascorbic Acid and Trolox, and potentially superior to BHT. This is consistent with the expected synergistic effect of the phenolic hydroxyl group, the amino group, and the 1,3,4-oxadiazole ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for the DPPH and ABTS radical scavenging assays, which are fundamental for evaluating the antioxidant capacity of novel compounds.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare stock solutions of the test compound and standard antioxidants (Ascorbic Acid, Trolox, BHT) in methanol. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay:

    • To 2.0 mL of the DPPH solution, add 1.0 mL of the test sample solution at different concentrations.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

    • Methanol is used as the blank.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration that causes 50% inhibition.

DPPH_Assay_Workflow A Prepare 0.1 mM DPPH in Methanol C Mix 2 mL DPPH with 1 mL Sample A->C B Prepare Serial Dilutions of Test Compound & Standards B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions of the test compound and standard antioxidants in ethanol. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay:

    • To 3.0 mL of the ABTS•+ working solution, add 300 µL of the test sample solution at different concentrations.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Ethanol is used as the blank.

  • Calculation: The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS_Assay_Workflow A Generate ABTS•+ Stock Solution B Prepare ABTS•+ Working Solution A->B D Mix 3 mL ABTS•+ with 300 µL Sample B->D C Prepare Serial Dilutions of Test Compound & Standards C->D E Incubate (6 min, RT) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the ABTS radical cation scavenging assay.

Conclusion and Future Directions

The structural features of this compound, combining a phenolic hydroxyl group, an amino substituent, and a 1,3,4-oxadiazole core, strongly suggest its potential as a potent antioxidant. Based on the analysis of structurally related compounds, its antioxidant activity is anticipated to be comparable to or exceed that of established antioxidants like Ascorbic Acid and BHT.

The provided synthetic pathway offers a viable route for the laboratory-scale production of this compound, enabling its empirical evaluation. The detailed protocols for DPPH and ABTS assays serve as a practical guide for researchers to quantify its antioxidant capacity.

Future research should focus on the actual synthesis and in vitro antioxidant screening of this compound to validate the estimations presented in this guide. Further investigations could also explore its potential in more complex biological systems, including cell-based assays and in vivo models of oxidative stress, to fully elucidate its therapeutic potential. The exploration of structure-activity relationships by synthesizing a library of related derivatives could also provide valuable insights for the design of even more potent antioxidant agents.

References

  • Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. (2023). Journal of Biomolecular Structure & Dynamics. [Link]

  • Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. (2017). RSC Advances. [Link]

  • Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (n.d.). Medicinal Chemistry Research. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-R-1,3,4-Oxadiazoles with Hindered Phenol Fragments. (2020). Chemistry Proceedings. [Link]

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). Journal of Pharmacy and Bioallied Sciences. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ISRN Organic Chemistry. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology. [Link]

  • Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. (2016). Oriental Journal of Chemistry. [Link]

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). Molecules. [Link]

  • Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. (2024). Journal of Molecular Modeling. [Link]

  • Syntheses, Characterization and Antioxidant Activity of Some Oxadiazoles. (2012). Asian Journal of Chemistry. [Link]

Sources

The Structural Dance of Efficacy: A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the subtle alteration of a molecule's architecture can dramatically influence its biological activity. This guide delves into the structure-activity relationship (SAR) of derivatives based on the promising "4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol" scaffold. We will explore how modifications to this core structure impact its therapeutic potential, with a particular focus on anticancer and antimicrobial activities. This document is intended for researchers, scientists, and professionals in drug development, providing a synthesized overview of experimental data and mechanistic insights.

The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in drug discovery, known for its metabolic stability and ability to act as a bioisostere for amide and ester groups.[1] When incorporated into a phenolic structure, it gives rise to compounds with a wide array of biological functions, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific scaffold of this compound presents multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the phenolic ring and the group attached to the oxadiazole moiety. While a comprehensive SAR study on the exact target molecule is emergent, valuable insights can be drawn from closely related analogues.

Anticancer Activity

Recent studies on analogous 4-aminophenol-1,3,4-oxadiazole hybrids have demonstrated potent antiproliferative activity, particularly against triple-negative breast cancer cells.[4] A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have also been synthesized and evaluated for their anticancer properties.[5] The following table summarizes key SAR findings from these related series.

Derivative Class Modification Observed Activity Key Insights Reference
4-Aminophenolbenzamide-1,3,4-oxadiazole HybridsVaried substituents on the benzamide moietySignificant apoptosis induction in MDA-MB-468 and MDA-MB-231 cells.The presence of specific substituents on the benzamide ring is crucial for potent anticancer activity, potentially through targeting p38 MAPK.[4]
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol AnaloguesVaried aryl groups at the 5-position of the oxadiazole ringSignificant anticancer activity against various cancer cell lines.Electron-donating or withdrawing groups on the aryl ring modulate the anticancer potency. The 3,4,5-trimethoxyphenyl substitution showed notable activity.[5]
2,5-Disubstituted-1,3,4-oxadiazolesGeneral substitutions at the 2 and 5 positionsBroad-spectrum anticancer activity.The nature of the substituents at both positions of the oxadiazole ring dictates the potency and selectivity against different cancer cell lines.[6][7]

From these findings, we can extrapolate that for derivatives of "this compound", modifications at the amino group (e.g., acylation to form amides) and substitutions on the methyl group of the oxadiazole ring could significantly impact anticancer efficacy.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[8][9][10] The antimicrobial potency of these derivatives is often linked to the lipophilicity and electronic properties of the substituents.

Derivative Class Modification Observed Activity Key Insights Reference
2,5-Disubstituted 1,3,4-OxadiazolesVaried substituents at the 2 and 5 positionsBroad-spectrum activity against Gram-positive and Gram-negative bacteria.The presence of halogen atoms or nitro groups on aryl substituents often enhances antibacterial activity.[8][11]
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol AnaloguesVaried aryl groups at the 5-position of the oxadiazole ringPromising antibacterial activity against both Gram-positive and Gram-negative bacteria.The 4-nitrophenyl derivative displayed the most promising broad-spectrum antibacterial activity.[5]
2-Amino-5-substituted 1,3,4-oxadiazolesVaried substituents at the 5-positionPotent antibacterial and antifungal activities.Specific substitutions at the 5-position lead to significant activity against various microbial strains.[12]

These results suggest that for "this compound" derivatives, introducing electron-withdrawing groups on a phenyl ring attached to the methyl carbon or modifying the amino group could be promising strategies to enhance antimicrobial properties.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of 4-aminophenol-oxadiazole derivatives, synthesized from the available literature.

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The synthesis of the 1,3,4-oxadiazole ring is a cornerstone of preparing the target derivatives. A common and effective method is the cyclodehydration of N,N'-diacylhydrazines.[13]

Step 1: Synthesis of N,N'-Diacylhydrazine

  • Dissolve the starting acid chloride (0.06 mol) in diethyl ether (70 mL).

  • In a separate flask, prepare a solution of hydrazine hydrate (0.06 mol) and sodium carbonate (0.06 mol) in water (40 mL).

  • Cool both solutions to 0 °C.

  • Add the acid chloride solution dropwise to the hydrazine solution with vigorous stirring.

  • After the addition is complete, add another portion of the acid chloride (0.06 mol) in diethyl ether (10 mL) and stir the mixture at room temperature for 2 hours.

  • Filter the resulting precipitate, wash with water, and dry to obtain the N,N'-diacylhydrazine.

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

  • To the N,N'-diacylhydrazine (0.007 mol), add phosphorus oxychloride (POCl₃, 22.4 mL, 0.24 mol).

  • Heat the reaction mixture at 55 °C for 6-24 hours, monitoring the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a sodium carbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the 2,5-disubstituted 1,3,4-oxadiazole.[13]

G cluster_synthesis General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles AcidChloride Acid Chloride Diacylhydrazine N,N'-Diacylhydrazine AcidChloride->Diacylhydrazine Reaction with Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Diacylhydrazine Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration POCl3 POCl₃ (Dehydrating Agent) POCl3->Oxadiazole

General synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.
In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[14]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized oxadiazole derivatives (e.g., 12.5 to 100 µM) and incubate for 24, 48, or 72 hours. A control group with 0.2% DMSO should be included.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of MTT solution (1 mg/mL in PBS) to each well. Incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC₅₀ (half-maximal inhibitory concentration) values.

G cluster_assay MTT Assay Workflow for Anticancer Screening CellSeeding Seed Cancer Cells in 96-well plate CompoundTreatment Treat with Oxadiazole Derivatives CellSeeding->CompoundTreatment MTTAddition Add MTT Reagent CompoundTreatment->MTTAddition FormazanSolubilization Solubilize Formazan with DMSO MTTAddition->FormazanSolubilization AbsorbanceReading Measure Absorbance FormazanSolubilization->AbsorbanceReading DataAnalysis Calculate Cell Viability and IC₅₀ AbsorbanceReading->DataAnalysis

Workflow of the MTT assay for evaluating in vitro anticancer activity.

Structure-Activity Relationship (SAR) Insights

Based on the comparative analysis of related compounds, we can propose a preliminary SAR map for "this compound" derivatives.

G cluster_sar Postulated SAR for this compound Derivatives Core R1 R1: Amino Group Modifications R1_text Acylation to amides may enhance anticancer activity. R1->R1_text CentralPoint R1->CentralPoint R2 R2: Phenolic Ring Substitutions R2_text Halogen or other electron-withdrawing groups may improve antimicrobial and anticancer potency. R2->R2_text R2->CentralPoint R3 R3: Substitutions on the Methyl Group R3_text Introduction of aryl groups with specific substituents (e.g., nitro, methoxy) can modulate activity. R3->R3_text R3->CentralPoint

Conceptual SAR map for this compound derivatives.

Key SAR takeaways:

  • Amino Group (R1): Derivatization of the amino group, for instance, through acylation to form various amides, is a critical handle for modulating biological activity. This has been shown to be effective in enhancing anticancer properties in related systems.[4]

  • Phenolic Ring (R2): Substitution on the phenolic ring, particularly with halogens or other electron-withdrawing groups, can influence both anticancer and antimicrobial activities. This is a common strategy to improve the potency of phenolic compounds.[5]

  • Methyl Group of Oxadiazole (R3): The methyl group at the 5-position of the oxadiazole ring is another key site for modification. Replacing it with substituted aryl or other heterocyclic rings can drastically alter the compound's interaction with biological targets, leading to enhanced or more selective activity.[6][7]

Conclusion

The "this compound" scaffold represents a versatile platform for the design of novel therapeutic agents. By systematically exploring modifications at the amino, phenolic, and oxadiazole moieties, researchers can fine-tune the biological activity profile of these derivatives. The insights gathered from related compound series provide a strong foundation for future drug discovery efforts targeting cancer and microbial infections. Further detailed studies focusing on this specific scaffold are warranted to fully elucidate its therapeutic potential and to develop lead compounds for clinical evaluation.

References

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025-09-10). National Center for Biotechnology Information. Retrieved from [Link]

  • Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. (2023-11-10). PubMed. Retrieved from [Link]

  • Synthesis And Biological Potentials of Some New 1,3,4-Oxadiazole Analogues. ResearchGate. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022-04-20). ACS Omega. Retrieved from [Link]

  • Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. Retrieved from [Link]

  • Unveiling the Anti-cancer Potential of Oxadiazole Derivatives: A Comprehensive Exploration of Structure-Activity Relationships and Chemico-Biological Insights. PubMed. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023-08-16). PubMed. Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (2015-01-01). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2016-01-22). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022-11-09). National Center for Biotechnology Information. Retrieved from [Link]

  • antimicrobial activity and sar of 2,5-disubstituted 1,3,4-oxadiazole derivatives. (2025-08-07). ResearchGate. Retrieved from [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. Retrieved from [Link]

  • ANTIMICROBIAL ACTIVITY AND SAR OF 2,5-DISUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. (2022-02-28). Journal of Advanced Scientific Research. Retrieved from [Link]

  • Synthesis and antiproliferative assay of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in cancer cells. (2013-04). PubMed. Retrieved from [Link]

  • Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. ResearchGate. Retrieved from [Link]

  • Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021-03-08). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Retrieved from [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (2015-05-14). National Center for Biotechnology Information. Retrieved from [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. ResearchGate. Retrieved from [Link]

  • Structure–activity relationship of compounds 4a–i. ResearchGate. Retrieved from [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018-12-18). MDPI. Retrieved from [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021-12-29). MDPI. Retrieved from [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022-06-20). PubMed. Retrieved from [Link]

  • Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. (2009-03-01). PubMed. Retrieved from [Link]

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013-02-05). PubMed Central. Retrieved from [Link]

Sources

Validating the Anticancer Mechanism of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the anticancer mechanism of the novel investigational compound, "4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol." Drawing from established preclinical methodologies, we present a head-to-head comparison strategy against a known inhibitor, offering insights into experimental design, protocol execution, and data interpretation for researchers in oncology drug development.

Introduction: Unveiling a Novel Anticancer Candidate

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] The novel compound, this compound, has emerged as a promising candidate from this class. Based on its structural similarity to other known kinase inhibitors, we hypothesize that its primary anticancer mechanism involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4] This pathway is a critical mediator of cellular responses to inflammatory cytokines and stress, and its dysregulation is implicated in cancer cell proliferation, survival, and invasion.

This guide outlines a rigorous in vivo study to test this hypothesis, comparing the efficacy and target engagement of this compound with a well-characterized p38 MAPK inhibitor, thereby providing a robust validation of its mechanism of action.

The Comparative Approach: Benchmarking Against a Known Standard

To objectively evaluate the preclinical potential of this compound, a direct comparison with a known p38 MAPK inhibitor is essential. For this guide, we have selected a hypothetical clinical-stage inhibitor, "Reference Compound X," as the comparator. This approach allows for the contextualization of the novel compound's performance in terms of both antitumor activity and on-target pharmacodynamic effects.

In Vivo Validation: A Step-by-Step Experimental Blueprint

A meticulously designed in vivo study is paramount for the successful validation of a novel anticancer agent.[5] We propose a patient-derived xenograft (PDX) model, which is known to conserve the characteristics of the original tumor, offering a more predictive preclinical evaluation.[6]

Model Selection and Rationale

We recommend a triple-negative breast cancer (TNBC) PDX model established in immunocompromised mice (e.g., NOD/SCID or NSG strains).[5] TNBC often exhibits activation of the p38 MAPK pathway, making it a clinically relevant model to assess the efficacy of inhibitors targeting this cascade.

Experimental Workflow

The following diagram illustrates the key phases of the proposed in vivo study.

G cluster_0 Pre-study Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis PDX_Establishment PDX Model Establishment (TNBC in NSG Mice) Tumor_Expansion Tumor Expansion and Cohort Formation PDX_Establishment->Tumor_Expansion Randomization Randomization of Mice into Treatment Groups Tumor_Expansion->Randomization Dosing Compound Administration (Vehicle, Test Compound, Ref. Compound X) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2x/week) Dosing->Monitoring Tissue_Collection Tumor and Organ Collection Monitoring->Tissue_Collection Efficacy_Analysis Tumor Growth Inhibition (TGI) Calculation Tissue_Collection->Efficacy_Analysis PD_Analysis Pharmacodynamic Biomarker Analysis (IHC) Tissue_Collection->PD_Analysis

Caption: Experimental workflow for the in vivo validation study.

Detailed Protocol: TNBC Patient-Derived Xenograft (PDX) Model

This protocol outlines the key steps for establishing and utilizing a PDX model for in vivo drug efficacy studies.[6][7]

  • Animal Model: Utilize female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks of age. These mice lack mature T, B, and NK cells, ensuring robust engraftment of human tissues.

  • Tumor Implantation:

    • Surgically implant patient-derived TNBC tumor fragments (approximately 20-30 mm³) subcutaneously into the right flank of the mice.[6]

    • For improved tumor take and growth, consider co-injecting the tumor fragments with a basement membrane matrix like Cultrex BME.

  • Tumor Growth Monitoring:

    • Once tumors become palpable, measure their volume twice weekly using digital calipers.

    • Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

      • Group 2: this compound (dose to be determined by prior MTD studies)

      • Group 3: Reference Compound X (clinically relevant dose)

    • Administer the compounds via the appropriate route (e.g., oral gavage) daily for 21 days.

  • Endpoint and Tissue Collection:

    • The study endpoint is reached when tumors in the control group reach approximately 1000 mm³ or at the end of the 21-day treatment period.

    • Euthanize the mice and collect the tumors. A portion of each tumor should be flash-frozen for potential molecular analysis, while the remainder is fixed in 10% neutral buffered formalin for immunohistochemistry.

Pharmacodynamic Analysis: Confirming Target Engagement

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is interacting with its intended target and eliciting the desired biological effect.[8][9]

Hypothesized Signaling Pathway and Biomarker Selection

The diagram below illustrates the hypothesized p38 MAPK signaling pathway and the proposed point of inhibition. We have selected phosphorylated heat shock protein 27 (p-HSP27) as a downstream PD biomarker, as its phosphorylation is directly dependent on p38 MAPK activity.

G Stress Cellular Stress / Cytokines p38_MAPK p38 MAPK Stress->p38_MAPK HSP27 HSP27 p38_MAPK->HSP27 Phosphorylates Inhibitor This compound Reference Compound X Inhibitor->p38_MAPK p_HSP27 p-HSP27 (Biomarker) HSP27->p_HSP27 Response Cell Proliferation, Survival, Invasion p_HSP27->Response

Caption: Hypothesized p38 MAPK signaling pathway and point of inhibition.

Protocol: Immunohistochemistry (IHC) for p-HSP27

This protocol provides a general guideline for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

  • Tissue Preparation:

    • Section the FFPE tumor blocks at 4-5 µm thickness and mount on positively charged slides.

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a suitable blocking serum.

    • Incubate the slides with a primary antibody against p-HSP27 (Ser82) overnight at 4°C.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which will produce a brown precipitate at the site of the antigen.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate the slides, clear in xylene, and coverslip.

    • Scan the slides and quantify the p-HSP27 staining intensity and percentage of positive cells using image analysis software.

Comparative Data Analysis and Interpretation

The following table presents a hypothetical dataset to illustrate the expected outcomes of the comparative in vivo study.

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)Mean p-HSP27 Staining (H-Score)
Vehicle Control980 ± 120-+2.5250 ± 30
This compound (50 mg/kg)350 ± 6064.3-1.880 ± 15
Reference Compound X (25 mg/kg)290 ± 5570.4-5.265 ± 12

Interpretation of Results:

  • Tumor Growth Inhibition (TGI): Both the investigational compound and Reference Compound X are expected to show significant TGI compared to the vehicle control, indicating antitumor efficacy.

  • Body Weight Change: Monitoring body weight is a key indicator of treatment-related toxicity. In this hypothetical scenario, the novel compound exhibits a more favorable toxicity profile than the reference compound.

  • p-HSP27 H-Score: A significant reduction in the p-HSP27 H-score in the treated groups compared to the control group would provide strong evidence of target engagement and inhibition of the p38 MAPK pathway in vivo.

Conclusion

This guide provides a robust, scientifically grounded framework for the in vivo validation of the anticancer mechanism of this compound. By employing a comparative approach with a known standard in a clinically relevant PDX model, researchers can generate high-quality, interpretable data. The integration of pharmacodynamic biomarker analysis is critical to confirm the hypothesized mechanism of action and build a compelling preclinical data package to support further development. This structured approach not only validates the specific compound but also adheres to the principles of rigorous preclinical drug evaluation, ultimately accelerating the journey of promising new anticancer agents to the clinic.

References

  • Dey, S., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2025. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Workman, P., et al. (2013). Pharmacodynamic biomarkers for molecular cancer therapeutics. Molecular Oncology, 7(3), 321-345. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Kinders, R. J., et al. (2018). Evaluation of Pharmacodynamic Responses to Cancer Therapeutic Agents Using DNA Damage Markers. Clinical Cancer Research, 24(21), 5297-5308. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Aggarwal, A., et al. (2014). Pharmacodynamic Biomarkers: Falling Short of the Mark? Clinical Cancer Research, 20(10), 2597-2599. [Link]

  • Saeed, B. M., Al-Jadaan, S. A. N., & Abbas, B. A. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 19(1), 29-39. [Link]

  • Chen, J., et al. (2016). In Silico Identification and In Vitro and In Vivo Validation of Anti-Psychotic Drug Fluspirilene as a Potential CDK2 Inhibitor and a Candidate Anti-Cancer Drug. PLOS ONE, 11(7), e0159499. [Link]

  • Garyfallos, D. (2025). Advances in in vivo screening to uncover cancer vulnerabilities. [Video]. YouTube. [Link]

  • Fleet Bioprocessing. (n.d.). Pharmacodynamic Assay. Retrieved from [Link]

  • Li, Y., et al. (2019). In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma. Journal of Cancer, 10(23), 5769-5777. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Molecules, 25(18), 4235. [Link]

  • Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6086. [Link]

  • Saeed, B. M., Al-Jadaan, S. A. N., & Abbas, B. A. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 19(1), 29-39. [Link]

  • Kumar, G. S., et al. (2023). Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

  • Kaur, R., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6241. [Link]

  • Saeed, B. M., et al. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities. ResearchGate. [Link]

  • Kumar, V., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

  • Kumar, S., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Pharmacy Research, 5(2), 976-980. [Link]

  • Yurttaş, L., et al. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 5(45), 29403-29414. [Link]

  • Luczynski, M., & Kudelko, A. (2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]

  • Kumar, D., & Judge, V. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Chemistry & Biology Interface, 12(2), 96-114. [Link]

  • Kumar, R., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Pharmaceutical Chemistry Journal, 56(5), 603-614. [Link]

  • Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into…. OUCI. [Link]

  • Al-Obaidi, A. S. M., et al. (2019). Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. Semantic Scholar. [Link]

Sources

Efficacy of Phenolic 1,3,4-Oxadiazole Derivatives: A Comparative Analysis Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, the 1,3,4-oxadiazole nucleus has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] This guide provides a comprehensive technical comparison of the efficacy of a specific subclass, 2,5-disubstituted 1,3,4-oxadiazoles bearing a phenol moiety, against established standard-of-care drugs in their respective therapeutic areas. By synthesizing data from contemporary research, we aim to provide researchers, scientists, and drug development professionals with an in-depth analysis of their potential and standing in the current therapeutic paradigm.

Antibacterial Efficacy: A Head-to-Head with Fluoroquinolones

The rise of antibiotic resistance necessitates the development of new antibacterial agents.[3] Phenolic 1,3,4-oxadiazole derivatives have been investigated for their potential to address this critical need.

Comparative In Vitro Antibacterial Activity

A study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues demonstrated their activity against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds was quantified by determining the Minimum Inhibitory Concentration (MIC), a definitive measure of antibacterial potency.[4]

CompoundGram-positive Bacteria (MIC in µg/mL)Gram-negative Bacteria (MIC in µg/mL)
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol 88
Ciprofloxacin (Standard) 44
Data synthesized from Molecules (2023).[4]

The data reveals that while the tested oxadiazole derivative exhibits broad-spectrum antibacterial activity, the standard drug, ciprofloxacin, demonstrates a lower MIC, indicating higher potency under these experimental conditions.[4] The causality behind the experimental choice of ciprofloxacin as a comparator lies in its well-established, broad-spectrum efficacy against a wide range of bacterial pathogens, making it a gold standard for in vitro antibacterial screening.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following protocol outlines the broth microdilution method for determining the MIC of a test compound.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare 2-fold serial dilutions of the test compound in a 96-well plate add_inoculum Inoculate each well with the bacterial suspension start->add_inoculum inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum incubate Incubate the plate at 37°C for 18-24 hours add_inoculum->incubate observe Visually inspect for turbidity (bacterial growth) incubate->observe determine_mic Determine the MIC as the lowest concentration with no visible growth observe->determine_mic

Workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate containing Mueller-Hinton broth (MHB).

  • Inoculum Preparation: A fresh bacterial culture is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7]

Anticancer Efficacy: Benchmarking Against Standard Chemotherapeutics

The cytotoxic potential of phenolic 1,3,4-oxadiazole derivatives against various cancer cell lines has been a significant area of investigation.[8]

Comparative In Vitro Anticancer Activity

A noteworthy derivative, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, has shown significant growth inhibitory effects against central nervous system (SNB-19, SNB-75) and non-small cell lung cancer (NCI-H460) cell lines.[4] For a comprehensive comparison, the efficacy of standard chemotherapeutic agents used in in vitro studies against the NCI-H460 cell line is presented.

CompoundCell LineEfficacy MetricValue
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol SNB-19Percent Growth Inhibition (PGI) at 10 µM65.12
NCI-H460Percent Growth Inhibition (PGI) at 10 µM55.61
SNB-75Percent Growth Inhibition (PGI) at 10 µM54.68
Doxorubicin (Standard) NCI-H460Positive ControlSignificant reduction in cell viability at 50 nM
Paclitaxel (Taxol) (Standard) NCI-H460Positive ControlDose-dependent inhibition of cell viability
Data for the oxadiazole derivative is from Molecules (2023).[4] Data for Doxorubicin and Paclitaxel is synthesized from multiple sources.[1][9]

The oxadiazole derivative demonstrates considerable anticancer activity.[4] While a direct IC50 comparison is not available from the initial study, its percent growth inhibition at a single concentration is substantial. Doxorubicin and Paclitaxel are frequently used as positive controls in in vitro anticancer assays due to their well-characterized mechanisms of action and potent cytotoxic effects across a broad range of cancer cell lines.[1][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed cells in a 96-well plate and allow to adhere add_compound Treat cells with various concentrations of the test compound seed_cells->add_compound add_mtt Add MTT reagent to each well add_compound->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance

Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[10]

Anti-inflammatory Efficacy: Comparison with NSAIDs

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is of high interest.[6]

Comparative In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of 2,5-disubstituted-1,3,4-oxadiazoles has been evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

CompoundDose (mg/kg)Paw Edema Inhibition (%)
2,5-disubstituted-1,3,4-oxadiazole (OSD) 10060
Ibuprofen (Standard) Not specified in the studySignificant inhibition
Data for the oxadiazole derivative is from the Journal of Pharmacy and Bioallied Sciences (2013).[6]

The tested oxadiazole derivative (OSD) demonstrated a significant reduction in paw edema, indicating potent anti-inflammatory activity.[6] Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a common positive control in this assay due to its well-established inhibitory effect on prostaglandin synthesis via cyclooxygenase (COX) enzymes.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Paw_Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis baseline Measure initial paw volume of rats administer Administer test compound or standard drug (e.g., Ibuprofen) baseline->administer inject_carrageenan Inject carrageenan into the sub-plantar region of the right hind paw administer->inject_carrageenan measure_volume Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) inject_carrageenan->measure_volume calculate_inhibition Calculate the percentage inhibition of edema measure_volume->calculate_inhibition

Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Rats are acclimatized to the laboratory conditions and then divided into control and treatment groups.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compound, vehicle (for the control group), or a standard anti-inflammatory drug is administered, typically orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., every hour for 4-5 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group, providing a measure of the anti-inflammatory activity of the test compound.[12][13]

Conclusion

The presented data underscores the therapeutic potential of 2,5-disubstituted 1,3,4-oxadiazole derivatives bearing a phenol moiety. While they may not consistently surpass the potency of established standard drugs in initial screenings, their significant biological activity warrants further investigation. The versatility of the 1,3,4-oxadiazole scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise mechanisms of action and structure-activity relationships to guide the development of next-generation therapeutics based on this promising chemical class.

References

  • Afzal, O., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6086. [Link]

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. [Link]

  • Drugs.com. (2025). Antibiotics 101: List of Common Names, Types & Their Uses. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Khwaza, V., et al. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. International Journal of Molecular Sciences, 25(9), 4919. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • NHS. (n.d.). Antibiotics. [Link]

  • Patient.info. (n.d.). Antibiotics: Types, Uses, and Side Effects. [Link]

  • Pirfenidone Sensitizes NCI-H460 Non-Small Cell Lung Cancer Cells to Paclitaxel and to a Combination of Paclitaxel with Carboplatin. (2022). International Journal of Molecular Sciences, 23(7), 3583. [Link]

  • Poornima, B., et al. (2013). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Journal of Pharmacy and Bioallied Sciences, 5(3), 225. [Link]

  • Sławiński, J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3304. [Link]

  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

  • Tenora, L., et al. (2020). The Remarkable and Selective In Vitro Cytotoxicity of Synthesized Bola-Amphiphilic Nanovesicles on Etoposide-Sensitive and -Resistant Neuroblastoma Cells. International Journal of Molecular Sciences, 21(23), 9033. [Link]

  • Vitro Biotech. (n.d.). NCI-H460 Cell Line: From Large Cell Lung Cancer Characteristics to Multimodal Imaging Models. [Link]

  • Wikipedia. (n.d.). Ibuprofen. [Link]

  • YouTube. (2025). MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay. [Link]

  • Zgheib, A., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5707. [Link]

Sources

Benchmarking the synthesis of "4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol" against other methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and robust synthesis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of various synthetic methodologies for obtaining "4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol," a molecule of interest for its potential applications in medicinal chemistry. We will explore a primary, multi-step synthesis alongside alternative approaches, offering a critical evaluation of their respective yields, reaction conditions, and overall efficiency.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Its metabolic stability and ability to act as a bioisostere for amide and ester groups make it an attractive component in drug design. The title compound, "this compound," incorporates this key heterocycle along with an aminophenol moiety, suggesting its potential for further derivatization and biological evaluation.

Proposed Primary Synthetic Pathway: A Multi-Step Approach

A logical and well-precedented approach to the synthesis of the target molecule involves a three-step process, commencing with the formation of a nitro-substituted oxadiazole precursor, followed by the reduction of the nitro group. This method offers a high degree of control at each stage and relies on well-established chemical transformations.

Primary_Synthetic_Pathway A 2-Hydroxy-4-nitrobenzoic acid + Acetic hydrazide B N'-acetyl-N'-(2-hydroxy-4-nitrobenzoyl)hydrazine A->B Acylation C 2-(2-Hydroxy-4-nitrophenyl)-5-methyl-1,3,4-oxadiazole B->C Cyclodehydration (POCl3) D This compound C->D Reduction (SnCl2/HCl)

Caption: Proposed multi-step synthesis of the target compound.

Method A: Step-wise Synthesis via a Nitro Intermediate

This benchmark method is divided into three key stages:

Step 1: Synthesis of N'-acetyl-N'-(2-hydroxy-4-nitrobenzoyl)hydrazine (Intermediate 1)

The synthesis begins with the acylation of acetic hydrazide with 2-hydroxy-4-nitrobenzoic acid. This reaction forms the diacylhydrazine intermediate, which is the direct precursor to the oxadiazole ring.

Step 2: Cyclodehydration to form 2-(2-Hydroxy-4-nitrophenyl)-5-methyl-1,3,4-oxadiazole (Intermediate 2)

The diacylhydrazine intermediate undergoes intramolecular cyclodehydration to form the 1,3,4-oxadiazole ring. A variety of dehydrating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) being a common and effective choice.[2] The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by an intramolecular nucleophilic attack by the other amide nitrogen and subsequent elimination to form the stable five-membered ring.

Step 3: Reduction of the Nitro Group to Yield the Final Product

The final step is the reduction of the nitro group on the phenolic ring to an amine. A classic and reliable method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). This method is generally high-yielding and chemoselective for the reduction of aromatic nitro groups.[3]

Alternative Synthetic Methodologies

To provide a comprehensive benchmark, we will compare the primary multi-step synthesis with several alternative approaches that offer potential advantages in terms of efficiency, environmental impact, and simplicity.

Method B: One-Pot Synthesis

The development of one-pot syntheses is a significant goal in modern organic chemistry, as they reduce the need for intermediate purification, minimize solvent waste, and can significantly shorten overall reaction times. A plausible one-pot approach for our target molecule would involve the direct reaction of 2-hydroxy-4-aminobenzoic acid with acetic hydrazide in the presence of a suitable cyclodehydrating agent.

One_Pot_Synthesis A 2-Hydroxy-4-aminobenzoic acid + Acetic hydrazide B This compound A->B One-Pot Cyclodehydration

Caption: A streamlined one-pot synthesis approach.

Method C: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and often improve yields.[4][5] Both the cyclodehydration and potentially a one-pot synthesis could be significantly enhanced through the use of microwave irradiation. The rapid and uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes.

Method D: Green Chemistry Approach - Catalytic Transfer Hydrogenation

In line with the principles of green chemistry, replacing stoichiometric reducing agents like SnCl₂ with catalytic methods is highly desirable.[6] Catalytic transfer hydrogenation using a hydrogen donor like hydrazine hydrate in the presence of a suitable catalyst (e.g., supported nickel or ruthenium) offers a more environmentally benign alternative for the reduction of the nitro group.[3][5][7]

Performance Benchmark: A Comparative Analysis

The following table summarizes the key performance indicators for the different synthetic methodologies, based on data from analogous reactions reported in the literature.

Method Key Steps Typical Reagents & Conditions Reported Yields Reaction Time Advantages Disadvantages
A: Multi-Step Synthesis 1. Acylation 2. Cyclodehydration 3. Reduction1. 2-hydroxy-4-nitrobenzoic acid, acetic hydrazide 2. POCl₃, reflux 3. SnCl₂/HCl, reflux60-80% (overall)12-24 hoursReliable, well-established, good controlMultiple steps, use of harsh reagents
B: One-Pot Synthesis Direct Cyclodehydration2-hydroxy-4-aminobenzoic acid, acetic hydrazide, cyclodehydrating agent (e.g., polyphosphoric acid)50-70%4-8 hoursFewer steps, reduced wastePotentially lower yield, optimization required
C: Microwave-Assisted Cyclodehydration or One-PotSame as A or B, with microwave irradiation70-90%10-30 minutesRapid, often higher yieldsRequires specialized equipment
D: Green Catalytic Reduction Reduction of Nitro GroupCatalytic transfer hydrogenation (e.g., Ni/SiO₂, hydrazine hydrate)>90% (for reduction step)1-3 hoursEnvironmentally friendly, high chemoselectivityCatalyst cost and preparation

Experimental Protocols

Method A: Detailed Protocol for Multi-Step Synthesis

Step 1: Synthesis of N'-acetyl-N'-(2-hydroxy-4-nitrobenzoyl)hydrazine A mixture of 2-hydroxy-4-nitrobenzoic acid (1 equivalent) and thionyl chloride (1.2 equivalents) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to a cooled solution of acetic hydrazide (1 equivalent) and triethylamine (1.1 equivalents). The reaction mixture is stirred at room temperature for 4-6 hours. The product is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 2-(2-Hydroxy-4-nitrophenyl)-5-methyl-1,3,4-oxadiazole N'-acetyl-N'-(2-hydroxy-4-nitrobenzoyl)hydrazine (1 equivalent) is added portion-wise to an excess of phosphorus oxychloride (5-10 equivalents) at 0°C. The reaction mixture is then heated to reflux for 4-6 hours.[2] After cooling, the mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized to afford the desired oxadiazole.

Step 3: Synthesis of this compound To a solution of 2-(2-hydroxy-4-nitrophenyl)-5-methyl-1,3,4-oxadiazole (1 equivalent) in ethanol, stannous chloride dihydrate (3-5 equivalents) and concentrated hydrochloric acid are added. The mixture is refluxed for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled and the pH is adjusted to 8-9 with a saturated solution of sodium bicarbonate. The product is then extracted with a suitable organic solvent, dried, and purified by column chromatography.[3]

Causality Behind Experimental Choices

  • Choice of Cyclodehydrating Agent: Phosphorus oxychloride is a powerful dehydrating agent that efficiently converts the diacylhydrazine to the corresponding oxadiazole.[2] Alternative reagents such as thionyl chloride or polyphosphoric acid could also be used, with potential variations in reaction time and temperature.[2][8]

  • Reduction Method: The use of SnCl₂/HCl is a robust and high-yielding method for the reduction of aromatic nitro groups.[3] However, the generation of tin-containing waste is a drawback. The catalytic transfer hydrogenation (Method D) is a greener alternative that avoids stoichiometric metal reductants.[7]

  • Microwave Irradiation: The application of microwaves (Method C) can dramatically accelerate the rate of the cyclodehydration reaction by providing rapid and efficient heating, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating.[4]

Conclusion

The synthesis of "this compound" can be achieved through several viable routes. The traditional multi-step synthesis (Method A) offers a reliable and well-controlled approach, serving as a solid benchmark. However, for improved efficiency and a more environmentally conscious process, microwave-assisted synthesis (Method C) and the incorporation of a catalytic reduction step (Method D) are highly recommended. A one-pot synthesis (Method B), while potentially the most streamlined, may require further optimization to achieve competitive yields. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and green chemistry considerations.

References

[2] 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). Hindawi. Retrieved January 19, 2026, from [Link] [9] Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022, August 24). ACS Omega. Retrieved January 19, 2026, from [Link] [10] Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link] [11] Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2020, January 1). ResearchGate. Retrieved January 19, 2026, from [Link] [12] Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2021, April 29). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link] [13] A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022, September 2). Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link] [14] Proposed reaction mechanism for the cyclodehydration of diacylhydrazines using CBr4 and PPh3. (2021, January 1). ResearchGate. Retrieved January 19, 2026, from [Link] [4] Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. (2012, January-March). Journal of Young Pharmacists. Retrieved January 19, 2026, from [Link] [8] A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and. (2020, April 21). Biointerface Research in Applied Chemistry. Retrieved January 19, 2026, from [Link] [15] Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. (2023, July 19). ACS Applied Materials & Interfaces. Retrieved January 19, 2026, from [Link] Green methodologies in synthesis and natural product chemistry of phenolic compounds. (2012, January 1). Journal of the Indian Chemical Society. Retrieved January 19, 2026, from [Link] [16] Synthesis, spectral characterization and crystal structure of N-2-hydroxy-4-methoxybenzaldehyde-N'-4-nitrobenzoyl hydrazone and its square planar Cu(II) complex. (2008, December 15). Journal of Chemical Sciences. Retrieved January 19, 2026, from [Link] [17] Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. (2017, January 1). ResearchGate. Retrieved January 19, 2026, from [Link] [18] One Pot Synthesis of Novel 4-[(5-Aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol Derivatives. (2011, January 1). ResearchGate. Retrieved January 19, 2026, from [Link] [19] Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (2015, January 1). ResearchGate. Retrieved January 19, 2026, from [Link] [20] Hydrazine, N1-(4-acetylaminobenzoyl)-N2-benzoyl-. (n.d.). PubChem. Retrieved January 19, 2026, from [Link] [1] Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2023, November 28). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved January 19, 2026, from [Link] [21] Green Extraction Techniques of Bioactive Compounds: A State-of-the-Art Review. (2022, December 1). MDPI. Retrieved January 19, 2026, from [Link] [22] Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (2015, July 22). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link] [23] POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (2022, January 17). ResearchGate. Retrieved January 19, 2026, from [Link] [7] Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (2021, May 1). Indian Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link] [24] Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (2013, August 28). Catalysis Science & Technology. Retrieved January 19, 2026, from [Link] [25] The preparation method of 2-hydroxyl-4-aminobenzoic acid. (2013, May 22). Google Patents. Retrieved January 19, 2026, from [26] N-acetyl-N'-salicyl hydrazine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link] [27] A Review on Green Synthesis of Biologically Active Compounds. (2022, January 1). ResearchGate. Retrieved January 19, 2026, from [Link] [5] Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.ammatory. (2012, January 1). Journal of Young Pharmacists. Retrieved January 19, 2026, from [Link] [28] A green chemistry approach for the synthesis and characterization of bioactive gold nanoparticles using Azolla microphylla methanol extract. (2014, June 1). Hep Journals. Retrieved January 19, 2026, from [Link] [29] Catalytic hydrogenation of nitrophenol. (1963, February 26). Google Patents. Retrieved January 19, 2026, from [3] Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2022, January 1). National Institutes of Health. Retrieved January 19, 2026, from [Link] [30] Synthesis of Some New Disubstituted Triazole and Oxadiazole Derivatives and Study of Their Molecular Docking and Biological Activity. (2025, January 1). Advanced Journal of Chemistry, Section A. Retrieved January 19, 2026, from [Link] [31] Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. (2022, January 1). ResearchGate. Retrieved January 19, 2026, from [Link] [32] Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. (2023, January 1). ResearchGate. Retrieved January 19, 2026, from [Link] [6] Greener synthesis of chemical compounds and materials. (2019, November 6). Royal Society Open Science. Retrieved January 19, 2026, from [Link] [33] Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. (2012, March 1). Indian Academy of Sciences. Retrieved January 19, 2026, from [Link] MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL STUDIES OF OXADIAZOLE SUBSTITUTED PYRIMIDINE COMPOUNDS. (2019, January 1). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Comparative Analysis of the ADME Properties of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a profound understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development.[1][2] Promising drug candidates frequently fail in later stages due to unfavorable pharmacokinetic profiles, costing the pharmaceutical industry billions.[3] This guide provides an in-depth analysis of the projected ADME properties of the novel investigational compound, 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, hereafter referred to as "Compound X." This analysis will be framed through a comparative lens, juxtaposing its predicted characteristics with known data for other 1,3,4-oxadiazole derivatives and established drug molecules. We will delve into the experimental and in silico methodologies employed to make these assessments, providing detailed protocols for key in vitro assays.

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability and ability to participate in hydrogen bonding.[4] However, the overall ADME profile of a molecule is dictated by the interplay of all its functional groups. The presence of a phenol and an amino group in Compound X introduces both opportunities and challenges for its pharmacokinetic behavior.

The ADME Gauntlet: A Conceptual Overview

A drug's journey through the body can be conceptualized as a gauntlet of physiological barriers and processes. The following diagram illustrates the key stages of this journey, which we will explore in detail for Compound X.

ADME_Process cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Abs Oral Administration Dist Systemic Circulation Abs->Dist Bioavailability Tissue Target Tissue Dist->Tissue Tissue Penetration Met Liver (Phase I & II) Dist->Met First-Pass Metabolism Exc Renal/Biliary Excretion Dist->Exc Tissue->Dist Redistribution Met->Dist

Caption: The sequential journey of a drug through Absorption, Distribution, Metabolism, and Excretion (ADME).

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption across the gastrointestinal tract is the first major hurdle. This process is governed by a compound's solubility, permeability, and susceptibility to efflux transporters.

In Silico Prediction of Absorption Properties

Prior to any wet-lab experimentation, a suite of in silico models can provide valuable early insights into a compound's likely absorption characteristics.[5][6] Several free and commercial software packages, such as SwissADME and ADMET Predictor®, can be utilized for this purpose.[7][8] For Compound X, we would anticipate these models to evaluate parameters like Lipinski's Rule of Five, which provides a general indication of drug-likeness.[9] The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (oxadiazole nitrogen and oxygen atoms) will be a key determinant of its predicted properties.

Comparative Analysis: Many 1,3,4-oxadiazole derivatives have been shown to comply with Lipinski's rule, suggesting good potential for oral bioavailability.[9][10] For instance, a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives showed predicted absorption percentages of over 70%.[9]

In Vitro Assessment of Permeability

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive transcellular permeability.[11] It utilizes a synthetic membrane coated with lipids to mimic the intestinal epithelium.[12]

Experimental Protocol: PAMPA

  • Preparation of Reagents:

    • Prepare a 1% lecithin in dodecane solution.[13]

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Dissolve Compound X and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like atenolol) in DMSO to create 10 mM stock solutions.[11]

  • Assay Procedure:

    • Coat the filter of a 96-well donor plate with 5 µL of the lecithin/dodecane solution.[13]

    • Add 300 µL of PBS to each well of a 96-well acceptor plate.[13]

    • Dilute the test and control compounds to a final concentration of 10 µM in PBS.

    • Add 150 µL of the diluted compound solutions to the donor plate wells.[13]

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate for 5-18 hours at room temperature.[11][14]

    • After incubation, determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.[11]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each compound.

2. Caco-2 Permeability Assay

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption.[15] It utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key uptake and efflux transporters.[16] A bidirectional assay, measuring permeability from the apical (A) to basolateral (B) side and vice versa, can identify if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[17]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports in a 24-well plate for 21 days to allow for differentiation and monolayer formation.[18]

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[19]

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • For A to B permeability, add the test compound (typically at 10 µM) to the apical side and fresh HBSS to the basolateral side.[19]

    • For B to A permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.[19]

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver compartment.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.[16]

  • Data Analysis:

    • Calculate the Papp values for both A to B and B to A directions.

    • Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.[17]

Expected Results for Compound X and Comparative Data:

CompoundPredicted LogPPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
Compound X (Hypothetical) 1.85.23.81.5
Propranolol (High Perm.) 3.1>10>10~1
Atenolol (Low Perm.) 0.2<1<1~1
Known Oxadiazole Derivative Y 2.58.16.53.2

This table presents hypothetical data for Compound X for illustrative purposes.

The phenol and amino groups of Compound X are expected to increase its polarity, potentially leading to moderate permeability. The oxadiazole ring is generally considered to be metabolically stable and can contribute to favorable membrane passage.

Distribution: Reaching the Target

Once absorbed, a drug is distributed throughout the body via the systemic circulation. Key factors influencing distribution include plasma protein binding (PPB), tissue permeability, and affinity for specific transporters.

A high degree of PPB can limit the amount of free drug available to exert its therapeutic effect. The acidic phenolic group and basic amino group in Compound X suggest it may bind to albumin in the plasma. Standard in vitro assays like equilibrium dialysis can be used to quantify the extent of PPB.

Metabolism: The Biotransformation Cascade

Metabolism, primarily occurring in the liver, is the process by which the body modifies drugs to facilitate their excretion.[20] This typically involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

In Vitro Assessment of Metabolic Stability

Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, particularly cytochrome P450s (CYPs).[21] The rate of disappearance of the parent compound over time in the presence of liver microsomes is measured.[22]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes and keep them on ice.

    • Prepare a NADPH regenerating system.[23]

    • Prepare stock solutions of Compound X and control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like diazepam) in DMSO.[20]

  • Assay Procedure:

    • In a 96-well plate, combine the liver microsomes, the test compound (at a final concentration of 1-10 µM), and buffer.[23][24]

    • Pre-incubate the plate at 37°C.[24]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[22]

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20][22]

    • Centrifuge the plate to precipitate the proteins.[21]

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[21]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[22]

Microsomal_Stability_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis A Prepare Microsomes, Compound, and NADPH System B Combine Reagents and Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate and Take Time-Point Samples C->D E Quench Reaction and Precipitate Proteins D->E F LC-MS/MS Analysis E->F G Calculate Half-Life and Intrinsic Clearance F->G

Caption: Workflow for the in vitro liver microsomal stability assay.

Expected Metabolic Profile of Compound X:

The phenolic group of Compound X is a likely site for Phase II metabolism, specifically glucuronidation or sulfation. The amino group could also undergo acetylation. The methyl group on the oxadiazole ring could be a site for hydroxylation (a Phase I reaction). The 1,3,4-oxadiazole ring itself is generally resistant to metabolic degradation.

Excretion: The Final Exit

The final step in a drug's journey is its removal from the body, primarily through the kidneys (renal excretion) or in the feces via the bile (biliary excretion). The physicochemical properties of a drug and its metabolites determine the primary route of excretion. Given the potential for Compound X to be metabolized into more polar conjugates, renal excretion is a likely pathway.

Conclusion and Future Directions

This in-depth analysis, based on established in vitro and in silico methodologies, provides a foundational understanding of the likely ADME profile of this compound. The presence of the 1,3,4-oxadiazole core is promising for metabolic stability, while the amino and phenol groups will likely govern its solubility, permeability, and metabolic fate.

The provided experimental protocols serve as a robust framework for obtaining empirical data to validate these predictions. A comprehensive ADME assessment is an iterative process, with early in vitro and in silico data guiding medicinal chemistry efforts to optimize the pharmacokinetic properties of lead compounds.[25][26][27][28] The ultimate goal is to develop a drug that not only has potent pharmacological activity but also the appropriate ADME profile to be safe and effective in patients.[29] Further studies, including determination of aqueous solubility, plasma protein binding, and CYP inhibition potential, will be crucial in building a complete ADME picture for this promising compound.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Al-Suhaimi, E. A., et al. (2021). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. PubMed Central. Available from: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • BioIVT. (2020). What is ADME and how does it fit into drug development?. Available from: [Link]

  • ResearchGate. (PDF) IN SILICO EVALUATION OF BINDING INTERACTION AND ADME PROPERTIES OF NOVEL 5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOLE-2-AMINE DERIVATIVES AS ANTI-PROLIFERATIVE AGENTS. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Evotec. Microsomal Stability. Available from: [Link]

  • Technology Networks. pampa-permeability-assay.pdf. Available from: [Link]

  • MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available from: [Link]

  • PubMed Central. (2025). ADME Properties in Drug Delivery. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • ACS Omega. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link]

  • MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • IONTOX. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. Available from: [Link]

  • SwissADME. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • ResearchGate. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Available from: [Link]

  • PubMed Central. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. Available from: [Link]

  • Tebubio. (2023). What is the role of ADME in drug discovery?. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Sygnature Discovery. ADMET Prediction Software. Available from: [Link]

  • MDPI. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Available from: [Link]

  • NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Available from: [Link]

  • ResearchGate. Speeding up the Development of 5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol as Successful Oral Drug Candidate Based on Physicochemical Characteristics. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available from: [Link]

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

  • Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction. Available from: [Link]

  • ResearchGate. (2025). (PDF) 3-(4-Amino-1,2,5-oxadiazol-3-yl). Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

Sources

A Comparative Review of the Therapeutic Potential of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the therapeutic potential of the novel heterocyclic compound, 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol . The 1,3,4-oxadiazole ring is a well-established pharmacophore, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. Derivatives built on this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects.[1][2][3] This document will situate the target molecule within the broader context of advanced oxadiazole analogues, providing a comparative framework grounded in experimental data and established scientific protocols. We will dissect its potential efficacy by comparing it with structurally related compounds that have been evaluated for specific therapeutic activities, offering researchers and drug development professionals a clear perspective on its promise and positioning in the discovery pipeline.

Synthesis and Physicochemical Profile

The strategic synthesis of novel compounds is the foundation of drug discovery. The proposed synthesis for our target compound, This compound (designated OXP-1 ), is a multi-step process designed for efficiency and yield, adapted from established methodologies for similar analogues.[4][5] The key final step involves the selective reduction of a nitro group to an amine, a critical transformation for installing the functional group essential for its predicted biological interactions.

For a robust comparison, we will evaluate OXP-1 against 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (designated OXP-Comp-A ), a potent anticancer analogue whose synthesis and characterization have been documented.[6][7]

Proposed Synthesis of OXP-1

The workflow begins with the acylation of 4-hydroxy-3-nitrobenzoic acid, followed by conversion to a hydrazide, cyclization to form the 1,3,4-oxadiazole ring, and a final, selective reduction of the nitro group.

G cluster_0 Step 1: Acylation & Chlorination cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Oxadiazole Ring Cyclization cluster_3 Step 4: Selective Reduction A 4-Hydroxy-3-nitrobenzoic acid B Acetic Anhydride Reflux C 4-Acetoxy-3-nitrobenzoyl chloride B->C SOCl2 D Hydrazine Hydrate E 4-Acetoxy-3-nitrobenzohydrazide D->E F POCl3 Reflux G 2-(4-Acetoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole F->G H SnCl2·2H2O / EtOH Reduction I Target Compound (OXP-1) This compound H->I

Proposed synthetic workflow for OXP-1.
Physicochemical Properties

A molecule's therapeutic potential is intrinsically linked to its physicochemical properties, which govern absorption, distribution, metabolism, and excretion (ADME). Below is a comparative table of predicted properties for OXP-1 and reported data for OXP-Comp-A.

PropertyOXP-1 (Target) OXP-Comp-A (Comparator) [7]Rationale for Comparison
Molecular Formula C₉H₉N₃O₂C₁₇H₁₆ClN₃O₅Core structure similarity with variance in substitution patterns allows for SAR analysis.
Molecular Weight 191.19 g/mol 377.78 g/mol Lower molecular weight for OXP-1 may favor better oral bioavailability (Rule of Five).
LogP (Predicted) 1.252.89Indicates good aqueous solubility for OXP-1, potentially improving pharmacokinetics.
H-Bond Donors 3 (OH, NH₂)3 (OH, NH)Both molecules possess significant hydrogen bonding capability, crucial for target interaction.
H-Bond Acceptors 4 (O, N)8 (O, N)OXP-Comp-A has more acceptor sites, potentially leading to different binding profiles.
Melting Point (°C) Not Determined180–182Provides a benchmark for purity and solid-state characterization.

Comparative Therapeutic Potential: Anticancer Activity

A significant number of 1,3,4-oxadiazole derivatives have been investigated as anticancer agents. One of the primary mechanisms of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6] The comparator compound, OXP-Comp-A, was designed based on this principle and has demonstrated significant cytotoxic activity.[7]

Mechanism of Action: Tubulin Inhibition

OXP-Comp-A and similar analogues are hypothesized to bind to the colchicine-binding site of β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, a critical process for mitotic spindle formation. The structural features of OXP-1, particularly the phenol and amino groups, suggest it could also form key hydrogen bonds within this pocket, warranting its investigation as a tubulin inhibitor.

Compound Oxadiazole Compound (OXP-1 / OXP-Comp-A) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Required for Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Pathway of tubulin polymerization inhibition.
Comparative In Vitro Anticancer Activity

The anticancer efficacy of OXP-Comp-A was evaluated by the National Cancer Institute (NCI) against a panel of cancer cell lines. The data below highlights its potent activity, providing a benchmark against which OXP-1 should be tested.[6]

Cell LineCancer TypeOXP-Comp-A Percent Growth Inhibition (PGI) at 10 µM[6]OXP-1 (Target) Predicted Activity
SNB-19 CNS Cancer65.12%High
NCI-H460 Non-Small Cell Lung55.61%Moderate to High
SNB-75 CNS Cancer54.68%Moderate to High

The significant activity of OXP-Comp-A, with its trimethoxyphenyl group—a known feature of many tubulin inhibitors—sets a high standard. The smaller methyl group on OXP-1 may result in a different binding pose, but the core aminophenol-oxadiazole structure remains a strong candidate for interaction with the tubulin pocket.

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol, used by the NCI, is a reliable method for determining cytotoxicity in cell culture.

  • Cell Plating: Plate cells in 96-well plates at the appropriate density and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compound (e.g., OXP-1) and a positive control (e.g., Doxorubicin) to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells with cold 10% Trichloroacetic Acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.

  • Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus, cell mass.

  • Analysis: Calculate the Percent Growth Inhibition (PGI) or IC₅₀ value by comparing the absorbance of treated wells to the control wells.

Comparative Therapeutic Potential: Antibacterial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Oxadiazole derivatives have shown promise in this area, with some analogues acting as inhibitors of essential bacterial enzymes like DNA gyrase.[6]

Comparative In Vitro Antibacterial Activity

To assess antibacterial potential, we compare against 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (OXP-Comp-B ), an analogue that showed promising activity against both Gram-positive and Gram-negative bacteria.[6]

Bacterial StrainGram TypeOXP-Comp-B MIC (µg/mL)[6]Ciprofloxacin MIC (µg/mL)[6]OXP-1 (Target) Postulated Activity
Staphylococcus aureusPositive84Potential activity due to structural similarity.
Escherichia coliNegative84Activity against Gram-negative bacteria is a key challenge; testing is required.

The nitro group on OXP-Comp-B is a strong electron-withdrawing group that often contributes to antimicrobial activity. The amino group on OXP-1, being electron-donating, may modulate this activity differently. However, the shared aminophenol-oxadiazole core provides a strong rationale for its screening.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantifying the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound (OXP-1) in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance.

A Prepare Serial Dilutions of OXP-1 in 96-well plate C Inoculate all wells (except negative control) A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or read absorbance D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for MIC determination via broth microdilution.

Comparative Therapeutic Potential: Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom to scavenge free radicals. The aminophenol structure of OXP-1 strongly suggests it will possess antioxidant properties. Several oxadiazole derivatives have been reported to have moderate to potent antioxidant activity.[8][9]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and reliable assay to determine the free radical scavenging ability of a compound.

  • Reagent Preparation: Prepare a stock solution of the test compound (OXP-1) and a standard antioxidant (e.g., Ascorbic Acid) in methanol. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Setup: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound or standard.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Analysis: Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Discussion and Future Perspectives

This guide establishes This compound (OXP-1) as a promising candidate for multifaceted therapeutic applications.

  • Structure-Activity Relationship (SAR) Insights: Compared to the larger, more complex comparators (OXP-Comp-A and B), OXP-1 offers a simpler, low molecular weight scaffold. Its aminophenol moiety is a classic pharmacophore for antioxidant activity and can participate in crucial hydrogen bonding within enzyme active sites. The key differentiation lies in its substitutions. The small methyl group on the oxadiazole ring and the primary amino group on the phenol ring will define its unique binding characteristics and ADME profile compared to the bulkier, electron-withdrawing groups of the comparators. This makes OXP-1 an excellent starting point for library development and lead optimization.

  • Future Directions:

    • Synthesis and Characterization: The first critical step is the successful synthesis and full spectral characterization (NMR, MS, IR) of OXP-1 to confirm its structure and purity.

    • In Vitro Screening: The compound must be subjected to the experimental protocols detailed above—SRB for anticancer, broth microdilution for antibacterial, and DPPH for antioxidant activity—to generate quantitative, comparative data.

    • Mechanism of Action Studies: If significant anticancer activity is confirmed, further studies such as cell cycle analysis, apoptosis assays, and direct tubulin polymerization assays are warranted. For antibacterial activity, DNA gyrase inhibition assays should be performed.

    • In Vivo Evaluation: Promising in vitro results should be followed by evaluation in animal models to assess efficacy, pharmacokinetics, and preliminary toxicity.

References

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • A Review on Oxadiazoles as a Pharmacologically Active Nucleus. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A Pharmacological Update of Oxadiazole Derivatives: A Review. PubMed. [Link]

  • A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link]

  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. [Link]

  • The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. ResearchGate. [Link]

  • Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. ResearchGate. [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PubMed. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. National Institutes of Health. [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health. [Link]

  • IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. Journal of Chemical Technology and Metallurgy. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link]

  • A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Institutes of Health. [Link]

  • Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. National Institutes of Health. [Link]

  • A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels. [Link]

  • Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. Arabian Journal of Chemistry. [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol. The guidance herein is synthesized from safety data for structurally similar compounds and established protocols for its constituent chemical classes, ensuring a robust framework for safe laboratory operations and disposal.

Hazard Identification and Risk Assessment

  • Phenolic Group: Phenols are known to be corrosive and can cause severe skin burns and eye damage.[1][2] Systemic toxicity is also a concern, with potential effects on the central nervous system, liver, and kidneys.[3] Due to the anesthetic properties of phenol, initial contact may not cause immediate pain, potentially leading to delayed recognition of exposure.[4]

  • Aromatic Amine Group: Aromatic amines are a class of compounds with varying toxicities, with some being known or suspected carcinogens.[5][6] A primary route of exposure is through skin absorption.[6] Systemic effects can include methaemoglobinaemia, characterized by symptoms such as headache, cardiac dysrhythmia, and cyanosis.

  • Oxadiazole Moiety: While the toxicological profile of the specific oxadiazole in the target compound is not detailed, related structures are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[7]

Based on this analysis, this compound should be handled as a hazardous substance with acute oral toxicity, and as a skin and eye irritant.[7][8][9][10]

Summary of Potential Hazards:

Hazard ClassPotential Effects
Acute Toxicity (Oral) Toxic or harmful if swallowed.[7][8][10][11]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[1][2][7][10]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][7][8][10]
Specific Target Organ Toxicity May cause respiratory irritation.[7][10] Prolonged or repeated exposure may cause organ damage.[2][3]
Mutagenicity/Carcinogenicity Suspected of causing genetic defects.[1][2] Aromatic amines are a class of concern.[5][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of PPE should be based on the specific laboratory operation being performed.

Core PPE for All Operations:

  • Hand Protection: Double gloving is recommended. Due to the phenolic component, nitrile gloves may not offer sufficient protection against prolonged contact.[4][12] A recommended combination is a pair of disposable nitrile gloves as a base layer, with a pair of thicker, chemical-resistant gloves such as butyl rubber or neoprene worn over them.[3] Gloves should be changed immediately upon contamination.[3]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[3][13] When there is a risk of splashing, a face shield should be worn in addition to safety goggles.[3][14][15]

  • Protective Clothing: A fully buttoned, long-sleeved laboratory coat is required.[4][12] For operations with a higher risk of splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[3][12]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[12][15]

Task-Specific PPE Requirements:

OperationRequired PPERationale
Weighing and Aliquoting (Solid) Core PPE + Respiratory Protection (N95 or higher)To prevent inhalation of fine particles.
Solution Preparation and Transfers Core PPE + Face ShieldIncreased risk of splashes and spills.[3][15]
Heating or Reactions at Elevated Temperatures Core PPE + Face ShieldPotential for increased vapor pressure and splashing.
Centrifugation Core PPEUse of sealed centrifuge rotors or safety cups is crucial to contain aerosols.[3]

Step-by-Step Guidance for Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure:

Donning_Procedure Start Start LabCoat 1. Lab Coat Start->LabCoat Gloves1 2. Inner Gloves (Nitrile) LabCoat->Gloves1 Goggles 3. Goggles/ Face Shield Gloves1->Goggles Gloves2 4. Outer Gloves (Butyl/Neoprene) Goggles->Gloves2 End Enter Lab Gloves2->End

Figure 1: PPE Donning Sequence

Doffing_Procedure Start Start Gloves2 1. Outer Gloves Start->Gloves2 LabCoat 2. Lab Coat Gloves2->LabCoat Goggles 3. Goggles/ Face Shield LabCoat->Goggles Gloves1 4. Inner Gloves Goggles->Gloves1 Wash 5. Wash Hands Gloves1->Wash End Exit Lab Wash->End

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol
Reactant of Route 2
4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.